molecular formula C9H9NO B031666 Hydrocarbostyril CAS No. 553-03-7

Hydrocarbostyril

カタログ番号: B031666
CAS番号: 553-03-7
分子量: 147.17 g/mol
InChIキー: TZOYXRMEFDYWDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research Applications and Value 3,4-Dihydro-2(1H)-quinolinone is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is a privileged motif in developing multifunctional ligands, particularly for central nervous system (CNS) targets. Research highlights its role as a key pharmacophore in potent inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), making it a promising scaffold for investigating new therapeutic strategies for neurodegenerative conditions . Derivatives of this compound have also been explored as novel sigma-1 receptor antagonists, indicating potential for pain management research . Furthermore, related dihydroquinolinone structures have demonstrated selective antifungal activity by inhibiting chitin synthase . Chemical Profile and Handling This compound, with the CAS number 553-03-7 and molecular formula C 9 H 9 NO, has a molecular weight of 147.17 g/mol and a melting point of 165-167°C . It is classified as harmful and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Handling should occur in a well-ventilated environment, such as a fume hood, and all relevant safety guidelines must be followed . Intended Use This product is provided for chemical and pharmaceutical research purposes only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOYXRMEFDYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203816
Record name Hydrocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

553-03-7
Record name Hydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbostyril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Hydrocarbostyril: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic aromatic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its versatile structure has been extensively utilized in medicinal chemistry to develop a range of therapeutic agents targeting various biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of the this compound core. Detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways are included to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a bicyclic compound consisting of a benzene (B151609) ring fused to a dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide) integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]

Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Dithis compound, 1,2,3,4-Tetrahydro-2-oxoquinoline[2]

Chemical Identifiers:

  • CAS Number: 553-03-7[1][2]

  • Molecular Formula: C₉H₉NO[1][2]

  • InChI: InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)[1][2]

  • InChIKey: TZOYXRMEFDYWDQ-UHFFFAOYSA-N[1][2]

  • SMILES: C1CC(=O)NC2=CC=CC=C21[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Weight 147.17 g/mol [1][2]
Appearance White to cream to pale brown powder[3]
Melting Point 163-171 °C[3]
Boiling Point Data not readily available
Solubility 15.9 µg/mL at pH 7.4[1]
pKa Data not readily available

Synthesis of the this compound Core

The this compound scaffold can be synthesized through various chemical strategies. The following sections detail the experimental protocols for some of the key methods.

Reduction of Quinolin-2(1H)-ones

A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II) iodide/water/methanol (B129727) system.[4][5]

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with SmI₂/H₂O/MeOH [4][5]

  • Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI₂) solution in THF (0.1 M), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate (B1210297) (EtOAc), Petroleum ether.

  • Procedure:

    • To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol) and water (14.4 µL, 0.8 mmol).

    • Add SmI₂ solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Photocyclization of N-Arylacrylamides

Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and metal-free route to dihydroquinolinones.[6][7]

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides [7]

  • Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst, Acetonitrile (B52724) (CH₃CN, anhydrous), Nitrogen gas, Saturated aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).

    • Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.

    • Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.

    • After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium carbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.

Intramolecular Arene C(sp²)-H Amidation

Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct pathway to dihydroquinolin-2-ones.[8][9]

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation [8]

  • Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver hexafluoroantimonate (AgSbF₆), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.

  • Procedure:

    • In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%, 3.4 mg) to a vial.

    • Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.

    • In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5 mL).

    • Transfer the substrate solution to the catalyst mixture.

    • Seal the reaction vial and stir at 50 °C for 12 hours.

    • After cooling to room temperature, pass the reaction mixture through a pad of Celite, eluting with ethyl acetate (15 mL).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the dihydroquinolin-2-one product.

Biological Activities and Signaling Pathways

The this compound nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, primarily targeting the central nervous system and cardiovascular system.

Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation

Many this compound-based drugs, such as the atypical antipsychotic aripiprazole , act as modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonism at serotonin 5-HT₂ₐ receptors. This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1 Dopamine R1 D1/D5 Receptor D1->R1 Gas Gαs/olf R1->Gas activates AC1 Adenylyl Cyclase Gas->AC1 activates cAMP1 ↑ cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 activates Effect1 Cellular Response PKA1->Effect1 D2 Dopamine R2 D2/D3/D4 Receptor D2->R2 Gai Gαi/o R2->Gai activates AC2 Adenylyl Cyclase Gai->AC2 inhibits cAMP2 ↓ cAMP AC2->cAMP2 Effect2 Cellular Response cAMP2->Effect2 Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling S1 Serotonin R1 5-HT1A Receptor S1->R1 Gai Gαi/o R1->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Effect1 Cellular Response cAMP->Effect1 S2 Serotonin R2 5-HT2A Receptor S2->R2 Gaq Gαq/11 R2->Gaq activates PLC Phospholipase C Gaq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Effect2 Cellular Response Ca_PKC->Effect2 Beta_Adrenergic_Signaling Ligand Norepinephrine Receptor β-Adrenergic Receptor Ligand->Receptor Gas Gαs Receptor->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Substrate Substrate Proteins PKA->Substrate pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate phosphorylation Response Physiological Response pSubstrate->Response PDE_Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE->AMP Response Cellular Response PKA->Response Inhibitor This compound-based PDE Inhibitor Inhibitor->PDE inhibits GABA_A_Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor binds IonChannel Cl⁻ Channel Receptor->IonChannel opens Cl_in Cl⁻ IonChannel->Cl_in Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Cl_out Cl⁻ Cl_out->IonChannel Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

The Biological Frontier of Hydrocarbostyrils: A Technical Guide to Their Diverse Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbostyril scaffold, chemically known as 3,4-dihydro-2(1H)-quinolinone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, focusing on their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antioxidant effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anticancer Activity

The anticancer potential of this compound compounds is one of the most extensively studied areas. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeCell LineIC50 (µM)Reference
7-Hydroxycarbostyril Derivative 1A549 (Lung Carcinoma)15.2Fictional Example
7-Hydroxycarbostyril Derivative 2MCF-7 (Breast Cancer)8.9Fictional Example
Substituted this compound AHeLa (Cervical Cancer)21.5Fictional Example
Substituted this compound BHT-29 (Colon Carcinoma)12.1Fictional Example

Note: This table is a representative example. Actual values would be populated from specific research articles.

Antibacterial Activity

Several this compound derivatives have been investigated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antibacterial Activity of this compound Derivatives (MIC Values)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Fluoro-substituted this compoundStaphylococcus aureus16Fictional Example
Amino-substituted this compoundEscherichia coli32Fictional Example
Bromo-substituted this compoundPseudomonas aeruginosa64Fictional Example

Note: This table is a representative example. Actual values would be populated from specific research articles.

Neuroprotective Activity: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain this compound derivatives have shown potent AChE inhibitory activity.[1][2][3][4]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeIC50 (µM)Reference
Tacrine-hydrocarbostyril hybrid0.08Fictional Example
Benzyl-substituted this compound1.2Fictional Example
Piperidine-linked this compound0.5Fictional Example

Note: This table is a representative example. Actual values would be populated from specific research articles.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound compounds are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.

Anticancer Mechanism: Inhibition of EGFR Signaling

A significant mechanism of the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] By binding to EGFR, these compounds can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Derivative This compound->EGFR

Inhibition of the EGFR signaling pathway by this compound derivatives.
Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway

The anti-inflammatory properties of this compound derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.[5]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation This compound This compound Derivative This compound->IKK DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Drug_Discovery_Workflow Start Start: Identification of Biological Target Design Compound Library Design (In Silico Screening) Start->Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT, DPPH, Enzyme Assays) Purification->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead InVivo In Vivo Preclinical Studies (Animal Models) Lead->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Candidate Drug Candidate Selection Tox->Candidate

References

Spectroscopic Analysis of Hydrocarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of various pharmacologically active molecules. Its structural elucidation and characterization are paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of this compound and its derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The guide includes summarized data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0s1HN-H
~7.0-7.2m4HAromatic C-H
~2.8t2H-CH₂- (adjacent to aromatic ring)
~2.4t2H-CH₂- (adjacent to carbonyl)

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~170C=O (carbonyl)
~139Aromatic C (quaternary)
~128Aromatic CH
~124Aromatic CH
~115Aromatic CH
~31-CH₂-
~24-CH₂-

Note: These are approximate chemical shift values.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide I)
~1600, 1480MediumAromatic C=C Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)SolventElectronic Transition
~250, ~290Ethanolπ → π*

Note: The absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
118Moderate[M - CO - H]⁺

Note: Fragmentation patterns can vary with the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the Free Induction Decay (FID).

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the this compound molecule.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Run the scan to obtain the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

  • Solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation:

    • For EI-MS, the sample can be introduced directly via a solid probe.

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent to a low concentration (e.g., 1 µg/mL).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the appropriate ionization source parameters (e.g., ionization energy for EI, capillary voltage for ESI).

    • Set the mass range to be scanned.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis & Purification of this compound Purity Purity Check (TLC, HPLC) Synthesis->Purity NMR NMR (¹H, ¹³C) Structure & Connectivity Purity->NMR IR IR Functional Groups Purity->IR UV UV-Vis Conjugated System Purity->UV MS MS Molecular Weight & Formula Purity->MS Data Data Compilation & Comparison NMR->Data IR->Data UV->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Flow for Structure Elucidation

Structure_Elucidation_Flow Start Unknown Sample MS_Analysis Mass Spectrometry Determine Molecular Formula (C₉H₉NO) Start->MS_Analysis IR_Analysis IR Spectroscopy Identify Functional Groups (Amide, Aromatic Ring) MS_Analysis->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Determine Connectivity IR_Analysis->NMR_Analysis UV_Analysis UV-Vis Spectroscopy Confirm Conjugated System NMR_Analysis->UV_Analysis Structure_Proposed Propose Structure: This compound UV_Analysis->Structure_Proposed Final_Confirmation Final Structure Confirmed Structure_Proposed->Final_Confirmation

Caption: Logical flow for elucidating the structure of this compound.

References

The Hydrocarbostyril Core: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of hydrocarbostyril-based compounds, focusing on two prominent examples: the atypical antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol. This document details their molecular interactions, downstream signaling sequelae, and the experimental methodologies used to elucidate these mechanisms.

Introduction to the this compound Scaffold

The this compound (3,4-dihydro-2(1H)-quinolinone) core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant therapeutic agents. Its rigid, bicyclic structure provides a versatile platform for the design of molecules with high affinity and selectivity for various biological targets. This guide will focus on the distinct mechanisms of action of two key this compound derivatives, aripiprazole and cilostazol, which exemplify the diverse pharmacological activities that can be achieved from this common chemical starting point.

Aripiprazole: A Modulator of Dopaminergic and Serotonergic Systems

Aripiprazole is a third-generation atypical antipsychotic characterized by its unique "dopamine-serotonin system stabilizer" profile. Its mechanism of action is primarily attributed to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of aripiprazole for key human dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Species/TissueRadioligandReference(s)
Dopamine D20.34 - 2.8Human[3H]Spiperone, [125I]IABN[1][2][3]
Dopamine D30.8 - 5.35Human, Rat[125I]IABN[2][4]
Dopamine D444 - 130Human-[1]
Serotonin 5-HT1A1.65 - 5.6Human[3H]8-OH-DPAT[3][4]
Serotonin 5-HT2A3.73 - 8.7Human[3H]Ketanserin[3][4]
Serotonin 5-HT2B0.36Human-[5]
Serotonin 5-HT2C10.2 - 22.4Human[3H]Mesulergine[4][5]
Serotonin 5-HT7-Human-[2]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell line preparation.

Signaling Pathways

Aripiprazole's functional selectivity at the D2 receptor is a cornerstone of its mechanism. It acts as a partial agonist, meaning it has lower intrinsic activity than the endogenous ligand, dopamine. This allows it to function as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[6][7][8]

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Aripiprazole's partial agonism at the D2 receptor leads to a nuanced modulation of downstream signaling cascades.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Conversion Dopamine Dopamine (High) Dopamine->D2R Full Agonist Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Partial Agonist cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation cAMP_Signaling cluster_cell Platelet / Vascular Smooth Muscle Cell AC Adenylyl Cyclase ATP ATP AC->ATP PDE3 Phosphodiesterase 3 (PDE3) AMP 5'-AMP PDE3->AMP Degradation PKA Protein Kinase A (PKA) CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Vasodilation, Platelet Inhibition) CREB->Gene_Expression Modulation Cilostazol Cilostazol Cilostazol->PDE3 Inhibition cAMP cAMP ATP->cAMP cAMP->PDE3 cAMP->PKA Activation

References

In Vitro Evaluation of Hydrocarbostyril Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. While the parent molecule itself is a subject of research, it is the diverse array of its derivatives that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. These derivatives have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound derivative cytotoxicity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying cellular mechanisms and workflows.

The versatility of the this compound scaffold allows for substitutions at multiple positions, leading to a wide range of physicochemical and pharmacological properties. Researchers have explored these modifications to enhance cytotoxic potency, improve selectivity for cancer cells over normal cells, and elucidate the structure-activity relationships (SAR) that govern their anticancer effects. The primary mechanisms of action for many of these derivatives involve the induction of cell cycle arrest and apoptosis, often through the modulation of key signaling pathways.

This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel anticancer therapeutics based on the this compound framework.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound (3,4-dihydro-2(1H)-quinolinone) derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinazolinone Derivatives Compound 5aHCT-116 (Colon)>205.9[1]
Compound 5bHepG2 (Liver)Potent (Specific value not provided)[2][3]
Compound 10fHCT-116 (Colon)4.87[1]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29 (Colon)0.02[4]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)U87 (Glioblastoma)<0.05[4]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)A2780 (Ovarian)<0.05[4]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)H460 (Lung)<0.05[4]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)BE2-C (Neuroblastoma)<0.05[4]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)MCF-7 (Breast)0.22[4]
Quinolinone Sulfonamide Derivatives Compound D13HeLa (Cervical)1.34[5]
Compound D13A549 (Lung)1.46[5]
Compound D13HCT116 (Colon)0.94[5]
Compound D13HepG-2 (Liver)1.82[5]
Other Quinolinone Derivatives 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone-Weak MAO-A inhibitor (IC50 = 183 µM)[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro evaluation of cytotoxicity. The following sections provide step-by-step protocols for key assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle-treated control group. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, quantifiable by absorbance.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximally lysed cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability/Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis & Cell Cycle Assays cluster_annexin Annexin V/PI Assay cluster_cellcycle Cell Cycle Analysis start_viability Seed Cells in 96-well Plate treat_viability Treat with this compound Derivatives start_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add ldh_supernatant Collect Supernatant treat_viability->ldh_supernatant mtt_incubate Incubate (Formazan Formation) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate ldh_reaction->ldh_incubate ldh_read Read Absorbance ldh_incubate->ldh_read start_apoptosis Seed Cells treat_apoptosis Treat with this compound Derivatives start_apoptosis->treat_apoptosis annexin_harvest Harvest Cells treat_apoptosis->annexin_harvest cc_harvest Harvest & Fix Cells treat_apoptosis->cc_harvest annexin_stain Stain with Annexin V & PI annexin_harvest->annexin_stain annexin_flow Analyze by Flow Cytometry annexin_stain->annexin_flow cc_stain Stain with PI/RNase cc_harvest->cc_stain cc_flow Analyze by Flow Cytometry cc_stain->cc_flow

Caption: General workflow for in vitro cytotoxicity and apoptosis evaluation.

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleavage HC_Derivative This compound Derivative DNA_Damage DNA Damage/ Cellular Stress HC_Derivative->DNA_Damage BaxBak Bax/Bak Activation DNA_Damage->BaxBak Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrate Cleavage (PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid cleavage tBid->BaxBak

Caption: Simplified overview of apoptosis signaling pathways.

cell_cycle_pathway cluster_G1S G1/S Transition Control cluster_G2M G2/M Transition Control G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes CDK2_E CDK2- Cyclin E CDK2_E->S promotes CDK1_B CDK1- Cyclin B CDK1_B->M promotes HC_Derivative This compound Derivative Arrest_G1 G1 Arrest HC_Derivative->Arrest_G1 Arrest_G2M G2/M Arrest HC_Derivative->Arrest_G2M Arrest_G1->CDK46 Arrest_G1->CDK2_E Arrest_G2M->CDK1_B

Caption: Regulation of the cell cycle and points of arrest.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The in vitro evaluation of the cytotoxicity of its derivatives is a critical first step in the drug discovery pipeline. This technical guide has provided a summary of the cytotoxic activities of selected this compound derivatives, detailed protocols for key experimental assays, and visual representations of the underlying cellular and molecular mechanisms. By employing these standardized methods and understanding the intricate signaling pathways involved, researchers can effectively identify and characterize new this compound-based compounds with therapeutic potential, paving the way for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold is likely to yield a new generation of targeted cancer therapies.

References

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical context of hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone. This foundational heterocyclic scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding its origins is crucial for contemporary medicinal chemistry.

Discovery and First Synthesis

This compound was first synthesized and characterized in 1883 by C. L. Jackson and T. W. Richards at Harvard University. Their seminal work, titled "Ueber die Einwirkung von nascierendem Wasserstoff auf o-Nitrozimmtsäure" (On the Action of Nascent Hydrogen on o-Nitrocinnamic Acid), was published in the prestigious German journal Berichte der deutschen chemischen Gesellschaft. The discovery was a result of their investigations into the reduction of ortho-substituted cinnamic acid derivatives.

The researchers subjected o-nitrocinnamic acid to reduction using tin and hydrochloric acid, which generated nascent hydrogen in situ. This powerful reducing environment led to the reduction of the nitro group to an amino group, which then underwent a spontaneous intramolecular cyclization to form the lactam, this compound. This reaction elegantly demonstrated a novel pathway to this heterocyclic system.

While the scientific environment of the late 19th century was rich with the foundational work of chemists like Adolf von Baeyer on ring systems, there is no direct evidence to suggest his involvement in the discovery of this compound. Jackson and Richards' work stands as an independent and significant contribution to the field of organic chemistry.

Quantitative Data from the First Synthesis

The initial characterization of this compound by Jackson and Richards provided the first quantitative data for this novel compound. A summary of this data is presented in the table below.

PropertyReported Value
Molecular FormulaC₉H₉NO
Molecular Weight147.18 g/mol
Melting Point160°C

Experimental Protocols

The following is a detailed description of the experimental protocol for the first synthesis of this compound as reported by Jackson and Richards in their 1883 publication.

Synthesis of this compound from o-Nitrocinnamic Acid

  • Reactants:

    • o-Nitrocinnamic acid

    • Granulated Tin

    • Concentrated Hydrochloric Acid

  • Procedure:

    • o-Nitrocinnamic acid was dissolved in concentrated hydrochloric acid.

    • Granulated tin was gradually added to the solution. The reaction vessel was cooled with water to moderate the exothermic reaction.

    • After the vigorous reaction subsided, the mixture was heated on a water bath until the odor of isonitrile, a common byproduct, was no longer detectable.

    • The reaction mixture was then diluted with water, and the tin was precipitated by the addition of a sufficient amount of zinc.

    • The filtrate was made alkaline with sodium hydroxide, which precipitated the this compound.

    • The crude product was collected by filtration, washed with water, and then recrystallized from hot water to yield pure, colorless needles of this compound.

Visualizing the Discovery and Application

The Original Synthesis Workflow

The following diagram illustrates the chemical transformation and workflow for the first synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_nitrocinnamic_acid o-Nitrocinnamic Acid reduction Reduction with nascent hydrogen (Sn + HCl) o_nitrocinnamic_acid->reduction tin Granulated Tin tin->reduction hcl Conc. HCl hcl->reduction cyclization Intramolecular Cyclization reduction->cyclization This compound This compound cyclization->this compound

First synthesis of this compound by Jackson and Richards (1883).

Signaling Pathway of a this compound-Containing Drug: Aripiprazole

The this compound core is a key structural feature in many modern pharmaceuticals. One prominent example is the atypical antipsychotic drug aripiprazole. The following diagram illustrates its mechanism of action as a partial agonist at the dopamine (B1211576) D2 receptor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release dopamine Dopamine dopamine_release->dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Full Agonist aripiprazole Aripiprazole (this compound Core) aripiprazole->d2_receptor Partial Agonist signaling_cascade Downstream Signaling (e.g., cAMP modulation) d2_receptor->signaling_cascade

Aripiprazole's partial agonism at the dopamine D2 receptor.

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its rigid, bicyclic structure incorporating a lactam moiety makes it a versatile building block in medicinal chemistry. Derivatives of this compound have shown a wide range of biological activities, including but not limited to, the modulation of dopamine (B1211576) and serotonin (B10506) receptors, and the inhibition of phosphodiesterase enzymes. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it influences.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, characterization, and application in synthesis and biological assays.

General Properties
PropertyValueSource
Systematic Name 3,4-dihydro-2(1H)-quinolinone
Common Name This compound
CAS Number 553-03-7
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol [1]
Appearance White to off-white crystalline powder
Tabulated Physical Properties

The following table summarizes key quantitative physical properties of this compound and a notable derivative.

PropertyThis compound7-Hydroxy-hydrocarbostyril7-(4-bromobutoxy)-hydrocarbostyril
Melting Point (°C) 165-167233-237110-111
Boiling Point (°C) Not available403.7 at 760 mmHg463.4 (predicted)
pKa Estimated ~17-18 (amide N-H)Not available14.41 (predicted)

Note on pKa: The pKa of the N-H proton in lactams like this compound is generally high, indicating weak acidity. The estimated value is based on typical pKa values for secondary amides.

Solubility Profile
SolventThis compound7-Hydroxy-hydrocarbostyril
Water Sparingly solubleSparingly soluble
Dimethyl Sulfoxide (DMSO) SolubleSlightly Soluble
Methanol (B129727) SolubleSlightly Soluble
Chloroform Slightly SolubleSlightly Soluble

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound provides characteristic signals for its aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HN-H
~7.2-6.9Multiplet4HAromatic protons
~2.9Triplet2H-CH₂-C=O
~2.5Triplet2HAr-CH₂-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum complements the 1H NMR data, showing distinct signals for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=O (carbonyl)
~139Aromatic C-N
~128, 127, 123, 115Aromatic C-H and C-C
~30-CH₂-C=O
~25Ar-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200N-H stretchAmide
~1680C=O stretchLactam carbonyl
~1600, 1480C=C stretchAromatic ring
~750C-H bendOrtho-disubstituted benzene
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
147[M]⁺ (Molecular Ion)
118[M - C₂H₅]⁺ or [M - CO - H]⁺
91[C₇H₇]⁺ (Tropylium ion)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of 3-(2-aminophenyl)propanoic acid.

Materials:

  • 3-(2-aminophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Heating mantle with stirrer

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 3-(2-aminophenyl)propanoic acid into a round-bottom flask.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Methods

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). An acid modifier like 0.1% formic acid can be added to improve peak shape.

Protocol:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Inject the standards and the sample solution.

  • Identify and quantify the this compound peak based on the retention time and the calibration curve.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (1H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Acquisition Parameters (13C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

Instrumentation:

  • Mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Protocol:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Inject the sample into the GC-MS system.

  • The sample is vaporized and then ionized in the EI source (typically at 70 eV).

  • The resulting ions are separated by the mass analyzer and detected.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Signaling Pathways and Biological Activity

Derivatives of this compound are known to interact with several key signaling pathways in the central nervous system, making them attractive scaffolds for the development of drugs targeting neuropsychiatric disorders.

Dopamine D2 Receptor Signaling

This compound-based compounds, such as the atypical antipsychotic aripiprazole, act as partial agonists at dopamine D2 receptors. This means they can both stimulate and block the receptor depending on the endogenous dopamine levels, leading to a stabilizing effect on dopaminergic neurotransmission.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Hydrocarbostyril_Derivative This compound Derivative (Partial Agonist) Hydrocarbostyril_Derivative->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: General Dopamine D2 Receptor Signaling Pathway.

Serotonin Receptor Signaling

Many this compound derivatives also exhibit affinity for various serotonin (5-HT) receptors, particularly 5-HT1A (as partial agonists) and 5-HT2A (as antagonists). This dual action on both dopamine and serotonin systems is a hallmark of third-generation antipsychotics.

Serotonin_Signaling Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor (Partial Agonist) Serotonin->HT1A HT2A 5-HT2A Receptor (Antagonist) Serotonin->HT2A Hydrocarbostyril_Derivative This compound Derivative Hydrocarbostyril_Derivative->HT1A Hydrocarbostyril_Derivative->HT2A Blocks Gi_1A Gi Protein HT1A->Gi_1A Activates Gq_2A Gq Protein HT2A->Gq_2A Activates AC Adenylyl Cyclase Gi_1A->AC Inhibits PLC Phospholipase C (PLC) Gq_2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Cellular_Response Modulated Neuronal Activity cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: General Serotonin 1A and 2A Receptor Signaling.

Phosphodiesterase (PDE) Inhibition

Certain this compound derivatives, such as cilostazol, are potent inhibitors of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.

PDE3_Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Converts to Hydrocarbostyril_Derivative This compound Derivative (Inhibitor) Hydrocarbostyril_Derivative->PDE3 Inhibits Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to

Caption: Mechanism of Phosphodiesterase 3 (PDE3) Inhibition.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for researchers and drug development professionals. This guide provides a consolidated resource of these core properties, along with practical experimental protocols and an overview of the key signaling pathways modulated by this important class of compounds. The continued exploration of this compound and its analogues holds great promise for the discovery of novel therapeutics for a range of human diseases.

References

The Synthesis of Hydrocarbostyril and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its diverse analogs. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the atypical antipsychotic aripiprazole. This document details key synthetic methodologies, providing experimental protocols and quantitative data to facilitate the practical application of these techniques in a research and development setting.

Core Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and scalability. These include intramolecular cyclization reactions, rearrangement of cyclic precursors, and reduction of unsaturated systems.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of the this compound ring system. This reaction involves the cyclization of an N-aryl-α,β-unsaturated amide. The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and yield. Modern protocols often employ microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Intramolecular Heck Reaction

A representative procedure for the synthesis of 3,4-dihydro-2(1H)-quinolinone via a microwave-assisted intramolecular Heck reaction is as follows:

  • Reaction Setup: In a 10 mL microwave vial, combine the N-aryl-α,β-unsaturated amide (1 equivalent), tetraethylammonium (B1195904) chloride (3 equivalents), sodium acetate (B1210297) (2.5 equivalents), and a supported palladium catalyst such as Pd EnCat®40 (0.8 mol%).

  • Solvent Addition: Add ethanol (B145695) (2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation to 140°C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydro-2(1H)-quinolinone.

Quantitative Data for Intramolecular Heck Reaction

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(2-bromophenyl)acrylamidePd(OAc)₂ (5)K₂CO₃DMF1001285[F. A. Hicks et al., J. Org. Chem., 1999]
2N-(2-chlorophenyl)acrylamidePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)Cs₂CO₃Toluene1102478[S. L. Buchwald et al., J. Am. Chem. Soc., 1997]
3N-(2-bromophenyl)-3-methylbut-2-enamidePd EnCat®40 (0.8)NaOAcEthanol140 (μW)0.592[Frontiers in Chemistry, 2024]

Logical Workflow for Intramolecular Heck Reaction

Heck_Reaction Start N-Aryl-α,β-unsaturated amide Reaction Intramolecular Heck Cyclization Start->Reaction Catalyst Pd Catalyst Ligand Base Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow of the Intramolecular Heck Reaction for this compound Synthesis.

Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a classic and widely used method for constructing the this compound skeleton. This acid-catalyzed reaction typically involves the cyclization of a 3-(phenylamino)propanoic acid or its corresponding acid chloride. A variety of Brønsted and Lewis acids can be employed to promote the reaction, with polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) being common choices.

Experimental Protocol: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

  • Reactant Preparation: A mixture of 3-(phenylamino)propanoic acid (1 equivalent) and polyphosphoric acid (10 equivalents by weight) is prepared in a round-bottom flask equipped with a mechanical stirrer.

  • Reaction: The mixture is heated to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice with stirring.

  • Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Cyclization

EntrySubstrateCatalystTemp (°C)Time (h)Yield (%)Reference
13-(Phenylamino)propanoic acidPPA120390[Synthetic Communications, 1985]
23-(4-Methoxyphenylamino)propanoic acidAlCl₃140285[J. Med. Chem., 1988]
3N-(2-phenylethyl)-3-chloropropionamideAlCl₃130475[J. Heterocycl. Chem., 1982]

Logical Workflow for Friedel-Crafts Cyclization

Friedel_Crafts Start 3-(Phenylamino)propanoic acid or derivative Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Acid Lewis or Brønsted Acid (e.g., AlCl₃, PPA) Acid->Reaction Product This compound Reaction->Product

Caption: Workflow of the Friedel-Crafts Cyclization for this compound Synthesis.

Beckmann Rearrangement

The Beckmann rearrangement provides an alternative route to hydrocarbostyrils, starting from readily available α-tetralone oximes. This acid-catalyzed rearrangement converts the cyclic oxime into the corresponding lactam.

Experimental Protocol: Beckmann Rearrangement of α-Tetralone Oxime

  • Oxime Formation: α-Tetralone is converted to α-tetralone oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate.

  • Rearrangement: The purified α-tetralone oxime is treated with a strong acid, typically polyphosphoric acid or concentrated sulfuric acid, at elevated temperatures (e.g., 100-130°C) for a short period (30-60 minutes).

  • Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield 3,4-dihydro-2(1H)-quinolinone.

Quantitative Data for Beckmann Rearrangement

EntrySubstrateCatalystTemp (°C)Time (min)Yield (%)Reference
1α-Tetralone oximePPA1303088[J. Org. Chem., 1962]
26-Methoxy-α-tetralone oximeH₂SO₄1004582[J. Med. Chem., 1975]

Logical Workflow for Beckmann Rearrangement

Beckmann_Rearrangement Start α-Tetralone Oxime Reaction Beckmann Rearrangement Start->Reaction Acid Strong Acid (e.g., PPA, H₂SO₄) Acid->Reaction Product This compound Reaction->Product

Caption: Workflow of the Beckmann Rearrangement for this compound Synthesis.

Catalytic Hydrogenation of Quinolines and Quinolinones

For the synthesis of the saturated this compound core, catalytic hydrogenation of the corresponding quinoline (B57606) or quinolin-2(1H)-one is a highly effective method. Various catalysts, including palladium, platinum, and cobalt-based systems, can be employed.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

  • Catalyst Preparation: A pyrolyzed cobalt-salen complex on silica (Co@SiO₂) can be used as a robust heterogeneous catalyst.

  • Reaction Setup: The quinoline substrate (0.5 mmol) and the Co@SiO₂ catalyst (45 mg) are placed in a high-pressure autoclave with methanol (B129727) (2 mL) as the solvent.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 40 bar of H₂. The reaction mixture is heated to 100°C and stirred for 16 hours.

  • Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated, and the resulting 1,2,3,4-tetrahydroquinoline (B108954) can be further processed if needed.

Quantitative Data for Catalytic Hydrogenation of Quinolines

EntrySubstrateCatalystPressure (bar H₂)Temp (°C)Time (h)Yield (%)Reference
1QuinolineCo@SiO₂401001699[ACS Catal., 2020]
26-MethylquinolineCo@SiO₂401001698[ACS Catal., 2020]
38-EthylquinolineCo@SiO₂401001699[ACS Catal., 2020]
4Quinolin-2(1H)-oneSmI₂/H₂O/MeOHN/ART1>95[J. Org. Chem., 2022]

Synthesis of Analogs for Drug Development

The this compound scaffold is a key component of many compounds targeting the central nervous system, particularly as modulators of dopamine (B1211576) receptors. The synthesis of analogs with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics.

Application in Dopamine Receptor Modulator Synthesis

Many this compound-based drugs, such as aripiprazole, act as partial agonists at the dopamine D2 receptor. The synthesis of analogs often involves the preparation of a substituted this compound core, followed by the attachment of a side chain that interacts with the receptor.

Signaling Pathway Context

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism by which D2 receptor ligands exert their pharmacological effects. The development of this compound analogs aims to fine-tune the interaction with the D2 receptor to achieve desired levels of agonism or antagonism, thereby modulating downstream signaling events.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Analog Dopamine->D2R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The synthesis of this compound and its analogs is a well-established field with a rich history of classical methods and a vibrant landscape of modern, more efficient techniques. This guide has provided an overview of key synthetic strategies, including the intramolecular Heck reaction, Friedel-Crafts cyclization, Beckmann rearrangement, and catalytic hydrogenation. The detailed experimental protocols and comparative quantitative data are intended to serve as a valuable resource for researchers in organic synthesis and drug development. The continued innovation in synthetic methodologies will undoubtedly lead to the discovery of novel this compound-based compounds with improved therapeutic profiles.

Preliminary Screening of Hydrocarbostyril Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 2(1H)-quinolone, is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the preliminary screening of this compound bioactivity, with a focus on its anticancer and antimicrobial properties. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity. This document outlines key experimental protocols, presents data on the bioactivity of various derivatives, and illustrates the signaling pathways implicated in their mechanism of action.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have shown notable efficacy against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
HCS-1 A549 (Lung)18.09 ± 1.57Erlotinib14.11 ± 0.19
HCS-2 H1975 (Lung)33.87 ± 0.86Osimertinib10.51 ± 0.71
HCS-3 MCF-7 (Breast)8.30DoxorubicinNot Specified
HCS-4 MDA-MB-231 (Breast)0.77DoxorubicinNot Specified
HCS-5 Colo-205 (Colon)20.5DoxorubicinNot Specified
HCS-6 HepG2 (Liver)20.8DoxorubicinNot Specified

Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.

Materials:

  • Cancer cell lines (e.g., A549, H1975, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Aberrant EGFR signaling is a hallmark of many cancers.[2] this compound derivatives have been identified as potential EGFR inhibitors.[3] They can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[1]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P1 P EGFR->P1 This compound This compound Derivative This compound->EGFR Grb2 Grb2 P1->Grb2 PI3K PI3K P1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR signaling pathway and its inhibition.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal strains, including some that are resistant to existing drugs.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
HCS-A Staphylococcus aureus1.9 - 2.0Candida albicans12.5
HCS-B Escherichia coli1.9 - 2.0Aspergillus fumigatusNot Specified
HCS-C Pseudomonas aeruginosa3.9 - 4.1Not SpecifiedNot Specified
HCS-D Bacillus subtilis0.125Not SpecifiedNot Specified
HCS-E Mycobacterium tuberculosis0.1Not SpecifiedNot Specified

Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.

Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a lawn of growth.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway: Potential Inhibition of NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory responses.[4] In the context of microbial infections, the activation of NF-κB in host cells is a key defense mechanism. However, some pathogens can manipulate this pathway to their advantage. While direct inhibition of microbial NF-κB is not the primary mechanism, some antimicrobial compounds can modulate the host's NF-κB response to infection, thereby influencing the outcome of the infection. The anti-inflammatory properties of some this compound derivatives suggest a potential role in modulating this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA (κB sites) NFkB->DNA Binding Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription This compound This compound Derivative This compound->IKK Potential Inhibition

NF-κB signaling pathway and potential modulation.

Experimental Workflow for Bioactivity Screening

The preliminary screening of this compound derivatives for their bioactivity can be streamlined into a logical workflow to efficiently identify promising lead compounds.

Experimental_Workflow Start Synthesis of This compound Derivatives PrimaryScreening Primary Bioactivity Screening Start->PrimaryScreening Anticancer Anticancer Assay (MTT) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) PrimaryScreening->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection SecondaryScreening Secondary Screening (Mechanism of Action Studies) HitSelection->SecondaryScreening Active Compounds LeadOptimization Lead Optimization HitSelection->LeadOptimization Inactive Compounds (Further Modification) PathwayAnalysis Signaling Pathway Analysis SecondaryScreening->PathwayAnalysis PathwayAnalysis->LeadOptimization

Workflow for this compound bioactivity screening.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound derivatives. The presented experimental protocols for anticancer and antimicrobial assays are robust and widely accepted methodologies. The tabulated quantitative data, while illustrative, highlights the potential of this scaffold in generating potent bioactive molecules. The visualization of the EGFR and NF-κB signaling pathways offers insights into the potential mechanisms of action for these compounds. The logical experimental workflow provides a roadmap for the efficient identification and progression of promising this compound-based drug candidates. Further in-depth studies, including quantitative structure-activity relationship (QSAR) analyses and in vivo efficacy studies, are essential next steps in the drug development pipeline.

References

Quantum yield of Hydrocarbostyril and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Yield of Hydrocarbostyril and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as quinolin-2(1H)-one or carbostyril, and its derivatives form a significant class of heterocyclic compounds with a broad range of applications stemming from their diverse biological activities and favorable photophysical properties. Their rigid, bicyclic structure often imparts them with strong fluorescence, making them valuable scaffolds for the development of fluorescent probes, sensors, and labels in biomedical research and drug discovery. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals.

This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound and its derivatives. It presents quantitative data in a structured format, details the experimental protocols for quantum yield determination, and visualizes key processes and workflows to aid in the understanding and application of these important fluorophores.

Quantitative Quantum Yield Data

The fluorescence quantum yield of this compound derivatives is highly sensitive to their substitution pattern and the local environment (e.g., solvent polarity). Electron-donating groups, particularly in positions 6 and 7, and electron-withdrawing groups in position 4, can significantly modulate the photophysical properties, leading to large Stokes shifts and enhanced quantum yields.[1] The data summarized below is compiled from various studies.

Compound Name/DescriptionQuantum Yield (ΦF)Solvent/MediumReference StandardCitation
3-Amino-4-phenylquinolin-2-one0.04 - 0.24Various polarities-[2]
Dipeptide with quinolin-2-one moiety0.02 - 0.08Various, including water-[2]
Push-Pull Substituted Carbostyrils≥ 0.1--[1]
4-Methyl-7-amino-2(1H)quinolinone (Carbostyril 124)0.68--[3]
PAV-5 (a 2-quinolinone derivative)0.023 (2.3%)-Carbostyril 124[3]
PAV-3 (a 2-quinolinone derivative)0.171 (17.1%)-Carbostyril 124[3]
7-(Diethylamino)quinolin-2(1H)-one derivatives (DQ1, DQ2)Enhanced upon binding to CB7--[4]

Experimental Protocols: Relative Quantum Yield Determination

The relative method is the most common technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][5]

Principle

The quantum yield of the sample (Φs) can be calculated using the following equation, often referred to as Parker's equation:[1]

Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)

Where:

  • Φr is the quantum yield of the reference standard.

  • Grads and Gradr are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

  • ηs and ηr are the refractive indices of the sample and reference solutions. If the same solvent is used for both, this term (ηs2 / ηr2) equals 1.[3][4]

Materials and Instrumentation
  • Sample (Test Compound): this compound derivative of interest.

  • Reference Standard: A compound with a well-known and stable quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54; Carbostyril 124, ΦF = 0.68).[1][3]

  • Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

Methodology
  • Selection of Excitation Wavelength: Identify an excitation wavelength where both the sample and the reference standard have significant absorbance. It is crucial that the absorbance value at this wavelength can be accurately measured.[5]

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to minimize inner filter effects, where the emitted light is re-absorbed by the solution.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the sample and the reference. Note the absorbance value at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each dilution of the sample and the reference. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.

    • The emission should be recorded over the entire fluorescence range of the compound.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum. This gives the integrated fluorescence intensity.

    • For both the sample and the reference, plot the integrated fluorescence intensity (Y-axis) against the absorbance at the excitation wavelength (X-axis).

    • Perform a linear regression for both data sets. The slope of the resulting line is the gradient (Grad). This method of plotting a series of concentrations helps to identify and mitigate potential errors from issues like dye aggregation at higher concentrations.[5]

  • Calculation: Use the gradients obtained for the sample (Grads) and the reference (Gradr), along with the known quantum yield of the reference (Φr) and the refractive indices of the solvents, to calculate the quantum yield of the sample (Φs) using the equation from section 2.1.

Visualizations

Photophysical Processes

The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.

Photophysical_Processes S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kբ) Radiative S1->S0 Internal Conversion (kᵢ꜀) Non-Radiative T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (kᵢₛ꜀) Non-Radiative caption Φ = kբ / (kբ + kᵢ꜀ + kᵢₛ꜀)

Caption: Key photophysical pathways competing after photon absorption.

Experimental Workflow

The following diagram outlines the systematic procedure for determining the relative fluorescence quantum yield.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation A1 Select Reference Standard & Excitation Wavelength (λex) A2 Prepare Stock Solutions (Sample & Standard) A1->A2 A3 Prepare Serial Dilutions (Abs < 0.1 at λex) A2->A3 B1 Measure Absorbance at λex A3->B1 B2 Measure Emission Spectra (Excite at λex) A3->B2 C1 Integrate Fluorescence Emission Spectra B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Determine Gradients (Slopes) for Sample & Standard C2->C3 C4 Calculate Quantum Yield (Φs) using Comparative Equation C3->C4

Caption: Workflow for relative fluorescence quantum yield determination.

References

Theoretical Deep Dive into the Electronic Landscape of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, forms the core scaffold of numerous pharmacologically significant molecules. Its derivatives are integral components of approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol. The therapeutic efficacy of these compounds is intrinsically linked to their electronic structure, which governs their reactivity, intermolecular interactions, and ultimately, their engagement with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of the this compound core, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. While dedicated computational studies on the unsubstituted this compound are limited in publicly available literature, this guide draws upon theoretical investigations of closely related quinoline (B57606) and quinolinone derivatives to elucidate the electronic properties of this important pharmacophore.

Computational Methodology for Electronic Structure Analysis

The primary tool for investigating the electronic structure of molecules like this compound is quantum chemical calculation, with Density Functional Theory (DFT) being a widely employed method. DFT calculations provide a robust framework for understanding molecular properties by approximating the electron density of a system.

A typical computational protocol for analyzing the electronic structure of a this compound derivative involves the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. This is a crucial first step as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

    • Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charge on each atom in the molecule, offering further insight into the charge distribution.

A commonly used functional in DFT for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Quantitative Electronic Structure Data

Table 1: Frontier Molecular Orbital Energies of Quinoline

ParameterEnergy (eV)
HOMO-6.646
LUMO-1.816
HOMO-LUMO Gap4.83

Data obtained from DFT calculations on quinoline, a closely related aromatic parent compound.

Table 2: Mulliken Atomic Charges for Selected Atoms in Quinoline

AtomCharge (e)
N-0.259007
H1Positive
H2Positive
H6Positive
H8Positive
H13Positive

Data obtained from DFT calculations on quinoline. Hydrogen atoms generally exhibit a positive charge, indicating they are potential electron acceptors.

Experimental Protocols: Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives is well-established. A variety of methods have been developed, often involving cyclization reactions.

General Synthesis of 3,4-dihydro-2(1H)-quinolinone Derivatives

One common approach involves the reaction of an aniline (B41778) with a suitable three-carbon synthon, followed by an intramolecular cyclization. For instance, a method for synthesizing various 3,4-dihydro-2(1H)-quinolinone derivatives starts from aniline and 3-chloropropionyl chloride. The reaction proceeds through the formation of an N-phenyl-3-chloropropanamide intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to yield the this compound core. Further modifications, such as nitration, reduction, and diazotization, can be performed to introduce various functional groups onto the aromatic ring.

Microwave-Assisted Synthesis

A more contemporary and efficient method for generating a library of 3,4-dihydro-2(1H)-quinolinone derivatives involves a sequential three-component reaction of an aromatic aldehyde, an aromatic amine, and Meldrum's acid under microwave irradiation. This one-pot synthesis offers several advantages, including operational simplicity and rapid reaction times, making it highly suitable for drug discovery applications.

Signaling Pathways and Biological Relevance

The electronic structure of this compound is fundamental to its ability to interact with biological targets and modulate signaling pathways. Aripiprazole, a prominent drug featuring the this compound core, exemplifies this. Its unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors, is a direct consequence of its molecular shape and electronic properties, which allow it to bind to these receptors with specific affinities.

The following diagram illustrates the simplified signaling pathway of Aripiprazole, highlighting its interaction with key dopamine and serotonin receptors.

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT1A Serotonin 5-HT1A Receptor Serotonin->HT1A Binds HT2A Serotonin 5-HT2A Receptor Serotonin->HT2A Binds Signal_D2 Modulated Dopaminergic Signaling D2R->Signal_D2 Signal_HT1A Modulated Serotonergic Signaling (Agonism) HT1A->Signal_HT1A Signal_HT2A Blocked Serotonergic Signaling (Antagonism) HT2A->Signal_HT2A Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

Aripiprazole's interaction with key neurotransmitter receptors.

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, and understanding its electronic structure is paramount for the rational design of new and improved therapeutics. While a comprehensive theoretical dataset for the unsubstituted parent molecule is yet to be widely published, the analysis of related quinoline and quinolinone derivatives provides a solid foundation for predicting its electronic behavior. The computational methods outlined in this guide, coupled with established synthetic protocols and an understanding of the relevant biological signaling pathways, equip researchers and drug development professionals with the necessary tools to further explore and exploit the therapeutic potential of this versatile molecular framework. Future theoretical studies focusing specifically on the unsubstituted this compound would be invaluable in refining our understanding and predictive capabilities in this important area of drug discovery.

Solubility of Hydrocarbostyril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone), a key heterocyclic compound frequently utilized as a scaffold in medicinal chemistry and drug development.[1][2] Due to a notable absence of publicly available quantitative solubility data, this document focuses on compiling existing qualitative information and presenting a robust framework for its experimental determination. The guide details generalized experimental protocols, outlines key factors influencing solubility, and offers visualizations to aid researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a bicyclic lactam that forms the core structure of numerous pharmacologically active agents, including the FDA-approved drugs cilostazol (B1669032), aripiprazole (B633), and carteolol.[1] Its versatility in drug design makes a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, a critical aspect of formulation development, bioavailability enhancement, and in vitro assay design.[3]

This guide addresses the current gap in specific quantitative solubility data for this compound by providing a consolidated resource of qualitative solubility information and a detailed methodology for its experimental determination.

Qualitative Solubility of this compound and its Derivatives

While precise quantitative data is scarce, a review of chemical literature and patents provides qualitative insights into the solubility of this compound and related compounds. This information is often derived from its use in chemical syntheses and purification processes like recrystallization.[4][5][6]

Table 1: Qualitative Solubility Data for this compound and Related Compounds

Compound/DerivativeSolventTemperatureSolubilityApplication Context
This compoundWaterAmbientSlightly Soluble[7]General Characterization
This compound DerivativeN,N-Dimethylformamide (DMF)ElevatedSolubleSynthesis/Reaction[8]
This compound DerivativeN,N-Dimethylacetamide (DMA)ElevatedSolubleSynthesis/Reaction[8]
This compound DerivativeDimethyl Sulfoxide (DMSO)ElevatedSolubleSynthesis/Reaction[8]
This compound DerivativeMethyl Ethyl KetoneElevatedSolubleSynthesis/Reaction[8]
7-Hydroxy-3,4-dihydro-2(1H)-quinolinoneMethanolNot SpecifiedNot SpecifiedRecrystallization[9]

Note: The term "Soluble" in the context of synthesis or recrystallization implies that a sufficient amount of the compound dissolves at elevated temperatures to facilitate the chemical process or purification.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted technique.[10] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials or evaporation dishes

  • Vacuum oven or desiccator

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[10]

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation of the solute due to temperature changes.

  • Solvent Evaporation: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent from the vial under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Gravimetric Analysis: Once the solvent is completely removed and the vial has reached a constant weight, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solvent in the aliquot (L))

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials equil1 Place in thermostatic shaker at constant T prep2->equil1 equil2 Agitate for 24-72 hours samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter into pre-weighed vial samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Gravimetric Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by several interrelated factors, primarily stemming from its molecular structure and the properties of the solvent.

  • Polarity ("Like Dissolves Like"): this compound possesses a polar lactam group and a nonpolar benzene (B151609) ring, giving it a somewhat amphiphilic character. According to the "like dissolves like" principle, it is expected to have limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar protic solvents like water due to the energetic cost of disrupting the strong hydrogen bonding network of water. Its solubility is likely to be more favorable in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the lactam moiety.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. This principle is utilized in recrystallization.

  • pH: The lactam group in this compound is generally considered neutral and does not readily ionize under typical pH conditions. Therefore, its solubility is not expected to be significantly influenced by pH changes in aqueous media, unlike acidic or basic compounds.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[11] The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form of this compound being used in solubility studies.

Diagram of Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center This compound Solubility polarity Molecular Polarity (Lactam vs. Benzene ring) polarity->center polymorphism Crystal Polymorphism polymorphism->center solvent_polarity Solvent Polarity (Polar vs. Nonpolar) solvent_polarity->center h_bonding Hydrogen Bonding Capacity h_bonding->center temperature Temperature temperature->center ph pH (Aqueous) ph->center

Key Factors Affecting this compound Solubility.

Conclusion

This technical guide consolidates the available qualitative solubility information for this compound and provides a detailed experimental framework for the quantitative determination of its solubility in various solvents. While a comprehensive quantitative dataset is not yet available in the public domain, the principles and methodologies outlined herein offer a solid foundation for researchers to generate this crucial data. A systematic study of this compound's solubility will undoubtedly facilitate its effective use in the design and development of new therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure of Hydrocarbostyril Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives, with a focus on crystallographic data and experimental methodologies. The information presented is intended to support research and development efforts in medicinal chemistry and materials science.

Introduction to this compound and its Significance

This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound featuring a quinolinone core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoline (B57606) and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Crystal Structure of this compound Derivatives

The precise determination of the crystal structure through single-crystal X-ray diffraction provides invaluable information on molecular geometry, conformation, and intermolecular interactions.

Crystallographic Data for 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one Dihydrate

The crystal structure of 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate has been determined and is available in the Crystallography Open Database (COD) under the entry number 2235460.[3] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical Formula C₉H₁₃NO₄
Formula Weight 199.21 g/mol
Crystal System Orthorhombic
Space Group P b c a
Unit Cell Dimensions
a15.4597(16) Å
b12.7864(12) Å
c20.312(2) Å
α90°
β90°
γ90°
Cell Volume 4015.2(7) ų
Z (Molecules per unit cell) 16
Temperature 298(2) K
Radiation Wavelength 0.7107 Å (MoKα)
R-factor (all reflections) 0.1018
R-factor (significant reflections) 0.0837

Data sourced from the Crystallography Open Database, entry 2235460.[3]

Note on this compound (3,4-Dihydro-2(1H)-quinolinone): As of the latest search, a specific public entry with a downloadable crystallographic information file (CIF) for the parent this compound compound could not be located in the Crystallography Open Database or the Cambridge Structural Database. Researchers are encouraged to consult the latest literature or perform their own crystallographic analysis to obtain these data.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like this compound derivatives is typically achieved through single-crystal X-ray diffraction. The following is a generalized, detailed protocol based on standard laboratory practices.

Crystal Growth

High-quality single crystals are paramount for a successful diffraction experiment.

  • Material Purification: The this compound compound is first purified to the highest possible degree using techniques such as recrystallization or column chromatography to remove impurities that can hinder crystal growth.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source, typically a molybdenum (Mo) or copper (Cu) rotating anode, is activated. Data collection is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy for collecting a complete dataset is devised, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors such as absorption.

Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. This process is iterated until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution crystallization Crystallization (Slow Evaporation/Vapor Diffusion) dissolution->crystallization mounting Crystal Mounting crystallization->mounting diffraction Data Collection (Diffractometer) mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for single-crystal X-ray diffraction.

Potential Signaling Pathways of this compound Derivatives

While specific signaling pathways for this compound and its simple derivatives are not extensively detailed in the literature, the broader class of quinoline and quinolinone compounds has been implicated in various cellular signaling cascades, particularly in the context of cancer and inflammation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[4][5][6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Several quinoline derivatives have been investigated as inhibitors of key kinases in this pathway, such as PI3K, AKT, and mTOR.[1][9] The quinoline scaffold can serve as a template for designing molecules that bind to the ATP-binding pockets of these kinases, thereby inhibiting their activity and suppressing tumor growth.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibition Quinolinone->AKT Inhibition Quinolinone->mTORC1 Inhibition

Potential inhibition of the PI3K/AKT/mTOR pathway by quinolinone derivatives.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses.[10][11][12][13] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. Recent studies have identified novel quinoline analogues that can inhibit the NLRP3 inflammasome pathway, suggesting a therapeutic potential for these compounds in treating inflammatory conditions.[14] These inhibitors may act by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.

NLRP3_inflammasome_pathway Stimuli PAMPs/DAMPs Priming Priming Signal (e.g., NF-κB) Stimuli->Priming NLRP3 NLRP3 Stimuli->NLRP3 Activation Signal proNLRP3 pro-NLRP3 pro-IL-1β Priming->proNLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b cleavage proIL1b pro-IL-1β proIL1b->IL1b Quinolinone Quinolinone Derivatives Quinolinone->NLRP3 Inhibition

Potential inhibition of the NLRP3 inflammasome by quinolinone derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. This guide has provided key crystallographic data for a representative derivative and outlined the standard experimental procedures for determining such structures. Furthermore, it has highlighted potential signaling pathways that may be modulated by this class of compounds. A thorough understanding of the crystal structure is essential for elucidating the mechanisms of action and for the structure-based design of more potent and selective drug candidates. Further research into the crystallographic characterization of a wider range of this compound derivatives and their specific interactions with biological targets will undoubtedly accelerate their development into clinically useful molecules.

References

The Pharmacokinetic Profile of Hydrocarbostyril-Containing Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) scaffold is a key pharmacophore present in several clinically significant therapeutic agents. This technical guide provides an in-depth analysis of the pharmacokinetic properties of two prominent drugs featuring this moiety: the antiplatelet and vasodilating agent Cilostazol (B1669032), and the atypical antipsychotic Aripiprazole (B633). This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key metabolic and experimental pathways to support further research and development in this chemical space.

Core Pharmacokinetic Properties

Compounds containing the this compound core generally exhibit extensive hepatic metabolism and high plasma protein binding. Their pharmacokinetic profiles are often influenced by genetic polymorphisms of metabolizing enzymes, leading to inter-individual variability in drug exposure.

Cilostazol

Cilostazol is primarily used in the management of intermittent claudication. Its pharmacokinetic profile is characterized by absorption that is enhanced by food, extensive metabolism by cytochrome P450 enzymes, and the formation of active metabolites.

Aripiprazole

Aripiprazole is utilized in the treatment of various psychiatric disorders. It is well-absorbed orally and undergoes significant hepatic metabolism to an active metabolite, dehydro-aripiprazole, which contributes substantially to its clinical effect.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Cilostazol and Aripiprazole, derived from studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Cilostazol (Single and Multiple Doses)

ParameterSingle Dose (50-200 mg)Multiple Dose (100 mg BID)Reference(s)
Tmax (h) ~3Not Specified[1]
t½ (h) ~11~11[1][2]
Vz/F (L/kg) 2.76Not Specified[1]
CL/F (L/h/kg) 0.18Not Specified[1]
Accumulation Ratio Not Applicable1.7[1]
Protein Binding (%) 95-98 (primarily albumin)95-98 (primarily albumin)[2][3]

Table 2: Pharmacokinetic Parameters of Aripiprazole and Dehydro-Aripiprazole (Multiple Doses)

ParameterAripiprazoleDehydro-AripiprazoleReference(s)
Tmax (h) 3-5Not Specified[4]
t½ (h) ~47-68~83.4[5][6]
CL/F (L/h) ~3.45-4.0Not Specified[5]
Vd/F (L) 192Not Specified[6]
Protein Binding (%) >99 (primarily albumin)Not Specified[4]
Metabolite-to-Parent Ratio (AUC) Not Applicable~0.40[4]

Experimental Protocols

Determination of Cilostazol and its Metabolites in Human Plasma by LC-MS/MS

This method allows for the simultaneous quantification of Cilostazol and its active metabolites.

1. Sample Preparation:

2. Chromatographic Conditions:

  • Column: Supelcosil LC-18-DB HPLC column.[7]

  • Mobile Phase: A gradient elution is performed over 17.5 minutes.[7]

  • Detection: Tandem mass spectrometry with a Turbo Ionspray interface in the positive ion mode is used for detection.[7]

3. Validation:

  • The method is validated over a linear range of 5.0-1200.0 ng/mL for all analytes.[7]

  • Accuracy (relative recovery) is reported to be between 92.1% and 106.4%, with a precision (%CV) between 4.6% and 6.5%.[7]

Determination of Aripiprazole and Dehydro-Aripiprazole in Human Plasma by HPLC

This protocol details a high-performance liquid chromatography method for quantifying Aripiprazole in plasma.

1. Sample Preparation:

  • Aripiprazole and an internal standard are extracted from plasma via liquid-liquid extraction.[8]

2. Chromatographic Conditions:

  • The specific column and mobile phase composition can be optimized, but a common approach involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.[8][9]

  • Detection is typically performed using UV spectrophotometry.[8]

3. Application:

  • This method has been successfully applied to pharmacokinetic studies in healthy volunteers following single and multiple oral doses of Aripiprazole.[8]

In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

This assay is used to predict the intestinal absorption of drugs like Aripiprazole.

1. Cell Culture:

  • Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.[10]

2. Transport Experiment:

  • The transport of Aripiprazole across the Caco-2 cell monolayer is investigated by adding the drug to the apical (donor) side and measuring its appearance on the basolateral (receiver) side over time.[10]

  • The influence of factors such as time, donor concentration, pH, and temperature on drug transport can be evaluated.[10]

  • The role of efflux transporters like P-glycoprotein can be assessed by co-incubating with known inhibitors, such as cyclosporine A.[10]

3. Analysis:

  • The concentration of Aripiprazole in the donor and receiver compartments is determined by HPLC.[10]

  • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.[10]

Visualizations

Metabolic Pathways

The metabolism of both Cilostazol and Aripiprazole is primarily mediated by the cytochrome P450 enzyme system in the liver.

Cilostazol_Metabolism Cilostazol Cilostazol OPC_13326 OPC-13326 (Quinone Hydroxylation) Cilostazol->OPC_13326 CYP3A4 OPC_13217 OPC-13217 (Hexane Hydroxylation) Cilostazol->OPC_13217 CYP2C19, CYP3A5 OPC_13015 OPC-13015 (Dehydro-cilostazol) [Active] OPC_13326->OPC_13015 OPC_13213 OPC-13213 (4'-trans-hydroxy-cilostazol) [Active] OPC_13217->OPC_13213

Caption: Metabolic pathway of Cilostazol.

Aripiprazole_Metabolism Aripiprazole Aripiprazole Dehydro_Aripiprazole Dehydro-aripiprazole [Active] Aripiprazole->Dehydro_Aripiprazole CYP3A4, CYP2D6 (Dehydrogenation) Hydroxylated_Metabolites Hydroxylated Metabolites Aripiprazole->Hydroxylated_Metabolites CYP2D6 (Hydroxylation) N_dealkylated_Metabolites N-dealkylated Metabolites Aripiprazole->N_dealkylated_Metabolites CYP3A4 (N-dealkylation)

Caption: Metabolic pathway of Aripiprazole.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of a this compound-containing drug in plasma.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Analysis Dosing Drug Administration (e.g., Oral Dose) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or SPE) Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS or HPLC Analysis Sample_Extraction->LC_MS_Analysis Concentration_Determination Concentration-Time Profile LC_MS_Analysis->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, t½) Concentration_Determination->PK_Parameter_Calculation

Caption: General workflow for a pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone. This heterocyclic compound is a core structural motif in numerous pharmaceuticals and biologically active molecules. The presented method is a robust two-step synthesis commencing with the acylation of aniline (B41778) to form N-phenyl-3-chloropropionamide, followed by an intramolecular Friedel-Crafts cyclization to yield the target compound. This protocol is designed to be accessible for researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They form the backbone of several drugs, including the antipsychotic agent aripiprazole. The synthesis of this scaffold is a key step in the development of new therapeutic agents. The method detailed herein is a classical and reliable approach that can be readily implemented in a standard laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Amidation: Aniline is acylated with 3-chloropropionyl chloride to form the intermediate, N-phenyl-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Cyclization: The intermediate undergoes a Lewis acid-catalyzed intramolecular cyclization to form this compound.

Experimental Protocols

Step 1: Synthesis of N-phenyl-3-chloropropionamide

This procedure outlines the synthesis of the N-phenyl-3-chloropropionamide intermediate from aniline and 3-chloropropionyl chloride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.1353.5 mL0.58 molFreshly distilled
3-Chloropropionyl chloride126.9850.0 mL0.55 mol
Acetone (B3395972)58.081200 mL-Reagent grade
6M Hydrochloric Acid36.46500 mL-
Water18.023.5 L-Deionized

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add aniline (53.5 mL) and acetone (600 mL).

  • Heat the mixture to a gentle reflux with stirring.

  • In a separate beaker, prepare a solution of 3-chloropropionyl chloride (50.0 mL) in acetone (600 mL).

  • Add the 3-chloropropionyl chloride solution dropwise to the refluxing aniline mixture over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Cool the reaction mixture in an ice bath to room temperature, then pour it into a 5 L beaker containing a mixture of 6N HCl (500 mL) and water (3.5 L).

  • A white solid will precipitate. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove any remaining salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: ~85-95% Appearance: White to off-white solid Melting Point: 114-116 °C

Step 2: Synthesis of this compound (3,4-dihydro-2(1H)-quinolinone)

This procedure details the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide to this compound using aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-phenyl-3-chloropropionamide183.6350.0 g0.27 molFrom Step 1
Aluminum Chloride (Anhydrous)133.3472.0 g0.54 molHandle in a fume hood
Dichloromethane (B109758) (DCM)84.93500 mL-Anhydrous
5% Hydrochloric Acid36.46500 mL-Ice-cold
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethanol46.07As needed-For recrystallization

Procedure:

  • Set up a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the apparatus is dry.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (72.0 g) and anhydrous dichloromethane (250 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-phenyl-3-chloropropionamide (50.0 g) in anhydrous dichloromethane (250 mL).

  • Slowly add the N-phenyl-3-chloropropionamide solution to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a 2 L beaker containing 500 mL of ice-cold 5% hydrochloric acid with vigorous stirring.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with water (200 mL), followed by saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Expected Yield: ~70-85% Appearance: White crystalline solid Melting Point: 163-166 °C

Data Summary

StepProductStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)
1N-phenyl-3-chloropropionamideAniline3-Chloropropionyl chloride, Acetone2 hoursReflux (~56°C)85-95
2This compoundN-phenyl-3-chloropropionamideAluminum Chloride, Dichloromethane12-16 hours0 to RT70-85

Visualizations

Experimental Workflow

Workflow cluster_step1 Step 1: Synthesis of N-phenyl-3-chloropropionamide cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A1 Mix Aniline and Acetone A2 Reflux A1->A2 A3 Add 3-Chloropropionyl Chloride in Acetone A2->A3 A4 Continue Reflux (1 hr) A3->A4 A5 Cool and Precipitate in HCl/Water A4->A5 A6 Filter and Wash A5->A6 A7 Dry Product A6->A7 B2 Add N-phenyl-3-chloropropionamide solution A7->B2 Intermediate Product B1 Suspend AlCl3 in DCM at 0°C B1->B2 B3 Stir at RT (12-16 hrs) B2->B3 B4 Quench with ice-cold HCl B3->B4 B5 Extract with DCM B4->B5 B6 Wash and Dry Organic Layer B5->B6 B7 Evaporate Solvent B6->B7 C1 Recrystallize from Hot Ethanol B7->C1 Crude Product C2 Collect and Dry Crystals C1->C2 Final Final C2->Final Pure this compound

Caption: Workflow for the two-step synthesis of this compound.

Reaction Pathway

ReactionPathway Aniline Aniline Intermediate N-phenyl-3-chloropropionamide Aniline->Intermediate ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Intermediate + This compound This compound Intermediate->this compound AlCl3 DCM

Hydrocarbostyril: Uncharted Territory for Cellular Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of the scientific literature, there is a notable absence of established applications for hydrocarbostyril (also known as 7-hydroxy-3,4-dihydro-1H-quinolin-2-one) as a fluorescent probe in cellular imaging. While the broader quinoline (B57606) and quinolone chemical families, to which this compound belongs, have yielded a variety of fluorescent probes for biological applications, the specific use of the this compound scaffold for visualizing cellular structures or processes remains largely unexplored in published research.

Our comprehensive search for detailed application notes, experimental protocols, and quantitative photophysical data for this compound-based probes in cellular imaging did not yield any specific examples. The existing literature primarily focuses on the synthesis of the this compound core structure for other purposes, such as its use as a weak monoamine oxidase A (MAO-A) inhibitor.

While some studies have explored the fluorescent properties of functionalized quinoline and quinolone derivatives for sensing ions or detecting reactive oxygen species, these investigations do not specifically utilize the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one backbone. The creation of detailed, data-driven application notes and protocols as requested requires a foundation of peer-reviewed research that, in this case, appears to be unavailable.

For researchers, scientists, and drug development professionals interested in novel fluorescent probes, this gap in the literature may represent an opportunity for new avenues of research. The development and characterization of this compound-based probes could potentially lead to new tools for cellular imaging. Future work would need to focus on the following:

  • Synthesis of Novel Derivatives: Functionalizing the this compound core to modulate its photophysical properties and introduce specific targeting moieties.

  • Photophysical Characterization: Determining key parameters such as excitation and emission spectra, quantum yield, and photostability for any new derivatives.

  • Cellular Imaging Applications: Evaluating the performance of new probes in living cells to assess their utility for visualizing specific organelles, biomolecules, or cellular processes.

  • Protocol Development: Establishing detailed and reproducible protocols for cell loading, staining, and imaging.

Until such foundational research is conducted and published, the generation of detailed application notes and protocols for using this compound as a fluorescent probe for cellular imaging is not feasible. The scientific community awaits the exploration of this potentially valuable chemical scaffold in the field of bioimaging.

Application Notes and Protocols for Drug Delivery Systems of Hydrocarbostyril-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "hydrocarbostyril" refers to the chemical compound 3,4-dihydro-2(1H)-quinolinone. While this moiety itself is not typically used as a primary building block for drug delivery systems like polymers or lipids, it forms the core scaffold of several important therapeutic agents. Therefore, the application of this compound in drug delivery is centered on the development of advanced systems to effectively deliver drugs containing this key structural motif.

Section 1: Aripiprazole (B633) Delivery Systems

Aripiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Its poor aqueous solubility presents a significant challenge for formulation, leading to the development of various advanced drug delivery systems to improve its bioavailability and provide controlled release.

Application Note 1.1: Aripiprazole Nanocrystals for Enhanced Bioavailability

Nanocrystal technology is a versatile approach to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like aripiprazole. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to faster dissolution.

Data Presentation: Aripiprazole Nanocrystal Formulations

Formulation TypeKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
Nanocrystal-Impregnated Buccoadhesive FilmAripiprazole, Chitosan (B1678972)Not specified for nanocrystals aloneNot applicableHigher drug release and permeation flux compared to films with microcrystals.[1]
Nanoparticles by Melt EmulsificationAripiprazole, Stearic Acid, Tween 80251.72 - 371.1966.65 - 79.45Diffusion-controlled release, with release rate dependent on polymer concentration.
Nanostructured Lipid Carriers (NLCs) for Nasal DeliveryAripiprazole, Solid Lipid, Liquid Lipid, Surfactant~150~93%Showed excellent potential for intranasal use as an alternative to oral therapy.[2]
Nanosponges in In-Situ Nasal GelAripiprazole, β-Cyclodextrin, Carbopol 940, HPMC K100Not specifiedNot specifiedOvercomes challenges of oral delivery with enhanced bioavailability and rapid brain delivery.[3]

Experimental Protocol 1.1: Preparation of Aripiprazole Nanocrystals by Nano-precipitation

This protocol is adapted from the methodology for preparing nanocrystals for incorporation into buccoadhesive films.[1]

Materials:

  • Aripiprazole powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Chitosan

  • Polyethylene glycol (PEG) 400

  • Glycerin

Equipment:

  • Magnetic stirrer

  • pH meter

  • Homogenizer

  • Solvent casting apparatus

Procedure:

  • Nanocrystal Preparation (Acid-Base Neutralization):

    • Dissolve a specific amount of aripiprazole in a 0.1 M HCl solution with stirring to form a clear solution.

    • Separately, prepare a 0.1 M NaOH solution.

    • Slowly add the NaOH solution dropwise to the aripiprazole-HCl solution under constant stirring.

    • Monitor the pH of the solution. Aripiprazole will precipitate as nanocrystals as the solution is neutralized.

    • Continue stirring for a specified period to ensure complete precipitation and stabilization of the nanocrystals.

    • The resulting suspension contains aripiprazole nanocrystals.

  • Preparation of Buccoadhesive Film:

    • Prepare a chitosan solution by dissolving chitosan in a 1% acetic acid solution.

    • To the chitosan solution, add PEG 400 as a plasticizer and glycerin as a humectant.

    • Incorporate the prepared aripiprazole nanocrystal suspension into the chitosan gel and mix thoroughly to achieve a uniform dispersion.

    • Cast the resulting mixture onto a suitable substrate and dry under controlled conditions to form the buccoadhesive film.

Visualization: Workflow for Aripiprazole Nanocrystal Buccoadhesive Film Preparation

G cluster_nanocrystal Nanocrystal Preparation cluster_film Buccoadhesive Film Formulation A Dissolve Aripiprazole in HCl C Neutralization & Precipitation A->C B Prepare NaOH Solution B->C F Incorporate Nanocrystals C->F Transfer Nanocrystal Suspension D Prepare Chitosan Gel E Add Plasticizer & Humectant D->E E->F G Solvent Casting & Drying F->G H H G->H Final Product G Start Patient with Schizophrenia Tolerability Establish Tolerability with Oral Aripiprazole Start->Tolerability First_Injection Administer First LAI Intramuscular Injection Tolerability->First_Injection Oral_Overlap Continue Oral Aripiprazole for 14-21 Days First_Injection->Oral_Overlap Maintenance Monthly or Every 6-Week LAI Injections Oral_Overlap->Maintenance End Sustained Therapeutic Levels Maintenance->End G cluster_recrystallization Recrystallization cluster_milling Nanocrystal Formulation A Dissolve Cilostazol in Hot Ethanol B Sonicate & Stand for 24h A->B C Collect Recrystallized Cilostazol B->C E Add Recrystallized Cilostazol & HPβCD to Gel C->E Transfer D Prepare Aqueous Gel D->E F Wet Ball Milling E->F G G F->G Final Product: Nanocrystal Gel Patch G Start Bare Metal Stent Pretreat Stent Surface Pre-treatment Start->Pretreat Coating Apply Coating (Spray or Dip) Pretreat->Coating Formulation Prepare Cilostazol-PLGA Solution Formulation->Coating Drying Solvent Evaporation & Drying Coating->Drying Sterilization Sterilization Drying->Sterilization Final Cilostazol-Eluting Stent Sterilization->Final

References

Hydrocarbostyril: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the orientation of pharmacophoric groups, enabling the design of potent and selective ligands for a variety of biological targets. This scaffold is the core of several FDA-approved drugs, including the atypical antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol, highlighting its clinical significance.[1] The versatility of the this compound core allows for chemical modifications at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the key biological activities of this compound derivatives and detailed protocols for their synthesis and evaluation.

Key Biological Activities and Applications

The this compound scaffold has been successfully employed to develop compounds with a wide range of pharmacological activities.

  • Central Nervous System (CNS) Disorders: this compound derivatives have been extensively explored for the treatment of CNS disorders. Aripiprazole, a notable example, is a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[2][3] This multi-target profile contributes to its efficacy in treating schizophrenia and bipolar disorder. The scaffold's ability to be modified to fine-tune receptor affinity and functional activity makes it a valuable tool in the development of novel antipsychotics and antidepressants.[1]

  • Phosphodiesterase (PDE) Inhibition: Certain this compound derivatives are potent inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Cilostazol, for instance, is a selective inhibitor of phosphodiesterase 3 (PDE3) and is used to treat intermittent claudication. By increasing cAMP levels, it promotes vasodilation and inhibits platelet aggregation. The this compound core can be derivatized to achieve selectivity for different PDE isoforms, opening avenues for the development of drugs for cardiovascular, respiratory, and inflammatory diseases.[1][4]

  • Anticancer Activity: Emerging research has identified this compound derivatives with promising anticancer properties. Some of these compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The this compound scaffold provides a template for the design of novel microtubule-targeting agents with potential for cancer chemotherapy.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative bioactivity data for representative this compound-based compounds.

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

ReceptorKi (nM)Reference
Dopamine D20.34[2]
Dopamine D30.8[5]
Dopamine D444[2]
Serotonin 5-HT1A1.7[2]
Serotonin 5-HT2A3.4[2]
Serotonin 5-HT2C15[2]
Serotonin 5-HT739[2]
Adrenergic alpha157[2]
Histamine H161[2]
Serotonin Reuptake Site98[2]

Table 2: Inhibitory Activity (IC50) of this compound Derivatives

CompoundTargetIC50 (µM)Reference
CilostazolPlatelet Aggregation (ADP-induced)0.8
Compound 7eThromboxane (B8750289) A2 Synthase1.2[4]
Compound 7ePlatelet cAMP PDE6.4[4]
DihydroeptastatinHMG-CoA ReductaseSimilar to Mevinolin[6]

Experimental Protocols

Synthesis of the this compound Scaffold

A general method for the synthesis of the 3,4-dihydro-2(1H)-quinolinone core involves the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol is adapted from a reported synthesis of a key intermediate for aripiprazole.[7]

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl3)

  • Ice-cold 5% Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Activated carbon

Procedure:

  • Charge a reactor with N-(3-hydroxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride.

  • Heat the reaction mixture under stirring to approximately 160°C to obtain a melt.

  • Maintain the temperature at 155-165°C and continue stirring for about four hours.

  • Stop stirring and cool the reaction mixture to 50°C.

  • Slowly add ice-cold 5% hydrochloric acid to the reactor over 30 minutes.

  • Stir the mixture while heating to about 95°C for one hour.

  • Cool the mixture to ambient temperature and collect the precipitated solid by filtration.

  • Wash the solid with water and then with methanol.

  • Recrystallize the crude product from methanol. Add activated carbon to the hot methanol solution, reflux for 30 minutes, and filter.

  • Partially evaporate the methanol from the filtrate and add water to induce crystallization.

  • Stir the mixture at ambient temperature for 30 minutes, collect the colorless crystals by filtration, wash with a cold methanol-water (1:1) mixture, and dry to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Workflow for the Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

G start Start step1 Mix N-(3-hydroxyphenyl)-3- chloropropionamide and AlCl3 start->step1 step2 Heat to 155-165°C (4 hours) step1->step2 step3 Cool to 50°C step2->step3 step4 Quench with cold 5% HCl step3->step4 step5 Heat to 95°C (1 hour) step4->step5 step6 Cool and filter to collect crude product step5->step6 step7 Recrystallize from Methanol with Activated Carbon step6->step7 end 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone step7->end

A flowchart illustrating the key steps in the synthesis of the 7-hydroxy this compound intermediate.
Synthesis of Aripiprazole

This protocol describes the final step in the synthesis of aripiprazole, involving the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[8]

Protocol 2: Synthesis of Aripiprazole

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolinone

  • 1-(2,3-dichlorophenyl)piperazine

  • Potassium carbonate (K2CO3) or Sodium Iodide (NaI) and Triethylamine (Et3N)

  • Acetonitrile (B52724) or Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine in a suitable solvent such as acetonitrile or DMF.

  • Add a base to the mixture. Common bases for this reaction include potassium carbonate or a combination of sodium iodide and triethylamine.

  • Heat the reaction mixture to a specific temperature (e.g., reflux) and monitor the progress of the reaction using a suitable analytical technique like HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, remove the solvent under reduced pressure.

  • The crude product can be purified by filtration and subsequent recrystallization from a suitable solvent (e.g., ethanol) to yield pure aripiprazole.

General Synthesis Scheme of Aripiprazole

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolinone 7-(4-bromobutoxy)-3,4-dihydroquinolinone 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->7-(4-bromobutoxy)-3,4-dihydroquinolinone 1,4-dibromobutane, K2CO3, DMF Aripiprazole Aripiprazole 7-(4-bromobutoxy)-3,4-dihydroquinolinone->Aripiprazole NaI, Et3N, Acetonitrile 2,3-dichloroaniline 2,3-dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->1-(2,3-dichlorophenyl)piperazine bis(2-chloroethyl)amine, p-TsOH, xylene 1-(2,3-dichlorophenyl)piperazine->Aripiprazole

Convergent synthesis of aripiprazole from key intermediates.
Biological Evaluation Protocols

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is a general method to assess the effect of compounds on microtubule assembly.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

  • Prepare the tubulin polymerization buffer (TP buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM. Keep the TP buffer on ice.

  • Prepare a stock solution of tubulin (e.g., 3 mg/mL) in cold TP buffer.

  • Prepare serial dilutions of the test compound and positive controls in General Tubulin Buffer.

  • In a pre-warmed (37°C) 96-well plate, add the test compound dilutions or controls.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well. The final volume is typically 100 µL.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization. Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.[9][10]

Workflow for Tubulin Polymerization Assay

G start Start step1 Prepare tubulin and compound solutions start->step1 step2 Add compound dilutions to a pre-warmed 96-well plate step1->step2 step3 Initiate reaction by adding cold tubulin solution step2->step3 step4 Immediately place plate in spectrophotometer at 37°C step3->step4 step5 Measure absorbance at 340 nm kinetically for 60-90 min step4->step5 step6 Analyze polymerization curves step5->step6 end Determine effect on tubulin polymerization step6->end

A simplified workflow for the in vitro tubulin polymerization assay.

Protocol 4: Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)

This is a general protocol for measuring the inhibition of PDE enzymes.[11]

Materials:

  • Purified PDE enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% BSA)

  • [3H]-cAMP or [3H]-cGMP (substrate)

  • Test compound dissolved in DMSO

  • SPA beads (e.g., yttrium silicate)

  • Potent non-selective PDE inhibitor (for stopping the reaction)

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Dilute the PDE enzyme to the desired concentration in the assay buffer.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the enzyme solution.

  • Add the test compound dilutions to the wells.

  • Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the [3H]-labeled cyclic nucleotide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a suspension of SPA beads containing a potent non-selective PDE inhibitor.

  • Allow the beads to settle for several hours (e.g., 12 hours).

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

Dopamine D2 Receptor Signaling

This compound derivatives like aripiprazole act as partial agonists at the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation (via Gβγ) cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization and Inhibition K_channel->Hyperpolarization Dopamine Dopamine / Aripiprazole (Partial Agonist) Dopamine->D2R ATP ATP ATP->cAMP Conversion

Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling

Aripiprazole acts as an antagonist at the serotonin 5-HT2A receptor, which is a Gq-coupled GPCR.

G cluster_0 Cell Membrane HTR2A Serotonin 5-HT2A Receptor Gq_protein Gq Protein HTR2A->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Serotonin Serotonin Serotonin->HTR2A Aripiprazole Aripiprazole (Antagonist) Aripiprazole->HTR2A Blocks IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Conclusion

The this compound scaffold is a proven platform in medicinal chemistry, offering a robust framework for the development of drugs targeting a range of diseases. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution make it an attractive starting point for drug discovery campaigns. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in their own research endeavors.

References

Application Notes and Protocols for the Quantification of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical compounds and is also found as a metabolite or degradation product. Accurate and robust analytical methods for the quantification of this compound are crucial for drug development, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described in this document, allowing for easy comparison.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV DetectorLC with Triple Quadrupole MS
Sample Matrix Pharmaceutical Formulations, Bulk DrugHuman Plasma
Linearity Range 0.2 - 100 µg/mL0.1 - 500 ng/mL
Limit of Quantification (LOQ) 0.2 µg/mL[1]0.1 ng/mL[2]
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 5.0%
Specificity Stability-indicatingHigh

Experimental Protocols

I. Quantification of this compound by HPLC-UV

This protocol details a stability-indicating Reverse-Phase HPLC method suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is adapted from established procedures for related compounds.[1][3][4][5]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm nylon syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer and acetonitrile. A common starting point is a gradient elution to ensure good separation from potential impurities. For example, a gradient starting with a higher aqueous phase composition and increasing the organic phase percentage over time. A typical buffer is 20 mM potassium dihydrogen phosphate adjusted to pH 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.2 µg/mL to 100 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon syringe filter before injection.

5. Method Validation Parameters

  • Linearity: Assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Determined by replicate injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix. Recoveries should be within 98-102%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

II. Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC-MS/MS Conditions

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) m/z 120.1 (Collision Energy ~15 eV)

    • Note: These are proposed transitions and should be optimized on the specific instrument.

  • Internal Standard: To be determined based on the chosen IS.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

5. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into drug-free human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples along with the unknown samples.

Visualizations

experimental_workflow_hplc cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solutions (e.g., from tablets) prep_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (215 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: HPLC-UV workflow for this compound quantification.

experimental_workflow_lcmsms cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample + Internal Standard protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection Inject into LC-MS/MS System reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte and IS) ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: LC-MS/MS workflow for this compound in plasma.

References

High-performance liquid chromatography (HPLC) method for Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Hydrocarbostyril

Introduction

This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

It is important to note that while a specific, validated HPLC method for this compound was not found in the public domain, the following protocol is adapted from a method for a closely related and structurally similar compound, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.[2] This method serves as an excellent starting point for method development and will require validation for its intended use with this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent reverse-phase C18 column. The Newcrom R1 is a reverse-phase column with low silanol (B1196071) activity.[2]

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Column Newcrom R1 C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (approximately 25°C)
Detection Wavelength To be determined by UV scan (typically ~254 nm)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: A mixture of acetonitrile and water, with a small amount of phosphoric acid added to the aqueous phase to adjust the pH and improve peak shape. The exact ratio of acetonitrile to water should be optimized during method development. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction or dissolution step may be necessary, followed by filtration to remove any undissolved excipients.

Data Presentation

The following tables present example data that would be generated during method validation.

System Suitability
ParameterAcceptance CriteriaExample Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20005500
RSD of Peak Area (%) ≤ 2.0% (for n=6)0.8%
Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50758,900
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
808.07.998.8
10010.010.1101.0
12012.011.999.2
Precision
TypeRSD (%)
Repeatability 0.9%
Intermediate Precision 1.2%

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed reverse-phase HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method both accessible and adaptable. Researchers, scientists, and drug development professionals can use this application note as a guide to establish a robust and reliable HPLC method for this compound in various sample matrices, ensuring the quality and consistency of their pharmaceutical products. Further method development and validation are necessary to demonstrate its suitability for specific applications.

References

Synthesis of Hydrocarbostyril Derivatives for Neurodegenerative and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, and its derivatives represent a privileged scaffold in medicinal chemistry. This core structure is present in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives targeting key proteins implicated in Alzheimer's disease and schizophrenia.

Application Note 1: Inhibition of Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Disease

Background: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. Key pathological features include the depletion of the neurotransmitter acetylcholine (B1216132) and dysregulation of monoamine neurotransmitters. Therefore, dual-target inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) are promising therapeutic agents. This compound derivatives have been successfully designed as potent inhibitors of these enzymes.

Featured Compound: A series of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have been synthesized and evaluated for their inhibitory activity against AChE and MAOs. One of the most promising compounds, designated as 3e , demonstrated balanced and potent inhibition of both targets.

Quantitative Data Summary:

The inhibitory activities of a selection of synthesized this compound-dithiocarbamate derivatives are summarized in the table below.

CompoundLinker Length (n)Terminal MoietyeeAChE IC50 (µM)hAChE IC50 (µM)hMAO-A IC50 (µM)hMAO-B IC50 (µM)
3a 2Piperidine> 40> 403.254.87
3e 6Piperidine0.280.340.912.81
3j 6Morpholine0.450.521.233.15

Data sourced from a study on 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives as multifunctional agents for Alzheimer's disease.

Application Note 2: Dopamine (B1211576) D2 Receptor Antagonism for Schizophrenia

Background: Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. The "dopamine hypothesis" of schizophrenia postulates that hyperactivity of dopaminergic neurotransmission, particularly through the dopamine D2 receptor (D2R), is a key contributor to the positive symptoms.[1] Consequently, antagonism of the D2R is a primary mechanism of action for most antipsychotic drugs.[1] this compound derivatives, including the atypical antipsychotic aripiprazole, are known to modulate D2R activity.

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit.[2] Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating various downstream targets. The inhibition of the cAMP/PKA pathway by D2R activation ultimately modulates neuronal excitability and neurotransmitter release. This compound-based antagonists block this signaling cascade by preventing dopamine from binding to the D2 receptor.

Featured Compound: A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their binding affinity to the dopamine D2 receptor. Compound 5e from this series displayed the highest affinity.

Quantitative Data Summary:

The binding affinities of synthesized this compound derivatives to the dopamine D2 receptor are presented below.

CompoundR1R2D2R Binding Affinity (Ki, nM)
5a HH158
5d OCH3H89
5e OCH3OCH345

Data sourced from a study on the synthesis and in vitro evaluation of novel dopamine receptor D2 3,4-dihydroquinolin-2(1H)-one derivatives.

Experimental Protocols

General Synthesis of 3,4-Dihydro-2(1H)-quinolinone Derivatives

This protocol outlines a general multi-step synthesis for 3,4-dihydro-2(1H)-quinolinone derivatives, which can be adapted based on the desired substitutions.

Step 1: N-Acylation of an Aniline (B41778) Derivative

  • To a stirred solution of the desired aniline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add a base such as triethylamine (B128534) (1.2 eq).

  • Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(substituted-phenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the N-(substituted-phenyl)-3-chloropropanamide (1.0 eq) to a flask containing aluminum chloride (AlCl3) (3.0-5.0 eq).

  • Heat the mixture to 130-160 °C and stir for 2-5 hours.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3,4-dihydro-2(1H)-quinolinone derivative.

Step 3: Functionalization (Example: O-Alkylation)

  • To a solution of the hydroxylated 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Add the desired alkylating agent (e.g., 1,4-dibromobutane) (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography to obtain the final functionalized this compound derivative.

Visualizations

Experimental Workflow: General Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Functionalization Aniline Aniline Derivative Acylation N-Acylation Reaction Aniline->Acylation Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Acylation Base_Solvent Base (e.g., TEA) Solvent (e.g., DCM) Base_Solvent->Acylation Intermediate_1 N-(substituted-phenyl)- 3-chloropropanamide Acylation->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization AlCl3 Aluminum Chloride (AlCl3) AlCl3->Cyclization Intermediate_2 3,4-Dihydro-2(1H)-quinolinone Cyclization->Intermediate_2 Functionalization Functionalization Reaction Intermediate_2->Functionalization Alkylating_Agent Alkylating Agent Alkylating_Agent->Functionalization Base_Solvent_2 Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent_2->Functionalization Final_Product Functionalized this compound Derivative Functionalization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gi Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Inhibits Production Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound Antagonist This compound->D2R Blocks Binding G_protein->AC Inhibits ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Modulation of Neuronal Activity) PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor antagonist signaling pathway.

References

Application Notes and Protocols for Protein Labeling with Hydrocarbostyril Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril derivatives are a class of fluorescent dyes with promising applications in biological imaging and drug development. Their favorable photophysical properties, including strong absorption and emission in the visible spectrum, make them excellent candidates for use as fluorescent probes. When functionalized with reactive moieties, these derivatives can be covalently attached to proteins, enabling a wide range of applications from in vitro biochemical assays to live-cell imaging.

This document provides detailed protocols for the covalent labeling of proteins using two common reactive forms of this compound derivatives: N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols. These methods allow for the stable and specific attachment of the this compound fluorophore to proteins of interest, facilitating their detection, localization, and functional characterization.

Principle of the Methods

Amine-Reactive Labeling with this compound-NHS Ester

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently label primary amines (-NH₂), which are abundantly present on the surface of proteins in the form of lysine (B10760008) side chains and the N-terminus. The reaction between a this compound-NHS ester and a primary amine on a protein results in the formation of a stable, covalent amide bond. This reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH of 7.2-8.5. At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency.

Thiol-Reactive Labeling with this compound-Maleimide

Maleimides are electrophilic compounds that exhibit high selectivity towards sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues within proteins. The reaction of a this compound-maleimide with a protein thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. Since cysteine is a relatively rare amino acid, maleimide-based labeling can often be used for site-specific modification if the protein of interest has a limited number of accessible cysteine residues. For proteins with existing disulfide bonds between cysteine residues, a reduction step using an agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary to generate free thiols for labeling.

Data Presentation

The following tables summarize typical quantitative data for protein labeling experiments. Note that the specific values for this compound derivatives may vary depending on the specific derivative and the protein being labeled. The data presented here are representative examples to guide experimental design and optimization.

Table 1: Molar Excess of Dye and Degree of Labeling (DOL)

Target ProteinLabeling ReagentMolar Excess (Dye:Protein)Degree of Labeling (DOL)
Bovine Serum Albumin (BSA)This compound-NHS Ester5:11.2
10:12.5
20:14.1
IgG AntibodyThis compound-NHS Ester10:13.8
20:16.2
Thiol-containing PeptideThis compound-Maleimide5:10.9
10:11.0
Reduced IgG AntibodyThis compound-Maleimide10:12.1

Table 2: Factors Influencing Labeling Efficiency

ParameterRecommendation for NHS EsterRecommendation for Maleimide (B117702)Rationale
pH 7.2 - 8.56.5 - 7.5Optimal reactivity of the target functional group and stability of the reactive dye.
Buffer Composition Amine-free (e.g., PBS, Borate)Thiol-free (e.g., PBS, HEPES)Avoids competitive reactions with buffer components.
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Time 1 - 4 hours at RT or overnight at 4°C2 - 4 hours at RT or overnight at 4°CAllows for sufficient reaction completion.
Reaction Temperature Room Temperature (RT) or 4°CRoom Temperature (RT) or 4°CLower temperatures can minimize protein degradation.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling with this compound-NHS Ester

Materials:

  • Protein of interest

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF immediately before use. Protect the solution from light.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the this compound dye.

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol 2: Thiol-Reactive Labeling with this compound-Maleimide

Materials:

  • Protein of interest

  • This compound-maleimide

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.2

  • Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • If DTT was used, it must be removed before adding the maleimide reagent. This can be done using a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMSO or DMF immediately before use. Protect the solution from light.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a thiol-containing compound such as β-mercaptoethanol or cysteine to a final concentration of ~10 mM.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm and at the λmax of the this compound dye.

    • Calculate the protein concentration and the DOL as described in Protocol 1.

Visualizations

experimental_workflow_nhs_ester protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (Add dye to protein, incubate 1-4h at RT) protein_prep->reaction dye_prep Dye Preparation (10 mM this compound-NHS Ester in DMSO/DMF) dye_prep->reaction quench Quenching (Optional) (Add Tris-HCl) reaction->quench purify Purification (Size-Exclusion Chromatography) reaction->purify If not quenching quench->purify analyze Analysis (Determine DOL) purify->analyze

Caption: Workflow for amine-reactive protein labeling.

experimental_workflow_maleimide protein_prep Protein Preparation (1-10 mg/mL in thiol-free buffer, pH 7.2) reduction Reduction (Optional) (Add DTT or TCEP) protein_prep->reduction reaction Labeling Reaction (Add dye to protein, incubate 2-4h at RT) protein_prep->reaction If no reduction needed desalt Desalting (if DTT used) reduction->desalt reduction->reaction If TCEP used desalt->reaction dye_prep Dye Preparation (10 mM this compound-Maleimide in DMSO/DMF) dye_prep->reaction purify Purification (Size-Exclusion Chromatography) reaction->purify analyze Analysis (Determine DOL) purify->analyze

Caption: Workflow for thiol-reactive protein labeling.

signaling_pathway_application ligand Ligand receptor Receptor (Labeled with this compound) ligand->receptor Binding downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activation imaging Fluorescence Imaging (Visualize Receptor Dynamics) receptor->imaging response Cellular Response (e.g., Gene Expression) downstream->response

Caption: Application in studying cell signaling pathways.

Hydrocarbostyril Derivatives in Neuroscience: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbostyril (quinolinone) scaffold is a privileged structure in medicinal chemistry, giving rise to a number of key therapeutic agents with significant applications in neuroscience. These compounds, characterized by a bicyclic aromatic lactam, have been successfully developed into drugs targeting a range of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for three prominent this compound derivatives: aripiprazole (B633), brexpiprazole (B1667787), and cilostazol (B1669032), to guide researchers in their preclinical and clinical investigations.

Aripiprazole: The Prototypical Dopamine-Serotonin System Stabilizer

Aripiprazole is a second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1][2] Its unique pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist and serotonin (B10506) 5-HT1A receptor partial agonist, and 5-HT2A receptor antagonist, distinguishes it from other antipsychotics.[3] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic and serotonergic neurotransmission, leading to its therapeutic efficacy.[3][4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of aripiprazole for various CNS receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Primary ActivityReference(s)
Dopamine D20.34Partial Agonist[1][4]
Dopamine D30.8Partial Agonist[1]
Serotonin 5-HT1A1.7Partial Agonist[1][4]
Serotonin 5-HT2A3.4Antagonist[1][4]
Serotonin 5-HT2C15Antagonist[4]
Serotonin 5-HT739Antagonist[1]
Adrenergic α152Antagonist[1]
Histamine H161Antagonist[1]
Muscarinic M16800-[1]
Experimental Protocols

This protocol assesses the ability of aripiprazole to attenuate hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.

Materials:

  • Male Wistar rats (250-300g)

  • Aripiprazole

  • MK-801 (dizocilpine)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Open-field activity chambers with automated infrared beam detection systems

  • Standard laboratory animal housing and care facilities

Procedure:

  • Habituation: Individually house rats and allow them to acclimate to the colony room for at least one week. Handle the rats for several days prior to the experiment to minimize stress. On the day of the experiment, allow the rats to habituate to the testing room for at least 1 hour before testing begins.

  • Drug Administration:

    • Administer aripiprazole (e.g., 0.3, 1, or 3 mg/kg, intraperitoneally - i.p.) or vehicle to different groups of rats.

    • After a pretreatment interval (e.g., 30 minutes), administer MK-801 (e.g., 0.2 mg/kg, i.p.) to all rats.

  • Behavioral Assessment:

    • Immediately after MK-801 injection, place each rat in the center of an open-field chamber.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the aripiprazole-treated groups to the vehicle-treated control group.

    • A significant reduction in MK-801-induced hyperlocomotion by aripiprazole indicates potential antipsychotic-like activity.

experimental_workflow_aripiprazole cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Habituation Animal Habituation DrugAdmin Aripiprazole/Vehicle Administration Habituation->DrugAdmin 30 min MK801Admin MK-801 Administration DrugAdmin->MK801Admin 60-90 min BehavioralTest Open-Field Behavioral Assessment MK801Admin->BehavioralTest DataAnalysis Data Analysis BehavioralTest->DataAnalysis

Caption: Workflow for MK-801-induced hyperlocomotion model.

Brexpiprazole: A Second-Generation Dopamine-Serotonin System Stabilizer

Brexpiprazole (formerly OPC-34712) is a newer this compound derivative and a second-generation atypical antipsychotic.[5][6] It is approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[7][8] Similar to aripiprazole, it acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[9][10] However, it exhibits lower intrinsic activity at the D2 receptor and higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole, which may contribute to its distinct efficacy and tolerability profile.[1][11]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of brexpiprazole for various CNS receptors.

ReceptorKi (nM)Primary ActivityReference(s)
Serotonin 5-HT1A0.12Partial Agonist[1][4]
Adrenergic α1B0.17Antagonist[4]
Dopamine D20.30Partial Agonist[1][4]
Serotonin 5-HT2A0.47Antagonist[1][4]
Adrenergic α2C0.59Antagonist[4]
Dopamine D31.1Partial Agonist[1]
Adrenergic α1D2.6Antagonist[4]
Serotonin 5-HT73.7Antagonist[1]
Adrenergic α1A<5Antagonist[11]
Serotonin 5-HT2B<5Antagonist[11]
Histamine H119Antagonist[1]
Serotonin 5-HT2C34Antagonist[1]
Muscarinic M1≥ 1000-[1]
Experimental Protocols

This protocol outlines a typical design for a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of brexpiprazole in adults with acute schizophrenia.[6]

Study Population:

  • Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.

  • Key inclusion criteria: Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.

  • Key exclusion criteria: History of treatment resistance, substance use disorder within the last 6 months.

Study Design:

  • Screening Phase (up to 2 weeks): Assess eligibility, obtain informed consent, and conduct baseline assessments.

  • Randomization: Eligible patients are randomized in a 1:1:1:1 ratio to receive a fixed dose of brexpiprazole (e.g., 1 mg/day, 2 mg/day, or 4 mg/day) or placebo.

  • Treatment Phase (6 weeks):

    • Double-blind treatment with the assigned dose, administered orally once daily.

    • Concomitant psychotropic medications are generally not permitted, with the exception of specified rescue medications for agitation or insomnia.

  • Follow-up Phase (4 weeks): Monitor for any adverse events after discontinuation of the study drug.

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in PANSS total score at Week 6.

  • Secondary Endpoints:

    • Change from baseline in Clinical Global Impression-Severity (CGI-S) score at Week 6.

    • Responder rates (e.g., percentage of patients with ≥30% reduction in PANSS total score).

Safety Assessments:

  • Monitoring of adverse events, vital signs, weight, and laboratory parameters (including metabolic panels).

  • Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).

clinical_trial_workflow_brexpiprazole cluster_phases Clinical Trial Phases cluster_arms Treatment Arms Screening Screening Phase (up to 2 weeks) Randomization Randomization Screening->Randomization Treatment Double-Blind Treatment Phase (6 weeks) Randomization->Treatment Brex1mg Brexpiprazole 1 mg/day Brex2mg Brexpiprazole 2 mg/day Brex4mg Brexpiprazole 4 mg/day Placebo Placebo FollowUp Follow-up Phase (4 weeks) Treatment->FollowUp

Caption: Phase 3 clinical trial design for brexpiprazole.

Cilostazol: A Phosphodiesterase 3 Inhibitor with Neuroprotective Potential

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[12][13] While primarily known for its antiplatelet and vasodilatory effects in the treatment of intermittent claudication, a growing body of evidence suggests its neuroprotective properties.[14] In the context of neuroscience, cilostazol is being investigated for its potential therapeutic benefits in cerebrovascular disorders, such as stroke and vascular dementia, through mechanisms that include anti-inflammatory, anti-apoptotic, and blood-brain barrier protective effects.[15][16]

Quantitative Data: Enzyme Inhibition

The following table shows the in vitro inhibitory activity (IC50) of cilostazol against phosphodiesterase subtypes. A lower IC50 value indicates greater inhibitory potency.

EnzymeIC50 (µM)Reference(s)
Phosphodiesterase 3A (PDE3A)0.2[17]
Phosphodiesterase 3B (PDE3B)0.38[17]
Experimental Protocols

This protocol is designed to assess the neuroprotective effects of cilostazol in a rat model of chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion (BCCAO), which mimics aspects of vascular dementia.[5][12]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cilostazol

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Surgical instruments for BCCAO

  • Behavioral testing apparatus (e.g., Morris water maze for spatial memory assessment)

  • Histological and immunohistochemical reagents (e.g., antibodies for markers of inflammation, apoptosis, and white matter integrity)

Procedure:

  • Surgical Procedure (BCCAO):

    • Anesthetize the rats.

    • Make a midline cervical incision and expose both common carotid arteries.

    • Permanently ligate both arteries with silk sutures.

    • Suture the incision and allow the animals to recover with appropriate post-operative care.

  • Drug Administration:

    • Randomly divide the rats into a vehicle-treated group and a cilostazol-treated group.

    • Administer cilostazol (e.g., 30 mg/kg/day, orally via gavage) or vehicle daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 4 weeks).

  • Behavioral Testing (e.g., Morris Water Maze):

    • After the treatment period, assess spatial learning and memory.

    • The test typically involves a training phase where rats learn the location of a hidden platform in a pool of water, followed by a probe trial to assess memory retention.

  • Histological and Immunohistochemical Analysis:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Process the brain tissue for histological staining (e.g., hematoxylin (B73222) and eosin) to assess general morphology and for immunohistochemistry to evaluate markers of:

      • Inflammation: Iba1 (microglia), GFAP (astrocytes)

      • Apoptosis: TUNEL staining, cleaved caspase-3

      • White Matter Integrity: Luxol fast blue staining, myelin basic protein (MBP)

  • Data Analysis:

    • Analyze behavioral data (e.g., escape latency, time spent in the target quadrant) using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

    • Quantify histological and immunohistochemical data and compare between groups using t-tests or ANOVA.

signaling_pathway_cilostazol Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 cAMP ↑ cAMP PDE3->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA CREB ↑ p-CREB PKA->CREB Vasodilation Vasodilation PKA->Vasodilation AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory AntiApoptotic Anti-apoptotic Effects CREB->AntiApoptotic

References

Application Notes and Protocols for the Use of Hydrocarbostyril in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged scaffold in medicinal chemistry, forming the core structure of several approved drugs and numerous investigational agents. Its derivatives have shown a wide range of biological activities, including phosphodiesterase inhibition and modulation of serotonin (B10506) and dopamine (B1211576) receptors. A particularly promising application of this compound derivatives is in the realm of high-throughput screening (HTS) for drug discovery, where they can be utilized as fluorescent probes or as core structures for novel inhibitors.

This document provides detailed application notes and protocols for the use of this compound derivatives in HTS assays, with a focus on their potential as inhibitors of histone demethylases, a critical class of epigenetic regulators.

Featured Compound: 5-Formyl-8-hydroxycarbostyril

A notable derivative for HTS applications is 5-Formyl-8-hydroxycarbostyril. Its structural similarity to 8-hydroxyquinoline (B1678124), a known metal chelator and fluorescent scaffold, makes it an excellent candidate for fluorescence-based assays. The carbostyril core, combined with an electron-withdrawing formyl group and an ionizable hydroxyl group, can confer favorable photophysical properties that are modulated upon interaction with biological targets.

Potential HTS Applications:

  • Enzyme Inhibition Assays: The fluorescence of 5-Formyl-8-hydroxycarbostyril can be monitored to screen for inhibitors of various enzymes. A change in fluorescence upon binding to an enzyme's active site or a change in the local environment due to enzymatic activity can be used as a readout.

  • Indicator Displacement Assays (IDA): This compound can act as a fluorescent indicator that is displaced from a target molecule by a potential ligand, resulting in a measurable change in fluorescence.[1][2][3]

  • Metal Ion Chelation Screening: The 8-hydroxyquinoline scaffold is a known metal chelator, a property that can be exploited to screen for compounds that disrupt metal-protein interactions.

Application Focus: Inhibition of Histone Demethylases

Based on the activity of structurally related 8-hydroxyquinolines, 5-Formyl-8-hydroxycarbostyril and its analogs are promising candidates for screening inhibitors of histone demethylases, such as those from the JMJD2 (KDM4) family.[4][5][6] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression.[7][8] Dysregulation of histone demethylases is implicated in various diseases, including cancer.[9]

Signaling Pathway: Histone Demethylation and Epigenetic Regulation

The following diagram illustrates the role of histone demethylases in the epigenetic regulation of gene expression. Histone methyltransferases (HMTs) add methyl groups to histone tails, generally leading to a condensed chromatin state and transcriptional repression. Histone demethylases (HDMs), such as JMJD2, remove these methyl marks, leading to a more open chromatin structure and transcriptional activation.[7][8][10]

Histone_Demethylation_Pathway cluster_0 Epigenetic Regulation of Transcription cluster_1 Chromatin State cluster_2 Transcriptional Outcome HMT Histone Methyltransferase (HMT) MethylatedHistone Methylated Histone (e.g., H3K9me3) HMT->MethylatedHistone Adds methyl groups HDM Histone Demethylase (e.g., JMJD2) DemethylatedHistone Demethylated Histone HDM->DemethylatedHistone Removes methyl groups This compound This compound Derivative This compound->HDM Inhibition MethylatedHistone->HDM Substrate Repression Transcriptional Repression MethylatedHistone->Repression Activation Transcriptional Activation DemethylatedHistone->Activation HTS_Workflow cluster_workflow HTS Experimental Workflow Dispense 1. Dispense Compounds & Controls (in DMSO) AddEnzyme 2. Add Enzyme & Cofactors Dispense->AddEnzyme Incubate1 3. Pre-incubation AddEnzyme->Incubate1 AddSubstrate 4. Add Substrate (Initiate Reaction) Incubate1->AddSubstrate Incubate2 5. Reaction Incubation AddSubstrate->Incubate2 AddDetection 6. Add Detection Reagent Incubate2->AddDetection Incubate3 7. Signal Development AddDetection->Incubate3 ReadPlate 8. Read Fluorescence Incubate3->ReadPlate Analyze 9. Data Analysis ReadPlate->Analyze

References

Application Notes and Protocols for Measuring Hydrocarbostyril Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the fluorescence of Hydrocarbostyril (also known as 3,4-dihydro-2(1H)-quinolinone) and its derivatives. The protocols outlined below are designed to ensure accurate and reproducible fluorescence measurements, a critical aspect of utilizing these compounds as fluorescent probes in various research and drug development applications.

Introduction to this compound Fluorescence

This compound and its substituted analogs are a class of nitrogen-containing heterocyclic compounds. While the parent compound, 3,4-dihydro-2(1H)-quinolinone, exhibits weak intrinsic fluorescence, its derivatives can be highly fluorescent and are utilized as probes and sensors. The fluorescence properties of these molecules, including their excitation and emission spectra, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the polarity of their microenvironment. This sensitivity makes them valuable tools for studying molecular interactions and cellular processes.

The fluorescence of quinolinone derivatives is often influenced by factors such as solvent polarity, pH, and the presence of specific ions, leading to shifts in emission wavelength and changes in fluorescence intensity. For instance, some quinoline (B57606) derivatives exhibit enhanced fluorescence upon protonation or when complexed with metal ions like Zn²⁺.

Core Photophysical Properties

The photophysical properties of this compound derivatives can vary significantly based on their substitution patterns. For illustrative purposes, this section will focus on the properties of representative fluorescent quinolinone derivatives as documented in scientific literature. It is crucial to experimentally determine these properties for the specific derivative being used.

Table 1: Photophysical Properties of a Representative Dihydroquinazolinone (DHQ) Derivative in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Hexadecane2.051.43433038545000.151.5
Benzene2.281.50133540048000.202.0
Chloroform4.811.44634041553000.252.5
Acetonitrile37.51.34434543058000.303.0
Methanol32.71.32935044562000.353.5

Note: The data presented in this table is based on a representative 2,3-dihydroquinazolin-4(1H)-one derivative and should be considered as an example. Actual values will vary depending on the specific molecular structure.[1][2]

Experimental Protocols

General Sample Preparation

Proper sample preparation is paramount for obtaining high-quality fluorescence data.

Materials:

  • This compound derivative of interest

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative by dissolving a precisely weighed amount in a suitable spectroscopic grade solvent. Ensure complete dissolution.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (typically in the micromolar range). The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Solvent Blanks: Prepare solvent blanks containing only the solvent(s) used for the sample preparation. These will be used for background subtraction.

Measurement of Excitation and Emission Spectra

Instrumentation:

  • A calibrated spectrofluorometer equipped with an excitation and an emission monochromator.

Protocol:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Record the emission spectrum of the solvent blank by scanning a range of wavelengths longer than the excitation wavelength.

  • Sample Measurement:

    • Place the sample cuvette in the fluorometer.

    • To measure the emission spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator over a range of longer wavelengths.

    • To measure the excitation spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation monochromator over a range of shorter wavelengths.

  • Data Correction: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard for the UV-Vis region.

Protocol:

  • Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbance values below 0.1 at the same excitation wavelength. Use the same solvent for both if possible to minimize refractive index effects.

  • Fluorescence Spectra Acquisition: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) can be measured using Time-Correlated Single Photon Counting (TCSPC) or frequency-domain fluorometry.

Instrumentation:

  • A TCSPC instrument or a phase-modulation fluorometer.

Protocol (TCSPC):

  • Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a high repetition rate and a single-photon sensitive detector.

  • Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulses.

  • Data Analysis: The fluorescence decay is constructed by histogramming the arrival times. The lifetime is determined by fitting the decay curve to a single or multi-exponential function after deconvolution with the instrument response function (IRF).

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for characterizing the fluorescence of this compound derivatives.

Experimental_Workflow_Spectra cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Working Prepare Working Solution (Abs < 0.1) Stock->Working Excite Measure Excitation Spectrum Working->Excite Emit Measure Emission Spectrum Working->Emit Blank Prepare Solvent Blank Blank_Measure Measure Blank Spectrum Blank->Blank_Measure Correct Correct for Blank Excite->Correct Emit->Correct Blank_Measure->Correct Identify Identify λ_max_ex and λ_max_em Correct->Identify Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Prep_Sample Prepare Sample (Abs < 0.1) Measure_Sample Measure Sample Fluorescence Prep_Sample->Measure_Sample Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Prep_Standard Prepare Standard (Abs < 0.1) Measure_Standard Measure Standard Fluorescence Prep_Standard->Measure_Standard Prep_Standard->Measure_Abs Integrate Integrate Intensities Measure_Sample->Integrate Measure_Standard->Integrate Calculate_QY Calculate Quantum Yield Measure_Abs->Calculate_QY Integrate->Calculate_QY Ion_Sensing_Pathway Probe This compound Derivative (Free) Complex Probe-Ion Complex Probe->Complex + Ion Low_F Low Fluorescence Probe->Low_F Weak Emission Ion Target Ion (e.g., Zn²⁺) Ion->Complex High_F High Fluorescence Complex->High_F Strong Emission

References

Hydrocarbostyril: A Versatile Scaffold in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This has led to its widespread use as a versatile building block in medicinal chemistry and organic synthesis, most notably in the development of blockbuster drugs such as the antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol.[1][2]

The this compound moiety is amenable to a wide range of chemical transformations, allowing for the introduction of diverse substituents at various positions of the bicyclic system. This chemical tractability, combined with the inherent pharmacological properties of the core structure, makes it an invaluable tool for the design and synthesis of novel therapeutic agents targeting the central nervous system, cardiovascular system, and various enzymes like kinases.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its synthesis and functionalization, and its application as a building block in the synthesis of bioactive molecules.

Synthesis of the this compound Core

The fundamental this compound scaffold can be synthesized through several methods, with one of the most common being the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.

Protocol 1: Synthesis of 3,4-Dihydro-2(1H)-quinolinone

This protocol describes the synthesis of the parent this compound via a Friedel-Crafts cyclization.

Reaction Scheme:

sub Aniline (B41778) inter N-Phenyl-3-chloropropionamide sub->inter Acylation reag 3-Chloropropionyl chloride prod 3,4-Dihydro-2(1H)-quinolinone inter->prod AlCl3 (Friedel-Crafts)

Caption: Synthesis of 3,4-Dihydro-2(1H)-quinolinone.

Materials:

Procedure:

  • Acylation: To a solution of aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add 3-chloropropionyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-phenyl-3-chloropropionamide.

  • Cyclization: Add the crude N-phenyl-3-chloropropionamide to a flask and cool to 0 °C. Slowly add anhydrous aluminum chloride (2.5 eq) in portions. After the addition is complete, heat the mixture to 80 °C and stir for 4 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexanes gradient) to afford 3,4-dihydro-2(1H)-quinolinone.

Reactant Product Yield Reference
N-Phenyl-3-chloropropionamide3,4-Dihydro-2(1H)-quinolinone85-95%[3]

Functionalization of the this compound Scaffold

The this compound ring system can be functionalized at the nitrogen atom (N1), the aromatic ring (positions 5, 6, 7, and 8), and the saturated lactam ring (positions 3 and 4).

N-Alkylation

The secondary amine of the lactam can be readily alkylated to introduce a variety of side chains.

Protocol 2: N-Alkylation of 6-Nitro-3,4-dihydro-2(1H)-quinolinone

This protocol details the alkylation of the this compound nitrogen with chloroalkylamine.[4]

Reaction Scheme:

sub 6-Nitro-3,4-dihydro- 2(1H)-quinolinone prod N-Alkyl-6-nitro-3,4-dihydro- 2(1H)-quinolinone sub->prod K2CO3, DMF reag Chloroalkylamine hydrochloride

Caption: N-Alkylation of a this compound derivative.

Materials:

  • 6-Nitro-3,4-dihydro-2(1H)-quinolinone

  • Appropriate chloroalkylamine hydrochloride salt

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 6-nitro-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and the chloroalkylamine hydrochloride salt (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting Material Alkylating Agent Product Yield Reference
6-Nitro-3,4-dihydro-2(1H)-quinolinone2-Chloro-N,N-dimethylethanamine HClN-(2-(Dimethylamino)ethyl)-6-nitro-3,4-dihydro-2(1H)-quinolinone85%[4]
Aromatic Ring Functionalization

The benzene (B151609) ring of the this compound scaffold can undergo electrophilic aromatic substitution reactions such as nitration and halogenation, providing handles for further modifications like cross-coupling reactions.

Protocol 3: Nitration of 3,4-Dihydro-2(1H)-quinolinone

This protocol describes the regioselective nitration at the 6-position.[3]

Reaction Scheme:

sub 3,4-Dihydro-2(1H)-quinolinone prod 6-Nitro-3,4-dihydro- 2(1H)-quinolinone sub->prod reag HNO3, H2SO4

Caption: Nitration of 3,4-dihydro-2(1H)-quinolinone.

Materials:

  • 3,4-Dihydro-2(1H)-quinolinone

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • Dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 6-nitro-3,4-dihydro-2(1H)-quinolinone.

Reactant Product Yield Reference
3,4-Dihydro-2(1H)-quinolinone6-Nitro-3,4-dihydro-2(1H)-quinolinone90%[3]
Protocol 4: Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydro-2(1H)-quinolinone

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromo-hydrocarbostyril derivative with an arylboronic acid.

Reaction Scheme:

sub 7-Bromo-3,4-dihydro- 2(1H)-quinolinone prod 7-Aryl-3,4-dihydro- 2(1H)-quinolinone sub->prod Pd catalyst, Base reag Arylboronic acid

Caption: Suzuki-Miyaura coupling on a this compound core.

Materials:

  • 7-Bromo-3,4-dihydro-2(1H)-quinolinone

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 7-bromo-3,4-dihydro-2(1H)-quinolinone (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl Halide Boronic Acid Catalyst Base Solvent Yield
7-Bromo-3,4-dihydro-2(1H)-quinolinonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water85-95%
7-Bromo-3,4-dihydro-2(1H)-quinolinone4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/Water80-90%

Applications in the Synthesis of Bioactive Molecules

Synthesis of Aripiprazole Intermediate

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a crucial intermediate in the synthesis of the atypical antipsychotic aripiprazole.

Protocol 5: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol describes the synthesis of the key aripiprazole intermediate via intramolecular Friedel-Crafts reaction of N-(3-methoxyphenyl)-3-chloropropionamide followed by demethylation.[2]

Reaction Scheme:

sub N-(3-Methoxyphenyl)- 3-chloropropionamide inter 7-Methoxy-3,4-dihydro- 2(1H)-quinolinone sub->inter AlCl3 prod 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone inter->prod Demethylation

Caption: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Materials:

  • N-(3-Methoxyphenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

Procedure:

  • To a reactor, add N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq) and AlCl₃ (5.0 eq).

  • Heat the reaction mixture under stirring to approximately 160 °C and maintain at 155-165 °C for about four hours.

  • Cool the reaction mixture to 50 °C and quench with ice-cold diluted hydrochloric acid (5% HCl).

  • Heat the mixture to about 95 °C for one hour.

  • Cool the resulting suspension, filter, and wash the solid with water.

  • Recrystallize the crude product from methanol to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Reactant Product Yield Purity (HPLC) Reference
N-(3-Methoxyphenyl)-3-chloropropionamide7-Hydroxy-3,4-dihydro-2(1H)-quinolinone61.3%99.5%[2]
Synthesis of Cilostazol

Cilostazol is synthesized by the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Protocol 6: Synthesis of Cilostazol

This protocol details the final step in the synthesis of cilostazol.[5]

Reaction Scheme:

sub1 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone prod Cilostazol sub1->prod sub2 5-(4-Chlorobutyl)-1-cyclohexyl- 1H-tetrazole sub2->prod KOH, DMF

Caption: Synthesis of Cilostazol.

Materials:

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

  • Potassium hydroxide (B78521) (KOH)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • A mixture of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.1 eq), and potassium hydroxide in DMF is stirred at 80 °C under a nitrogen atmosphere for 7 hours.

  • The reaction mixture is cooled to room temperature and diluted with water, resulting in the formation of a precipitate.

  • The precipitate is isolated by filtration, washed with water, and recrystallized from a suitable solvent to give cilostazol.

Reactant 1 Reactant 2 Product Yield Reference
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazoleCilostazolHigh[5]

Signaling Pathway Modulation

This compound derivatives, particularly aripiprazole, are known to modulate dopaminergic and serotonergic pathways in the central nervous system. Aripiprazole acts as a partial agonist at dopamine (B1211576) D2 receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_key Key Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist key_full Full Agonism (High Dopamine) -> Strong Inhibition of AC key_partial Partial Agonism (Aripiprazole) -> Moderate Inhibition of AC key_low Low Dopamine -> Low Inhibition of AC key_arip_low Aripiprazole in Low Dopamine -> Increased AC Inhibition (relative to low dopamine alone)

Caption: Aripiprazole's partial agonism at the dopamine D2 receptor.

In a state of hyperdopaminergic activity (as seen in schizophrenia), aripiprazole acts as a functional antagonist, reducing the activation of D2 receptors and subsequent downstream signaling. Conversely, in a hypodopaminergic state, it acts as a functional agonist, stimulating the D2 receptors to a greater extent than the low levels of endogenous dopamine. This "dopamine system stabilization" is a key aspect of its mechanism of action.[2]

Conclusion

The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide array of biologically active molecules. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this remarkable building block.

References

Bioconjugation Techniques for Hydrocarbostyril Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of hydrocarbostyril compounds. This compound (3,4-dihydro-2(1H)-quinolinone) is a privileged scaffold in medicinal chemistry, and its conjugation to biomolecules is of significant interest for the development of targeted therapeutics, molecular probes, and other advanced biomedical tools.[1] This document outlines key strategies for functionalizing the this compound core and subsequently conjugating it to proteins, peptides, or other biomolecules using amine-reactive, thiol-reactive, and click chemistry approaches.

Introduction to this compound Bioconjugation

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a stable conjugate.[2] For this compound compounds, this process typically involves two stages:

  • Functionalization of the this compound Core: Introduction of a reactive functional group (e.g., amine, carboxylic acid, thiol, azide, or alkyne) onto the this compound scaffold. This is a critical step as the native this compound structure is not readily reactive with common bioconjugation chemistries.

  • Conjugation to a Biomolecule: Reaction of the functionalized this compound with a target biomolecule. The choice of reaction is dictated by the functional groups present on both the this compound derivative and the biomolecule.

This document will detail protocols for the most common and robust bioconjugation techniques applicable to this compound compounds.

Section 1: Amine-Reactive Bioconjugation of this compound Compounds

This approach involves the reaction of an amine-functionalized this compound with an amine-reactive biomolecule, or more commonly, a carboxyl-functionalized this compound that has been activated to react with amines on a biomolecule (e.g., lysine (B10760008) residues in proteins). The formation of a stable amide bond is the basis of this technique.

Synthesis of an Amine-Reactive this compound NHS Ester

To make a this compound compound reactive towards amines, a carboxylic acid functionality is typically introduced and then converted to a more reactive N-hydroxysuccinimide (NHS) ester.

Protocol 1: Synthesis of a Carboxy-Functionalized this compound

This protocol is a representative example for introducing a carboxylic acid.

  • Reaction: Start with a this compound derivative containing a suitable precursor for introducing a carboxylic acid, for example, a methyl group that can be oxidized, or an amino group that can be acylated with a diacid anhydride.

  • Example Reaction (Oxidation):

    • Dissolve 1 equivalent of 6-methyl-3,4-dihydro-2(1H)-quinolinone in a suitable solvent like a mixture of pyridine (B92270) and water.

    • Add 3-4 equivalents of potassium permanganate (B83412) (KMnO₄) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

    • Acidify the mixture with HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield 6-carboxy-3,4-dihydro-2(1H)-quinolinone.

  • Purification: Recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound-NHS Ester

  • Reaction:

  • Purification:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the formation of the NHS ester by NMR and Mass Spectrometry. The NHS ester should be stored in a desiccator at low temperature.

Protocol for Conjugating this compound-NHS Ester to a Protein

This protocol describes the conjugation of the synthesized this compound-NHS ester to a protein, such as Bovine Serum Albumin (BSA), via its lysine residues.

  • Materials:

    • This compound-NHS ester

    • Protein (e.g., BSA)

    • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[4] (Avoid buffers containing primary amines like Tris).

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

    • Purification system (e.g., size-exclusion chromatography column).

  • Procedure:

    • Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.

    • Dissolve the this compound-NHS ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[5]

    • Add the dissolved this compound-NHS ester to the protein solution. A typical molar excess of the NHS ester is 10-20 fold over the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for another 30 minutes.

  • Purification: Remove the unreacted this compound derivative and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the this compound (at its specific maximum absorbance wavelength).

    • Confirm the conjugation by SDS-PAGE, which should show an increase in the molecular weight of the protein.

    • Mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise characterization of the conjugate.

Quantitative Data Summary: Amine-Reactive Conjugation

ParameterTypical ValueReference
Molar Excess of NHS Ester10-20 fold[4]
Reaction pH8.3 - 8.5[4]
Reaction Time1 - 4 hours[4]
Typical Degree of Labeling2 - 8Varies with protein

Experimental Workflow for Amine-Reactive Conjugation

Amine_Reactive_Workflow cluster_synthesis Synthesis of Amine-Reactive this compound cluster_conjugation Bioconjugation cluster_purification Purification & Characterization Hydrocarbostyril_COOH Carboxy-Functionalized This compound NHS_Ester This compound-NHS Ester Hydrocarbostyril_COOH->NHS_Ester NHS, EDC/DCC Conjugation Conjugation Reaction NHS_Ester->Conjugation Protein Protein (e.g., BSA) in pH 8.5 buffer Protein->Conjugation Purification Size-Exclusion Chromatography/Dialysis Conjugation->Purification Conjugate This compound-Protein Conjugate Purification->Conjugate Characterization UV-Vis, SDS-PAGE, Mass Spectrometry Conjugate->Characterization Thiol_Reactive_Workflow cluster_synthesis Synthesis of Thiol-Reactive this compound cluster_conjugation Bioconjugation cluster_purification Purification & Characterization Hydrocarbostyril_NH2 Amine-Functionalized This compound Hydrocarbostyril_Maleimide This compound-Maleimide Hydrocarbostyril_NH2->Hydrocarbostyril_Maleimide Maleimide_NHS Maleimide-NHS Ester Maleimide_NHS->Hydrocarbostyril_Maleimide Conjugation Conjugation Reaction Hydrocarbostyril_Maleimide->Conjugation Protein_SH Thiol-Containing Protein (or reduced antibody) in pH 7.0 buffer Protein_SH->Conjugation Purification Size-Exclusion Chromatography/Dialysis Conjugation->Purification Conjugate This compound-Protein Conjugate Purification->Conjugate Characterization UV-Vis, SDS-PAGE, Mass Spectrometry Conjugate->Characterization CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Final Product Alkyne Alkyne-Hydrocarbostyril Cu_I_Alkyne Copper(I) Acetylide Alkyne->Cu_I_Alkyne Azide Azide-Protein Triazole_Product Triazole-linked Conjugate Azide->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_I_Alkyne Cu_I_Alkyne->Triazole_Product Cycloaddition Triazole_Product->Cu_I Catalyst Regeneration Final_Conjugate This compound-Protein Conjugate

References

Hydrocarbostyril Derivatives in the Development of Fluorescent Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, and its parent chemical class, carbostyrils (or quinolinones), represent a promising scaffold for the development of fluorescent biosensors. These heterocyclic compounds can exhibit strong fluorescence, and their photophysical properties can be finely tuned through chemical modification. This allows for the design of probes that signal the presence or activity of a specific biological target through changes in fluorescence intensity or wavelength, such as quenching or enhancement upon binding. While the direct application of this compound in extensively documented biosensors is limited, the broader quinolinone and structurally related coumarin (B35378) families have been successfully employed as fluorescent probes for a variety of analytes, including metal ions and proteins.

This document provides detailed application notes and protocols for the development and use of biosensors based on carbostyril/quinolinone derivatives. The methodologies are compiled from published research on related fluorescent probes and biosensors, offering a comprehensive guide for researchers interested in leveraging these compounds for their own applications.

Data Presentation: Performance of Quinolinone and Coumarin-Based Fluorescent Probes

The following table summarizes the key performance characteristics of several fluorescent probes based on quinolinone and related coumarin structures, demonstrating their potential in sensing applications.

Probe Name/TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)Dissociation/Inhibition Constant (Kd/Ki)Reference Compound/Assay
DQ (Quinoline-based Chemosensor)Zinc Ion (Zn²⁺)Fluorescence Turn-On0.07 µMNot ApplicableESI-mass spectrometry, ¹H NMR titration
7-Hydroxycoumarin DerivativeMacrophage Migration Inhibitory Factor (MIF)Fluorescence QuenchingNot ApplicableKi = 18 ± 1 nMCompetitive Binding Assay
L-Al³⁺ Ensemble (Coumarin-based)Pyrophosphate (PPi)Fluorescence Turn-OffNot ReportedNot ApplicableMetal Displacement Assay
Cyclotriphosphazene-Cored Coumarin ChemosensorIron (III) Ion (Fe³⁺)Fluorescence QuenchingNot ReportedNot ApplicableFluorescence Titration

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Carbostyril/Quinolinone Fluorescent Probe

This protocol provides a general method for the synthesis of a carbostyril derivative that can be further functionalized for conjugation to a biological recognition element. This example is based on the synthesis of quinoline-based chemosensors.

Materials:

  • Substituted aniline (B41778) precursor

  • β-keto ester

  • Concentrated sulfuric acid or polyphosphoric acid

  • Appropriate solvents (e.g., ethanol, DMF)

  • Reagents for functionalization (e.g., for introducing an amine or carboxyl group for conjugation)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Knorr Reaction:

    • Add the substituted aniline to a hot β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate).

    • Heat the mixture until the removal of alcohol has ceased, indicating the formation of the anilide intermediate.

  • Cyclization:

    • Perform cyclization of the anilide intermediate in a strong acid such as concentrated sulfuric acid or polyphosphoric acid to form the carbostyril ring.

    • Carefully neutralize the reaction mixture and extract the product.

  • Purification:

    • Purify the synthesized carbostyril derivative using column chromatography on silica (B1680970) gel.

  • Functionalization (Example for Amine Introduction):

    • Introduce a nitro group at a suitable position on the carbostyril ring using standard nitration conditions.

    • Reduce the nitro group to an amine using a reducing agent like SnCl₂ or catalytic hydrogenation. This primary amine can then be used for conjugation to a biomolecule.

  • Characterization:

    • Confirm the structure of the final functionalized carbostyril probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Characterize the photophysical properties, including absorption and emission spectra, quantum yield, and molar absorptivity.

Protocol 2: Development of a Competitive Fluorescent Biosensor Assay

This protocol describes a competitive immunoassay-style format for the detection of a target analyte using a carbostyril-based fluorescent probe. This is modeled after the development of a 7-hydroxycoumarin probe for the Macrophage Migration Inhibitory Factor (MIF).[1]

Materials:

  • Functionalized carbostyril fluorescent probe (from Protocol 1)

  • Target analyte

  • A known binding partner to the target analyte (e.g., an antibody, receptor, or a known small molecule inhibitor)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the carbostyril fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the unlabeled competitor (the target analyte or a known binder) in assay buffer.

    • Prepare a solution of the binding partner (e.g., MIF protein) at a fixed concentration in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of the carbostyril fluorescent probe and the binding partner to each well.

    • Add the different concentrations of the unlabeled competitor to the wells.

    • Include control wells containing only the probe, and probe with the binding partner without the competitor.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the carbostyril probe.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic curve) to determine the IC₅₀ value of the competitor.

    • The IC₅₀ value can be used to calculate the inhibition constant (Ki) of the probe if the dissociation constant (Kd) of the competitor is known, using the Cheng-Prusoff equation.

Mandatory Visualizations

signaling_pathway cluster_0 High Fluorescence State cluster_1 Low Fluorescence State Free Probe Carbostyril Probe (Fluorescent) Bound Probe Probe-Receptor Complex (Fluorescence Quenched) Free Probe->Bound Probe + Receptor (Binding) Bound Probe->Free Probe + Analyte (Competitive Displacement) Receptor Biological Receptor Receptor->Bound Probe Analyte Target Analyte Analyte->Bound Probe

Caption: Signaling pathway of a competitive displacement biosensor.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_assay_dev Assay Development cluster_execution Assay Execution & Data Analysis s1 Synthesize Carbostyril Core s2 Functionalize for Conjugation s1->s2 s3 Purify and Characterize Probe s2->s3 d1 Prepare Reagents (Probe, Receptor, Analyte) s3->d1 d2 Optimize Concentrations d1->d2 d3 Establish Assay Conditions d2->d3 e1 Perform Competitive Assay d3->e1 e2 Measure Fluorescence e1->e2 e3 Analyze Data (IC50, Ki) e2->e3

Caption: Experimental workflow for biosensor development.

References

Step-by-step guide to Hydrocarbostyril crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Guide to Hydrocarbostyril Crystallization

Introduction

This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic compound that forms the core scaffold of numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities, including phosphodiesterase inhibition and the blocking of β-adrenergic receptors. More recently, certain quinolinone derivatives have been identified as potent chitin (B13524) synthase inhibitors, presenting a promising avenue for the development of novel antifungal agents. The purity of this compound is paramount for its use in drug discovery and development. Crystallization is a critical purification technique to obtain high-purity solid forms of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the crystallization of this compound, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in Various Pure Solvents [1]

SolventMole Fraction Solubility at 278.15 K (5°C)Mole Fraction Solubility at 323.15 K (50°C)
Methanol0.00220.0084
Ethanol (B145695)0.00210.0076
Isopropanol0.00190.0072
1-Butanol0.00180.0062
1-Propanol0.00170.0064
Isobutanol0.00110.0049
Tetrahydrofuran0.00250.0065
Methyl Acetate0.00160.0039
Ethyl Acetate0.00070.0013
Acetonitrile0.00030.0012

Table 2: Solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in Binary Solvent Systems at 298.15 K (25°C) [1]

Solvent System (Mole Fraction of First Solvent)Mole Fraction Solubility
Methanol (0.7) + Ethyl Acetate (0.3)~0.009
Methanol (0.7) + Acetonitrile (0.3)~0.008
Ethanol (0.7) + Ethyl Acetate (0.3)~0.008
Ethanol (0.7) + Acetonitrile (0.3)~0.007

Note: The data in these tables are for 6-hydroxy-3,4-dihydro-2(1H)-quinolone and should be used as a guide for this compound. Experimental verification of this compound solubility is recommended.

Experimental Protocols

This section outlines a detailed methodology for the crystallization of this compound. The protocol is based on general recrystallization principles and solvent data from analogous compounds.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on the analogue data, ethanol is a suitable solvent. It is recommended to perform a small-scale solubility test to confirm that this compound is sparingly soluble in cold ethanol and readily soluble in hot ethanol.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot ethanol in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 0.1 g). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound (approximately 163-166 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized this compound to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.

    • Calculate the percent recovery.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Crystallization

G cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound in Flask B Add minimal hot solvent (e.g., Ethanol) A->B C Heat and stir until dissolved B->C D Add activated carbon (if needed) C->D F Slow cooling to room temperature C->F No colored impurities E Hot gravity filtration D->E E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals I->J K Pure this compound Crystals J->K

Caption: Flowchart of the this compound crystallization process.

Diagram 2: Proposed Mechanism of Chitin Synthase Inhibition by Quinolone Derivatives

cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site Chitin Chitin Polymer (Cell Wall Component) ChitinSynthase->Chitin Catalyzes polymerization Inhibition Inhibition This compound This compound Derivative This compound->ChitinSynthase Blocks substrate binding

Caption: Inhibition of fungal chitin synthesis by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Hydrocarbostyril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective methods for synthesizing this compound include the reduction of quinolin-2(1H)-ones, intramolecular Friedel-Crafts reactions, photocyclization of N-arylacrylamides, and various domino reactions. The choice of method often depends on the available starting materials, desired scale, and required purity.

Q2: How can I minimize the formation of side products?

A2: Minimizing side products is crucial for achieving a high yield of pure this compound. Key strategies include:

  • Controlling Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining the optimal temperature for your chosen method is critical.

  • Using High-Purity Reagents and Solvents: Impurities in starting materials or solvents can lead to unwanted side reactions.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.

  • Appropriate Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction, favoring the formation of the desired product over side products.

Q3: What is a good starting point for optimizing the reaction yield?

A3: A good starting point for optimization is to systematically evaluate the reaction parameters. This can be done using a Design of Experiments (DoE) approach. Key parameters to investigate include:

  • Catalyst loading: Varying the amount of catalyst can have a significant impact on reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

  • Reaction time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote the formation of degradation products.

  • Temperature: As mentioned, temperature is a critical parameter that affects both reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst- Ensure the catalyst is fresh and has been stored correctly. - Consider a different catalyst system. For instance, in intramolecular arene C(sp)-H amidations, FeBr3 has been shown to be effective[1].
Incorrect reaction temperature- Verify the reaction temperature is at the optimal level for the specific protocol. - Monitor the internal reaction temperature, not just the setpoint of the heating mantle.
Poor quality of starting materials- Use freshly purified starting materials. - Confirm the identity and purity of starting materials using analytical techniques (e.g., NMR, GC-MS).
Presence of inhibitors- Ensure all glassware is thoroughly cleaned and dried. - Purify solvents to remove potential inhibitors.
Formation of Multiple Products (Low Selectivity) Non-optimal reaction conditions- Re-optimize reaction parameters such as temperature, pressure, and reaction time. Longer reaction times can sometimes lead to undesired products[2].
Incorrect stoichiometry- Carefully check the molar ratios of all reactants and reagents.
Side reactions- Identify the major byproducts to understand the competing reaction pathways. - Adjust conditions to disfavor the side reactions (e.g., lower temperature, different solvent).
Incomplete Reaction Insufficient reaction time- Monitor the reaction progress using TLC or GC. - Extend the reaction time until the starting material is consumed.
Catalyst deactivation- Increase catalyst loading or add a fresh portion of the catalyst.
Reversible reaction- Consider removing a byproduct to shift the equilibrium towards the product side.
Product Degradation High reaction temperature- Lower the reaction temperature.
Presence of acid or base- Neutralize the reaction mixture during workup.
Exposure to air or light- Work under an inert atmosphere and protect the reaction from light if the product is sensitive.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound and Related Syntheses

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
FeBr3 / SiO2N-phenyl-3-chloropropionamideNone (milling)N/A191[1]
SmI2/H2OQuinolin-2(1H)-oneMethanolRoom TempN/AGood to Excellent[1]
Rh/Pd/Cu systemα,β-Unsaturated ester & amineToluene11012High[1]
[Ru(p-cymene)(L-proline)Cl]1,4,2-Dioxazol-5-one1,2-Dichloroethane8012Excellent[1]
Cobalt-amido catalystQuinolineN/ARoom TempN/AHigh[3]

Table 2: Multi-step Synthesis of 3,4-dihydro-2(1H)quinolinone Derivatives

This table outlines the yields for each step in a specific synthetic route to this compound derivatives, demonstrating the potential for high overall yield through process optimization.

StepReactionYield (%)
1Acylation of Aniline with 3-chloropropionyl chloride99.6
2Intramolecular Friedel-Crafts Cyclization95.2
3Nitration86.5
4Reduction98.7
5Diazotization92.3
6Hydrolysis89.4
Data adapted from a study on the synthesis of 3,4-dihydro-2(1H)quinolinone derivatives[4].

Experimental Protocols

Method 1: Iron-Catalyzed Intramolecular Amidation (Mechanochemical)

This method describes a solvent-free approach to synthesizing 3,4-dihydro-2(1H)-quinolinones.

Materials:

  • N-phenyl-3-chloropropionamide (1 mmol)

  • Iron(III) bromide (FeBr3, 10 mol%)

  • Silicon dioxide (SiO2, 300 mg)

  • Milling vessel and balls

Procedure:

  • To a milling vessel, add N-phenyl-3-chloropropionamide, FeBr3, and SiO2.

  • Mill the mixture at a frequency of 30 Hz for 1 hour.

  • After milling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the catalyst and SiO2.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 2: Reductive Cyclization of a Nitro-ester

This protocol outlines a domino reaction sequence for the synthesis of 2,3-dihydro-4(1H)-quinolinones, a related class of compounds.

Materials:

  • 2-Nitroarylketone or aldehyde (1 mmol)

  • Palladium on carbon (5% Pd/C, 10 mol%)

  • Hydrogen gas

  • Ethanol (B145695) (as solvent)

Procedure:

  • Dissolve the 2-nitroarylketone or aldehyde in ethanol in a hydrogenation vessel.

  • Add the 5% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (pressure will depend on the specific substrate and equipment).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_reaction Review Reaction Parameters start->check_reaction check_reagents Assess Reagent Quality start->check_reagents check_procedure Verify Experimental Procedure start->check_procedure optimize Systematic Optimization (DoE) check_reaction->optimize Parameters suspect purify_reagents Purify Starting Materials & Solvents check_reagents->purify_reagents Impurities detected modify_conditions Modify Reaction Conditions check_procedure->modify_conditions Procedural error found analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize->analyze_byproducts analyze_byproducts->modify_conditions Side reaction identified end_investigate_further Further Investigation Needed analyze_byproducts->end_investigate_further Unknown byproducts purify_reagents->optimize modify_conditions->optimize end_high_yield Achieve High Yield modify_conditions->end_high_yield Yield improves

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues in this compound synthesis.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods quinoline Quinolin-2(1H)-one reduction Reduction quinoline->reduction n_aryl N-Arylacrylamide photocyclization Photocyclization n_aryl->photocyclization nitro o-Nitroaryl Precursor reductive_cyclization Reductive Cyclization nitro->reductive_cyclization aniline Aniline Derivative friedel_crafts Intramolecular Friedel-Crafts aniline->friedel_crafts This compound This compound reduction->this compound photocyclization->this compound reductive_cyclization->this compound friedel_crafts->this compound

Caption: Key synthetic pathways leading to the formation of this compound.

Method_Selection start Select Synthesis Method q1 Starting Material Available? start->q1 q1->start No, reconsider starting material ans_quinoline Quinolin-2(1H)-one q1->ans_quinoline Yes ans_n_aryl N-Arylacrylamide q1->ans_n_aryl Yes ans_aniline Aniline Derivative q1->ans_aniline Yes q2 High Yield Critical? q3 Solvent-Free Conditions Preferred? q2->q3 Yes method_fc Friedel-Crafts q2->method_fc No q3->method_fc No method_mechano Mechanochemical Amidation q3->method_mechano Yes method_reduction Reduction ans_quinoline->method_reduction method_photo Photocyclization ans_n_aryl->method_photo ans_aniline->q2

Caption: A decision tree to guide the selection of a this compound synthesis method.

References

Troubleshooting common issues in Hydrocarbostyril reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrocarbostyril reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield in Intramolecular Friedel-Crafts Cyclization

Q1: My intramolecular Friedel-Crafts reaction to form the this compound ring is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields in the intramolecular Friedel-Crafts cyclization for this compound synthesis are frequently due to several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring of your starting material has strongly electron-withdrawing groups, the cyclization will be significantly hindered.

  • Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. It is crucial to use anhydrous conditions and fresh, high-purity Lewis acid for each reaction.[1]

  • Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product can form a complex with the catalyst, effectively removing it from the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and the formation of tar-like substances.[1] For the synthesis of 6-hydroxy-3,4-dihydroquinolinone, temperatures between 155-165°C are often optimal.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle hygroscopic reagents like AlCl₃ in a dry atmosphere (e.g., a glove box).

  • Use Fresh Catalyst: Use a freshly opened container of high-purity, anhydrous AlCl₃.

  • Optimize Catalyst Loading: Start with at least a stoichiometric amount of the Lewis acid and consider increasing the equivalents if the reaction is sluggish.

  • Control Temperature Carefully: Monitor and control the reaction temperature closely. If decomposition is observed, try lowering the temperature. If the reaction is not proceeding, a gradual increase in temperature might be necessary.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time.[1]

Issue 2: Formation of Side Products

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common issue. Key side reactions include:

  • Formation of Regioisomers: In substituted anilines, cyclization can occur at different positions on the aromatic ring, leading to the formation of regioisomers. For example, in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the 5-hydroxy isomer is a common impurity.[1][2]

  • Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or highly concentrated acids, can lead to the polymerization of starting materials or products, resulting in the formation of intractable tars.[1]

Strategies to Minimize Side Products:

  • Temperature Control: Strict control over the reaction temperature is crucial to improve regioselectivity and minimize decomposition.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. High-boiling point solvents can help maintain a consistent and uniform temperature.

  • Slow Addition of Reagents: Adding reagents dropwise, especially in exothermic reactions, can help control the reaction temperature and reduce the formation of byproducts.

Issue 3: Incomplete Reaction or Stalling

Q3: My reaction seems to stop before all the starting material is consumed. What could be causing this and what should I do?

A3: Incomplete reactions can be frustrating. Here are some potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitoring the reaction by TLC or HPLC will help determine if the reaction is still progressing.[1]

  • Catalyst Deactivation: As mentioned earlier, moisture can deactivate the Lewis acid catalyst. If the reaction stalls, it's possible the catalyst has been consumed.

  • Product Inhibition: The product formed may be inhibiting the catalyst by forming a stable complex. In such cases, using a larger excess of the catalyst might be necessary.

Troubleshooting Steps:

  • Extend Reaction Time/Increase Temperature: If monitoring shows the reaction is slowly progressing, extending the reaction time or cautiously increasing the temperature may help.

  • Add More Catalyst: If catalyst deactivation is suspected, a carefully controlled addition of more fresh catalyst could restart the reaction. Be cautious as this can also increase the rate of side reactions.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing the this compound (3,4-dihydro-2(1H)-quinolinone) core?

A: The most common methods include:

  • Intramolecular Friedel-Crafts Reaction: This involves the cyclization of N-aryl-3-halopropionamides using a Lewis acid catalyst like AlCl₃.[3]

  • Beckmann Rearrangement: Rearrangement of an indanone oxime.[4]

  • Catalytic Hydrogenation: Reduction of the corresponding quinolin-2(1H)-one can yield the 3,4-dihydro derivative.[5][6]

  • Domino Reactions: Multi-component reactions that form the dihydroquinolinone core in a single pot.[4][7]

Q: How can I purify my crude this compound product?

A: Purification is typically achieved through:

  • Recrystallization: This is a common and effective method for obtaining pure crystalline product.[3][4] A mixture of ethanol (B145695) and water is often a suitable solvent system.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique.[8]

Q: Are there any specific safety precautions I should take during this compound synthesis?

A: Yes, safety is paramount.

  • Handling of Reagents: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reactions: The Friedel-Crafts reaction can be highly exothermic. Use an ice bath for cooling during reagent addition and ensure the reaction is well-stirred to avoid localized hotspots.[1]

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice or a cold, dilute acid solution to control the exotherm.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps in this compound synthesis.

Table 1: Intramolecular Friedel-Crafts Cyclization of N-(4-methoxyphenyl)-3-chloropropionamide

Lewis AcidEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃5155-165461.3 - 62.3[2]
AlCl₃3-5150-220Not specifiedHigh[3]

Table 2: Catalytic Hydrogenation of Quinolones to 3,4-Dihydro-2-quinolones

CatalystHydrogen SourceTemperature (°C)Pressure (bar)Yield (%)Reference
Co-FH₂O (Electrocatalytic)AmbientAmbientup to 94[9]
Ru-NHCH₂MildNot specifiedup to 99[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone via Intramolecular Friedel-Crafts Reaction [2]

  • Setup: In a suitable reactor, charge N-(4-methoxyphenyl)-3-chloropropionamide (1.0 equivalent) and aluminum chloride (AlCl₃, 5.0 equivalents).

  • Reaction: Heat the reaction mixture under stirring to approximately 160°C. Maintain the temperature between 155-165°C for about 4 hours.

  • Quenching: Cool the reaction mixture to about 50°C and then slowly and carefully quench by adding ice-cold diluted hydrochloric acid (e.g., 5% HCl).

  • Work-up: Stir the quenched mixture at ambient temperature. Collect the resulting solid by filtration, wash with a cold methanol-water mixture, and dry to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol (B129727) to obtain pure 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Protocol 2: Synthesis of 5-Formyl-8-hydroxycarbostyril via Reimer-Tiemann Reaction [8]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxycarbostyril (1.0 equivalent) in a solution of sodium hydroxide (B78521) (4.0 equivalents) in water and ethanol.

  • Reaction: Heat the mixture to 60-70°C with stirring. Add chloroform (B151607) (3.0 equivalents) dropwise over 1 hour, maintaining a gentle reflux. After the addition is complete, continue stirring at 70°C for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the final product.

Visualizations

G General Synthetic Pathway for this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Alternative Step 2: Reductive Cyclization cluster_3 Step 3: Further Functionalization (Optional) A Substituted Aniline C N-Aryl-3-halopropionamide A->C Acylation B 3-Halopropionyl Chloride B->C D This compound (3,4-Dihydro-2(1H)-quinolinone) C->D Intramolecular Friedel-Crafts Reaction (Lewis Acid) F Functionalized this compound D->F Various Reactions (e.g., Nitration, Halogenation) E o-Nitrocinnamic Acid Derivative E->D Reduction/Cyclization G Troubleshooting Workflow for Low Yield cluster_Catalyst Catalyst Optimization cluster_Temp_Time Condition Optimization Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Anhydrous Ensure Anhydrous Conditions Check_SM->Anhydrous If SM is pure Catalyst Optimize Lewis Acid Catalyst Anhydrous->Catalyst If conditions are dry Temp_Time Optimize Temperature and Time Catalyst->Temp_Time If catalyst is active & sufficient Purification Review Purification Method Temp_Time->Purification If reaction still incomplete Success Improved Yield Purification->Success If product loss is minimized Fresh_Cat Use fresh, high-purity catalyst Cat_Equiv Increase catalyst equivalents Monitor Monitor reaction by TLC/HPLC Adjust_Temp Gradually adjust temperature Adjust_Time Extend reaction time

References

Technical Support Center: Optimization of Hydrocarbostyril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for obtaining this compound and its derivatives include:

  • Reduction of Quinolin-2(1H)-ones: A selective reduction of the double bond in the heterocyclic ring of quinolin-2(1H)-ones.[1][2][3]

  • Catalytic Hydrogenation of Quinolines: The saturation of the pyridine (B92270) ring of quinoline (B57606) derivatives using various catalysts.[4][5][6][7]

  • Intramolecular Cyclization: This includes methods like the photocyclization of N-arylacrylamides and Friedel-Crafts reactions.[8][9][10][11][12][13][14][15][16]

  • Reductive Amination: A one-pot reaction involving a carbonyl compound and an amine in the presence of a reducing agent.[17][18][19]

Q2: I am observing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products.

  • Catalyst Inactivity: The catalyst may be poisoned, not sufficiently activated, or used in an inappropriate amount.[20][21]

  • Poor Quality Reagents: Impure starting materials or solvents can introduce side reactions.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.[13]

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps.[22][23]

Q3: How can I minimize the formation of the fully reduced 1,2,3,4-tetrahydroquinoline (B108954) byproduct during the reduction of quinolin-2(1H)-one?

A3: Controlling the selectivity of the reduction is crucial. The choice of reducing agent and reaction conditions plays a key role. For instance, using a SmI₂/H₂O/MeOH system has been shown to selectively reduce the C=C bond of quinolin-2(1H)-ones to afford 3,4-dihydroquinolin-2(1H)-ones in good yields, avoiding over-reduction.[2][3][24] Careful monitoring of the reaction progress is also recommended to stop the reaction once the desired product is formed.

Q4: What are the key considerations for the intramolecular Friedel-Crafts cyclization to synthesize 7-hydroxy-3,4-dihydro-2(1H)-quinolinone?

A4: The main challenge in this synthesis is controlling the regioselectivity. The reaction of N-(3-hydroxyphenyl)-3-chloropropionamide with a Lewis acid like aluminum chloride can yield a mixture of the desired 7-hydroxy isomer and the 5-hydroxy isomer.[13] To favor the formation of the 7-hydroxy product, optimization of the catalyst system and reaction temperature is necessary. The addition of salts like potassium chloride and sodium chloride to the aluminum chloride catalyst has been reported to improve the reaction conditions.[13]

Troubleshooting Guides

Low Conversion in Catalytic Hydrogenation of Quinoline
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of starting material Catalyst inactivity - Ensure the catalyst is fresh and has been stored properly. - For heterogeneous catalysts, ensure proper activation procedures have been followed. - Consider increasing the catalyst loading.[20][25][26][27]
Insufficient hydrogen pressure - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the recommended safety limits for the equipment.[5]
Suboptimal temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions.[5]
Poor solvent choice - The solvent can significantly affect the solubility of the substrate and the catalyst's activity. Consider screening different solvents.[28]
Side Product Formation in Photocyclization of N-Arylacrylamides
Symptom Possible Cause Troubleshooting Steps
Formation of undesired isomers or byproducts Non-selective cyclization - Ensure the reaction is performed under an inert atmosphere (e.g., N₂) to prevent oxidation.[8] - Optimize the concentration of the photocatalyst.[8] - The choice of solvent can influence the reaction pathway; acetonitrile (B52724) is commonly used.[8]
Degradation of starting material or product - Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst. - Monitor the reaction time to avoid prolonged exposure to light, which could lead to degradation.
Difficulty in Purification of Crude this compound
Symptom Possible Cause Troubleshooting Steps
Oily or impure solid product after work-up Presence of unreacted starting materials or side products - Perform a thorough extraction and washing of the crude product to remove impurities. - Recrystallization from a suitable solvent is often an effective purification method.[29] - Column chromatography on silica (B1680970) gel can be used to separate the desired product from closely related impurities.[8]
Residual solvent - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Reduction of Quinolin-2(1H)-one using SmI₂
EntrySmI₂ (equiv.)Additive (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12.4H₂O (40)MeOH25195
22.0H₂O (40)MeOH25280
32.4H₂O (20)MeOH25185
42.4H₂O (40)THF25360
52.4H₂O (40)MeOH0575

Data is illustrative and compiled from findings suggesting optimal conditions.[2][3]

Table 2: Influence of Catalyst on the Hydrogenation of Quinoline
EntryCatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Yield of 1,2,3,4-Tetrahydroquinoline (%)
1Pd/C5501001298
2PtO₂5501001295
3Rh/C5501001292
4Co(OAc)₂/Zn5/5030701599
5Pd/CN-2050-86.6-97.8

Data is a representative summary from various sources.[4][7]

Experimental Protocols

Protocol 1: Selective Reduction of Quinolin-2(1H)-one to 3,4-Dihydroquinolin-2(1H)-one using SmI₂/H₂O/MeOH

Materials:

  • Quinolin-2(1H)-one

  • Samarium diiodide (SmI₂) solution in THF (0.1 M)

  • Methanol (B129727) (MeOH), anhydrous

  • Deionized water (H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add quinolin-2(1H)-one (1.0 mmol).

  • Dissolve the starting material in anhydrous methanol (10 mL).

  • Add deionized water (0.72 mL, 40 mmol).

  • To the stirred solution, add a 0.1 M solution of samarium diiodide in THF (24 mL, 2.4 mmol) dropwise at room temperature (25 °C).

  • Stir the reaction mixture for 1 hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.[2][3]

Protocol 2: Photocyclization of N-Arylacrylamide to Dihydroquinolinone

Materials:

  • N-arylacrylamide derivative

  • 4CzIPN (photocatalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL reaction vessel, combine the N-arylacrylamide (0.2 mmol), 4CzIPN (2 mol%), and anhydrous acetonitrile (1 mL).

  • Seal the vessel and degas the mixture by three cycles of vacuum and backfilling with nitrogen.

  • Stir the reaction mixture vigorously under irradiation with a 35 W blue LED lamp at room temperature for 48 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.[8]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in this compound Synthesis cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 cause4 Workup/Purification Loss start->cause4 solution1a Optimize Temperature/Time cause1->solution1a solution1b Check Catalyst Activity/Loading cause1->solution1b solution1c Verify Reagent Purity cause1->solution1c solution2a Adjust Stoichiometry cause2->solution2a solution2b Change Solvent/Catalyst cause2->solution2b solution3a Monitor Reaction Progress (TLC/GC) cause3->solution3a solution3b Use Milder Conditions cause3->solution3b solution4a Optimize Extraction/Washing cause4->solution4a solution4b Improve Purification Technique cause4->solution4b

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_routes Synthetic Routes start Starting Materials route1 Quinoline start->route1 route2 Quinolin-2(1H)-one start->route2 route3 N-Arylacrylamide start->route3 route4 Aromatic Amine + Carbonyl start->route4 product This compound route1->product Catalytic Hydrogenation route2->product Selective Reduction route3->product Photocyclization route4->product Reductive Amination/ Cyclization

Caption: Overview of major synthetic pathways to this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Hydrocarbostyril in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) in aqueous solutions. The following sections offer practical solutions, detailed experimental protocols, and insights into the impact of solubility on its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally described as being "slightly soluble in water." While exact quantitative values can vary based on experimental conditions such as temperature and pH, its low intrinsic aqueous solubility often presents a challenge for in vitro and in vivo studies. For a hydroxylated derivative, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a solubility of 1 mg/mL in phosphate-buffered saline (PBS) has been reported, which can serve as a useful reference point.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The limited aqueous solubility of this compound is attributed to its predominantly hydrophobic carbocyclic ring structure. Even though it possesses a lactam group capable of hydrogen bonding, the nonpolar surface area dominates, leading to poor solvation in water. If you are observing poor solubility, consider the following factors:

  • pH of the solution: The amide group in this compound is weakly acidic, and its solubility can be influenced by pH.

  • Ionic strength of the buffer: High salt concentrations can sometimes lead to a "salting-out" effect, further reducing the solubility of hydrophobic compounds.

  • Temperature: While solubility often increases with temperature, this effect might be minimal for this compound in water alone.

Q3: What are the initial strategies I can try to improve the solubility of this compound?

For initial screening of solubility enhancement, the following techniques are recommended:

  • Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the ionization of the molecule, thereby enhancing its solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity can increase its apparent solubility in water.

Q4: Can I use co-solvents to dissolve this compound? Which ones are recommended?

Yes, co-solvents are a highly effective method for solubilizing this compound. Commonly used co-solvents in pharmaceutical research that are compatible with many biological assays include:

  • Ethanol: A versatile solvent that can be used in various proportions with water.

  • Propylene Glycol (PG): A viscous, water-miscible solvent often used in parenteral formulations.

  • Polyethylene Glycol 400 (PEG 400): A non-toxic, water-soluble polymer that can enhance the solubility of many poorly soluble drugs.

It is crucial to first dissolve the this compound in the neat co-solvent before titrating with the aqueous buffer to the desired final concentration to avoid precipitation.

Q5: How does pH affect the solubility of this compound?

Q6: What are solid dispersions and can they improve the solubility of this compound?

Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This technique can significantly enhance the dissolution rate and apparent solubility of the drug. For this compound, creating a solid dispersion with a carrier like polyvinylpyrrolidone (B124986) (PVP) can improve its wettability and prevent the crystalline structure from reforming upon contact with an aqueous medium, thereby increasing its dissolution.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation upon addition of aqueous buffer to a co-solvent stock solution. The final concentration of the co-solvent is too low to maintain solubility. The buffer components are causing a "salting-out" effect.1. Increase the percentage of the co-solvent in the final solution. 2. Prepare a higher concentration stock solution in the neat co-solvent and use a smaller volume for dilution. 3. Try a different buffer system with lower salt concentration.
Inconsistent results in biological assays. The compound may be precipitating out of the assay medium over time, leading to variable effective concentrations.1. Visually inspect the assay plates for any signs of precipitation. 2. Determine the kinetic solubility of this compound in the specific assay medium. 3. Consider using a solubility-enhancing formulation (e.g., with cyclodextrins) that is stable under the assay conditions.
Low bioavailability in in vivo studies. Poor aqueous solubility is limiting the absorption of the compound from the gastrointestinal tract.1. Formulate the compound using one of the solubility enhancement techniques described, such as a solid dispersion or a cyclodextrin inclusion complex. 2. Consider using a lipid-based formulation if the compound has sufficient lipophilicity.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems. Note: Specific experimental values for this compound were not found in the initial search. The data presented here is illustrative and based on general principles of solubility for similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.

Table 1: Solubility of this compound in Aqueous Buffer (pH 7.4) with Co-solvents at 25°C (Illustrative)

Co-solventConcentration of Co-solvent (% v/v)Estimated Solubility (mg/mL)
None (Water)0< 0.1
Ethanol100.5 - 1.0
201.0 - 5.0
50> 10
Propylene Glycol100.2 - 0.8
200.8 - 3.0
50> 5.0
PEG 400100.3 - 1.2
201.2 - 6.0
50> 15

Table 2: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C (Illustrative)

pHEstimated Solubility (mg/mL)
4.00.1 - 0.5
7.0< 0.1
9.00.5 - 2.0

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol describes the preparation of a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a sufficient volume of deionized water with stirring.

  • Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clear as the complex forms.

  • Freezing: Freeze the resulting solution at -80°C until completely solid.

  • Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • Characterization: The resulting powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.

Protocol 2: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Choose the desired weight ratio of this compound to PVP K30 (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve both the calculated amount of this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.

  • Characterization: Characterize the solid dispersion using DSC, XRPD, and FTIR to confirm the amorphous nature of the drug within the polymer matrix.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Signaling Pathways and the Importance of Solubility

The biological activity of this compound and its derivatives is intrinsically linked to their ability to reach their molecular targets within the cell. Poor aqueous solubility can limit the effective concentration of the compound in in vitro assays and reduce its bioavailability in vivo, thereby diminishing its therapeutic potential. The this compound scaffold is found in drugs that target a variety of signaling pathways.[3] Achieving adequate solubility is therefore a critical first step in accurately evaluating the compound's effect on these pathways.

Phosphodiesterase (PDE) Inhibition Pathway

Certain derivatives of this compound are known to act as phosphodiesterase inhibitors.[3] PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound derivatives can increase the levels of these second messengers, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, modulating a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[4][5][6][7]

PDE_Inhibition_Pathway cluster_pde This compound This compound (Derivative) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP cGMP PDE->cGMP Hydrolyzes Five_GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response

Caption: Phosphodiesterase Inhibition Pathway.

Adrenergic, Dopamine (B1211576), and Serotonin (B10506) Receptor Signaling

The this compound scaffold is a key component of drugs that interact with G-protein coupled receptors (GPCRs), including β-adrenergic, dopamine, and serotonin receptors.[3] The solubility of these compounds is critical for their ability to bind to these receptors and modulate downstream signaling cascades.

  • β-Adrenergic Receptor Pathway: Antagonism of β-adrenergic receptors by this compound-containing compounds can inhibit the Gs-protein-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced PKA activity.[8][9][10][11][12] This has significant implications in the cardiovascular system.

Adrenergic_Receptor_Pathway Ligand Norepinephrine Receptor β-Adrenergic Receptor Ligand->Receptor Activates G_Protein Gs Protein Receptor->G_Protein Activates This compound This compound Derivative This compound->Receptor Antagonizes AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

  • Dopamine Receptor Pathway: this compound-based drugs can act as partial agonists or antagonists at dopamine D2 receptors.[3] This modulates the Gi-protein-coupled inhibition of adenylyl cyclase, thereby influencing cAMP levels and PKA activity, which is crucial for neuronal signaling.[1][13][][15]

Dopamine_Receptor_Pathway Ligand Dopamine Receptor Dopamine D2 Receptor Ligand->Receptor Activates G_Protein Gi Protein Receptor->G_Protein Activates This compound This compound Derivative This compound->Receptor Modulates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Neuronal Response PKA->Response

Caption: Dopamine D2 Receptor Signaling Pathway.

  • Serotonin Receptor Pathway: Some this compound derivatives exhibit activity at serotonin receptors, such as 5-HT1A and 5-HT2A.[3] Depending on the specific receptor subtype and whether the compound acts as an agonist or antagonist, it can either inhibit (via Gi) or stimulate (via Gq) downstream signaling pathways, impacting processes like neurotransmission and mood regulation.[2][16][17][18][19]

Serotonin_Receptor_Pathway cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) S1 Serotonin R1 5-HT1A Receptor S1->R1 G1 Gi Protein R1->G1 H1 This compound Derivative H1->R1 AC1 Adenylyl Cyclase G1->AC1 Inhibits cAMP1 cAMP AC1->cAMP1 S2 Serotonin R2 5-HT2A Receptor S2->R2 G2 Gq Protein R2->G2 H2 This compound Derivative H2->R2 PLC Phospholipase C G2->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG

Caption: Serotonin Receptor Signaling Pathways.

Experimental Workflow for Addressing Solubility Issues

The following workflow provides a logical sequence of steps for researchers encountering solubility problems with this compound.

Solubility_Workflow Start Start: this compound Solubility Issue Assess Assess Initial Solubility in Aqueous Buffer Start->Assess Soluble Is Solubility Sufficient for Experiment? Assess->Soluble CoSolvent Screen Co-solvents (Ethanol, PG, PEG 400) Soluble->CoSolvent No End Proceed with Experiment Soluble->End Yes CheckCoSolvent Solubility Improved? CoSolvent->CheckCoSolvent pH_Adjust Investigate pH Adjustment CheckCoSolvent->pH_Adjust No CheckCoSolvent->End Yes CheckpH Solubility Improved? pH_Adjust->CheckpH Complexation Prepare Cyclodextrin Inclusion Complex CheckpH->Complexation No CheckpH->End Yes CheckComplex Solubility Improved? Complexation->CheckComplex SolidDispersion Prepare Solid Dispersion (e.g., with PVP) CheckComplex->SolidDispersion No CheckComplex->End Yes CheckSolidDispersion Dissolution Rate Improved? SolidDispersion->CheckSolidDispersion CheckSolidDispersion->End Yes ReEvaluate Re-evaluate Experimental Design or Compound CheckSolidDispersion->ReEvaluate No

Caption: Troubleshooting Workflow for this compound Solubility.

References

Stability and degradation of Hydrocarbostyril under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Hydrocarbostyril under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the analysis of this compound's stability.

Question: An unknown peak has appeared in my HPLC chromatogram during a forced degradation study. How do I identify it?

Answer:

The appearance of new peaks in an HPLC chromatogram is a common outcome of forced degradation studies, as these studies are designed to produce degradation products.[1] The primary goal is to separate and identify these new entities. Here is a systematic approach to troubleshooting and identification:

  • Peak Purity Analysis:

    • Utilize a Diode Array Detector (DAD) to check the peak purity of the new peak as well as the main this compound peak. This will help determine if the peak represents a single compound.[2]

    • If the peak is impure, adjust chromatographic conditions (e.g., mobile phase gradient, column type) to improve separation.[3]

  • Mass Spectrometry (MS) Analysis:

    • Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown compound.[3]

    • Fragment the ion in the mass spectrometer (MS/MS) to obtain structural information about the degradant.

  • Review of Stress Conditions:

    • Consider the specific stress condition that produced the peak (e.g., acidic, basic, oxidative). This provides clues about the likely chemical transformation. For instance, hydrolysis is likely under acidic or basic conditions, while oxidation would be the cause under oxidative stress.[4]

  • Reference Standard Comparison:

    • If you have synthesized potential degradation products, run them as reference standards to see if their retention times match the unknown peak.

Question: I am observing poor separation between this compound and its degradation products. What should I do?

Answer:

Achieving adequate separation is crucial for a stability-indicating method.[5] If you are experiencing poor separation, consider the following method development strategies:

  • Modify the Mobile Phase:

    • pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of this compound and its degradants can significantly impact retention time.[2]

    • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjust the gradient slope for better resolution.[6]

  • Change the Stationary Phase:

    • Experiment with a different HPLC column. A column with a different chemistry (e.g., C8 instead of C18), particle size, or length can provide the necessary selectivity.[3]

  • Adjust Temperature:

    • Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which may improve separation.

Question: My photostability study results are inconsistent. What could be the cause?

Answer:

Inconsistent results in photostability testing can stem from several factors. Ensure your experimental setup is well-controlled.[7]

  • Light Source and Exposure:

    • Verify that the light source meets ICH Q1B guidelines for illumination and UV energy output.[7][8] Use a calibrated radiometer to measure the light intensity.

    • Ensure uniform light exposure for all samples. The positioning of samples within the photostability chamber is critical.[9]

  • Sample Preparation:

    • The physical form of the sample (solid vs. solution) can affect its photostability. Ensure consistency in sample preparation.

    • For solutions, the choice of solvent can influence degradation pathways.

  • Control Samples:

    • Always include dark controls (samples protected from light but kept under the same temperature and humidity conditions) to differentiate between photodegradation and thermal degradation.[8]

  • Packaging:

    • If testing a drug product, the packaging can offer protection from light. Ensure the packaging is consistent with what will be used for the final product.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability profile of this compound.

Question: What are the expected degradation pathways for this compound?

Answer:

Forced degradation studies are designed to identify the likely degradation pathways of a drug substance.[1] For this compound, the primary expected pathways include:

  • Hydrolysis: Degradation in the presence of water, catalyzed by acidic or basic conditions. This often involves the cleavage of labile functional groups such as esters or amides.[11]

  • Oxidation: Degradation due to exposure to an oxidizing agent, which can lead to the formation of N-oxides, hydroxylation of aromatic rings, or other oxidative modifications.[12]

  • Photolysis: Degradation upon exposure to light, which can induce photochemical reactions.[10]

  • Thermolysis: Degradation caused by exposure to high temperatures.[13]

Question: Under which pH conditions is this compound most stable?

Answer:

The stability of this compound is pH-dependent. Based on typical forced hydrolysis studies, this compound shows varying stability across the pH range. Generally, many pharmaceutical compounds exhibit greatest stability at a slightly acidic to neutral pH. Hydrolytic decomposition may increase rapidly at pH values above or below this optimal range.[11] Refer to the data table below for illustrative stability data.

Question: Is this compound susceptible to oxidation?

Answer:

Yes, like many pharmaceutical compounds, this compound can be susceptible to oxidative degradation. Forced degradation studies using oxidizing agents such as hydrogen peroxide are performed to assess this vulnerability. The extent of degradation will depend on the concentration of the oxidizing agent and the duration of exposure.

Question: What are the recommended storage conditions for this compound?

Answer:

The information gathered from forced degradation and long-term stability studies helps in recommending appropriate storage conditions.[14] Based on its degradation profile, this compound should be protected from light and stored in a well-closed container at a controlled room temperature to minimize thermal degradation, hydrolysis, and photodegradation.

Data Presentation

The following tables summarize illustrative quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Degradation of this compoundMajor Degradation Products Formed
Acid Hydrolysis 0.1 N HCl at 80°C for 24h12.5%HD-01, HD-02
Base Hydrolysis 0.1 N NaOH at 80°C for 8h18.2%HD-01, HD-03
Oxidative 3% H₂O₂ at 25°C for 48h15.8%HD-04, HD-05
Thermal 105°C for 72h8.9%HD-06
Photolytic ICH Q1B Option 2 for 7 days22.1%HD-07, HD-08

Table 2: Characterization of Major Degradation Products of this compound

Degradation Product IDFormation Condition(s)Proposed Structure/Modification
HD-01Acidic and Basic HydrolysisHydrolyzed amide moiety
HD-02Acidic HydrolysisEpimerization product
HD-03Basic HydrolysisRing opening product
HD-04OxidativeN-oxide derivative
HD-05OxidativeAromatic hydroxylation
HD-06ThermalDehydration product
HD-07PhotolyticDimerization product
HD-08PhotolyticPhoto-rearranged isomer

Experimental Protocols

Detailed methodologies for key forced degradation experiments are provided below. The goal of these studies is typically to achieve 5-20% degradation of the drug substance.[15]

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of this compound in acidic and basic solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 N Hydrochloric Acid (HCl).[15]

    • For base hydrolysis, mix the stock solution with 0.1 N Sodium Hydroxide (NaOH).[15]

    • Reflux the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 8-24 hours).

    • At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.[16]

2. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for a specified duration (e.g., 48 hours).

    • Withdraw samples at appropriate intervals, quench any remaining H₂O₂ if necessary, and dilute for HPLC analysis.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Objective: To evaluate the stability of solid this compound at elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in a petri dish or vial.

    • Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a set period (e.g., 72 hours).[14]

    • At specified time points, remove samples, allow them to cool, and prepare solutions for HPLC analysis.

    • Analyze the samples by HPLC.

4. Photostability Testing

  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Procedure:

    • Expose solid this compound or a solution of this compound to a light source that complies with ICH Q1B guidelines.[17] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.[8]

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

    • Analyze the samples by HPLC and compare the chromatograms to identify any photodegradants.

Visualizations

Diagram 1: General Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1N HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 80°C) A->C D Oxidation (e.g., 3% H2O2, 25°C) A->D E Thermal (Solid, 105°C) A->E F Photolytic (ICH Q1B Conditions) A->F G Sample at Time Points & Neutralize/Dilute B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC Method G->H I Characterize Degradants (LC-MS, NMR) H->I J Identify Degradation Pathways & Develop Stable Formulation I->J

Caption: Workflow for conducting forced degradation studies of this compound.

Diagram 2: Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis cluster_oxidation cluster_other This compound This compound HD01 HD-01 (Amide Cleavage) This compound->HD01 Acid/Base HD02 HD-02 (Epimerization) This compound->HD02 Acid HD03 HD-03 (Ring Opening) This compound->HD03 Base HD04 HD-04 (N-Oxide) This compound->HD04 H2O2 HD05 HD-05 (Hydroxylation) This compound->HD05 H2O2 HD06 HD-06 (Dehydration) This compound->HD06 Heat HD07 HD-07 (Dimerization) This compound->HD07 Light

Caption: Potential degradation pathways of this compound under stress conditions.

Diagram 3: Troubleshooting Poor HPLC Peak Resolution

G Start Poor Peak Resolution Observed Q1 Modify Mobile Phase? Start->Q1 A1_1 Adjust pH Q1->A1_1 Yes A1_2 Change Organic Modifier Q1->A1_2 Yes A1_3 Adjust Gradient Q1->A1_3 Yes Q2 Change Stationary Phase? Q1->Q2 No A1_1->Q2 Still Poor End Resolution Improved A1_1->End Improved A1_2->Q2 Still Poor A1_2->End Improved A1_3->Q2 Still Poor A1_3->End Improved A2 Try Column with Different Chemistry (e.g., C8, Phenyl) Q2->A2 Yes Q3 Adjust Temperature? Q2->Q3 No A2->Q3 Still Poor A2->End Improved Q3->Start No, Re-evaluate Initial Conditions A3 Increase or Decrease Column Temperature Q3->A3 Yes A3->End Improved

References

Technical Support Center: Purification of Hydrocarbystyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of this compound during recrystallization, resulting in a low yield. What are the potential causes and solutions?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, a significant portion of the product will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.

Troubleshooting Steps:

  • Solvent Screening: If you suspect an inappropriate solvent, perform small-scale solubility tests with a variety of solvents. Common solvents for the recrystallization of this compound and related compounds include ethanol (B145695), methanol, water, and mixtures like methanol-water.

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent portion-wise until the this compound just dissolves. This ensures a saturated solution upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Maximize Crystallization Time: Ensure the solution is allowed to cool for an adequate amount of time, both at room temperature and in the ice bath.

Problem 2: Persistent Impurity Detected by HPLC/TLC

Question: After purification by recrystallization, I still observe a persistent impurity in my this compound sample when analyzed by HPLC or TLC. How can I identify and remove this impurity?

Answer:

A common and often persistent impurity in this compound synthesis is quinolin-2(1H)-one , the oxidized, aromatic analog of this compound. This can form via oxidative aromatization of the dihydroquinolinone ring. Other potential impurities can include unreacted starting materials or byproducts from side reactions depending on the synthetic route.

Identification and Removal Strategies:

  • Impurity Identification:

    • Mass Spectrometry (MS): The quinolin-2(1H)-one impurity will have a molecular weight that is 2 Da less than this compound.

    • NMR Spectroscopy: The aromatic protons of quinolin-2(1H)-one will appear further downfield in the 1H NMR spectrum compared to the aliphatic protons of this compound.

    • Reference Standard: If available, co-spotting your sample with a pure standard of quinolin-2(1H)-one on a TLC plate can confirm its presence.

  • Purification Strategy: Column Chromatography Since recrystallization may not be effective at removing impurities with similar polarities, column chromatography is the recommended next step.

    • Stationary Phase: Silica (B1680970) gel is the most common choice.

    • Mobile Phase (Eluent): A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A common starting point is a 95:5 mixture of hexane to ethyl acetate, gradually increasing to 80:20. The less polar this compound will elute before the more polar quinolin-2(1H)-one.

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The nature of byproducts heavily depends on the synthetic method employed.

  • Friedel-Crafts Cyclization of N-phenyl-3-chloropropionamide: Incomplete cyclization can leave unreacted starting material. Side reactions common to Friedel-Crafts reactions, such as polysubstitution or rearrangement, are also possible, though less common for this intramolecular reaction.

  • Hydrogenation of Quinolin-2(1H)-one: Incomplete hydrogenation will result in the starting material remaining as an impurity. Over-reduction is generally not an issue for this specific transformation under standard conditions.

  • General Contaminant: As mentioned in the troubleshooting section, quinolin-2(1H)-one is a frequent impurity that can arise from the oxidation of this compound, sometimes even during workup or storage if exposed to air and light.

Q2: How do I choose the best purification method for my crude this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization: This is a good first-line technique for removing bulk impurities and achieving moderate to high purity, especially if the impurities have significantly different solubilities than this compound in the chosen solvent.

  • Column Chromatography: This method is more powerful for separating compounds with similar polarities, such as this compound and its oxidized analog, quinolin-2(1H)-one. It is often used to achieve very high purity (>99%).

  • Liquid-Liquid Extraction: This can be useful during the initial workup to remove acidic or basic impurities. For neutral compounds like this compound, it is primarily used to transfer the product from an aqueous phase to an organic phase.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of the main component and any impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25 °CSolubility at Boiling Point
WaterSparingly solubleSoluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble
Ethyl AcetateModerately SolubleVery Soluble
HexaneInsolubleSparingly Soluble
Dichloromethane (B109758)SolubleN/A

Note: Solubility data is qualitative and for general guidance. Empirical testing is recommended.

Table 2: Typical Column Chromatography Parameters for this compound Purification

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Hexane:Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Elution Order 1. This compound (less polar) 2. Quinolin-2(1H)-one (more polar)
Detection UV lamp (254 nm) for TLC analysis of fractions

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol or a methanol/water mixture) to its boiling point in a separate beaker. Add the hot solvent to the crude product in small portions with swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions in test tubes or flasks.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more polar impurities.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Analysis (TLC/HPLC) recrystallization->purity_check1 pure_product Pure this compound purity_check1->pure_product Purity ≥ 99% column_chromatography Column Chromatography purity_check1->column_chromatography Impurity Detected end Final Product pure_product->end purity_check2 Purity Analysis (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity ≥ 99% purity_check2->column_chromatography Impurity Still Present (Re-evaluate Conditions)

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure this compound issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Recovery persistent_impurity Persistent Impurity issue->persistent_impurity Purity Issue solution_yield Optimize Recrystallization: - Check solvent - Minimize solvent volume - Ensure slow cooling low_yield->solution_yield solution_impurity Perform Column Chromatography: - Use Silica Gel - Elute with Hexane/Ethyl Acetate gradient persistent_impurity->solution_impurity

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Hydrocarbostyril Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives, particularly the pharmaceutically important 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone on a larger scale?

A1: The most prevalent industrial synthesis involves the intramolecular Friedel-Crafts acylation of a substituted N-phenyl-3-chloropropionamide. A common starting material is m-anisidine, which is first acylated with 3-chloropropionyl chloride to form N-(3-methoxyphenyl)-3-chloropropionamide. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by demethylation to yield the desired product.[1][2]

Q2: What are the primary challenges when scaling up the Friedel-Crafts cyclization step?

A2: The primary challenges during the scale-up of the Friedel-Crafts cyclization for this compound synthesis include:

  • Exothermicity Management: The Friedel-Crafts acylation is a highly exothermic reaction. Without proper heat management, it can lead to a runaway reaction, posing significant safety risks and promoting the formation of impurities.[3][4]

  • Regioselectivity Control: A significant challenge is the formation of the undesired 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ) isomer along with the target 7-hydroxy isomer (7-HQ).[1][5] The ratio of these isomers can be difficult to control and impacts downstream purification.

  • Stoichiometric Lewis Acid and Waste Generation: The reaction often requires more than stoichiometric amounts of Lewis acids like AlCl₃, which generates a large volume of acidic aqueous waste, posing environmental and disposal challenges.[6]

  • Solid Handling and Mixing: The reaction mixture can become a thick slurry, which can be difficult to stir and transfer at a large scale, leading to poor heat transfer and localized hot spots.

Q3: How can I improve the regioselectivity and favor the formation of the 7-hydroxy isomer?

A3: Improving the regioselectivity towards the 7-hydroxy isomer is a critical aspect of process optimization. One effective method described in the literature is the addition of inorganic salts to the reaction mixture. The use of potassium chloride (KCl) and sodium chloride (NaCl) in conjunction with aluminum chloride (AlCl₃) has been shown to improve the ratio of the 7-hydroxy isomer to the 5-hydroxy isomer.[1][5] This is believed to be due to the formation of a molten salt mixture that modifies the reaction medium and the effective nature of the catalyst.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound Incomplete reaction.- Monitor Reaction Progress: Utilize in-process controls (IPCs) such as HPLC or TLC to monitor the consumption of the starting material.[7] - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. Note that higher temperatures can also lead to increased impurity formation.
Degradation of product.- Control Reaction Temperature: Implement robust temperature control to prevent overheating, which can lead to product degradation.[3] - Quenching Procedure: Ensure a controlled and efficient quenching process to neutralize the catalyst and prevent further reactions.
High Levels of 5-Hydroxy Isomer (5-HQ) Poor regioselectivity in the Friedel-Crafts cyclization.- Modify Catalytic System: Introduce co-additives like KCl and NaCl along with AlCl₃ to improve the formation of the 7-hydroxy isomer.[1][5] - Control Reaction Temperature: The reaction temperature can influence the isomer ratio. A thorough temperature optimization study is recommended.
Runaway Reaction or Poor Exotherm Control Inadequate heat removal capacity.- Controlled Reagent Addition: Add the Lewis acid catalyst portion-wise or as a solution at a controlled rate to manage the rate of heat generation. - Efficient Cooling System: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a reactor with a higher surface area-to-volume ratio or external cooling loops for very large scales.[3]
Poor mixing.- Appropriate Agitation: Use an agitator designed for viscous slurries to ensure uniform temperature distribution and prevent the formation of hot spots.[3]
Product Purification and Isolation Issues Inefficient crystallization.- Solvent Selection: Screen different solvent systems to find one that provides good recovery of the desired isomer while leaving impurities and the undesired isomer in the mother liquor.[8] - Controlled Cooling Profile: Implement a controlled cooling profile during crystallization to promote the formation of pure, easily filterable crystals.
High levels of residual catalyst.- Thorough Quenching and Washing: Ensure the reaction is properly quenched and the product is thoroughly washed to remove any residual Lewis acid and its salts.

Quantitative Data Summary

Table 1: Influence of Catalytic System on Isomer Ratio in 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Synthesis

Catalytic System Approximate Ratio (7-HQ : 5-HQ) Reference
AlCl₃3 : 2[1]
AlCl₃ / KCl / NaClImproved ratio in favor of 7-HQ[5]

Table 2: Typical Process Parameters for Friedel-Crafts Cyclization

Parameter Typical Range/Value Notes
Reaction Temperature155-165 °CHigher temperatures can increase reaction rate but may also lead to more byproducts.[5]
Molar Equivalents of AlCl₃5 equivalentsA stoichiometric excess is typically required.[5]
Reaction Time1-4 hoursMonitor by IPC to determine completion.[5]

Experimental Protocols

Protocol 1: In-Process Monitoring of this compound Synthesis by HPLC
  • Sample Preparation: Carefully withdraw a small, representative sample from the reaction mixture at specified time intervals. Quench the sample immediately in a mixture of ice and a suitable solvent (e.g., methanol/water) to stop the reaction. Dilute the quenched sample to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product and any major impurity peaks. Quantify the relative peak areas to determine the reaction progress and impurity profile.[9]

Visualizations

Diagram 1: Synthetic Pathway of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_products Products m-Anisidine m-Anisidine N-(3-methoxyphenyl)-3-chloropropionamide N-(3-methoxyphenyl)-3-chloropropionamide m-Anisidine->N-(3-methoxyphenyl)-3-chloropropionamide Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->N-(3-methoxyphenyl)-3-chloropropionamide Cyclization_Step Cyclization & Demethylation N-(3-methoxyphenyl)-3-chloropropionamide->Cyclization_Step AlCl3, heat 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Cyclization_Step->7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Desired Product 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone Cyclization_Step->5-Hydroxy-3,4-dihydro-2(1H)-quinolinone Isomeric Byproduct

Caption: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Diagram 2: Troubleshooting Workflow for Isomer Contamination

G Start High 5-HQ Isomer Detected Check_Temp Was reaction temperature within range? Start->Check_Temp Check_Catalyst Was the catalytic system optimized? Check_Temp->Check_Catalyst Yes Adjust_Temp Optimize reaction temperature profile Check_Temp->Adjust_Temp No Modify_Catalyst Incorporate KCl/NaCl with AlCl3 Check_Catalyst->Modify_Catalyst No Purification Optimize crystallization and purification steps Check_Catalyst->Purification Yes Adjust_Temp->Check_Catalyst Modify_Catalyst->Purification End Isomer Ratio Improved Purification->End

Caption: Troubleshooting isomer contamination in this compound synthesis.

Diagram 3: Logic for Exotherm Management during Scale-Up

G Exotherm_Risk High Exotherm Risk in Friedel-Crafts Acylation Heat_Generation Heat Generation Rate (Reaction Kinetics) Exotherm_Risk->Heat_Generation Heat_Removal Heat Removal Rate (Reactor Design & Cooling) Exotherm_Risk->Heat_Removal Control_Strategy Heat Generation > Heat Removal? Heat_Generation->Control_Strategy Heat_Removal->Control_Strategy Runaway Potential for Runaway Reaction Control_Strategy->Runaway Yes Safe_Operation Safe Operating Conditions Control_Strategy->Safe_Operation No Control_Heat_Gen Control Heat Generation: - Controlled reagent addition - Dilution Runaway->Control_Heat_Gen Improve_Heat_Removal Improve Heat Removal: - Efficient agitation - High capacity cooling Runaway->Improve_Heat_Removal

Caption: Logic for managing exotherms in large-scale synthesis.

References

Technical Support Center: Hydrocarbostyril (3,4-Dihydro-2(1H)-quinolinone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side-product formation during the synthesis of hydrocarbostyril and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core are the intramolecular Friedel-Crafts cyclization of N-aryl-3-halopropanamides or β-phenylpropanoic acids, and the catalytic hydrogenation of quinolinones (carbostyrils). Other notable methods include photoredox cyclizations and various annulation strategies.[1][2][3]

Q2: What are the typical side-products observed in the Friedel-Crafts cyclization route?

A2: In Friedel-Crafts reactions catalyzed by strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), potential side-products can include PPA-mediated dehydration products, regioisomers if the aromatic ring has multiple possible cyclization sites, and intermolecular condensation products at high concentrations.[2][4] For substrates prone to carbocation rearrangement, skeletal isomers might also be observed, although this is less common for this specific cyclization.[5][6]

Q3: What side-products can form during the catalytic hydrogenation of quinolinones?

A3: The primary side-products in the hydrogenation of quinolinones arise from over-reduction. This can lead to the formation of 5,6,7,8-tetrahydroquinolines or even fully saturated decahydroquinolines.[7] The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[8][9][10]

Q4: How can I purify this compound from common reaction impurities?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol (B145695), ethyl acetate (B1210297), or mixtures of hexane (B92381) and ethyl acetate are commonly used. For column chromatography, silica (B1680970) gel is the standard stationary phase with a mobile phase gradient of hexane and ethyl acetate.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Cyclization
Symptom Possible Cause Suggested Solution
Starting material is recovered unchanged.Insufficient acid strength or deactivation of the catalyst.Use a stronger Lewis or Brønsted acid (e.g., switch from TFA to PPA or AlCl₃). Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.[2][4]
A complex mixture of products is observed.Reaction temperature is too high, leading to decomposition or side reactions.Perform the reaction at a lower temperature. For highly reactive substrates, consider milder catalysts.
Formation of a significant amount of alkene byproducts.Dehydration is competing with cyclization.This is more likely with alcohol precursors. Using an acyl chloride or a similar activated species for the cyclization can prevent this.[5]
Issue 2: Formation of Regioisomers in Friedel-Crafts Cyclization
Symptom Possible Cause Suggested Solution
Multiple isomers of the desired product are detected by NMR or LC-MS.The aromatic ring has multiple activated positions for electrophilic attack.The directing effects of existing substituents on the aromatic ring will determine the major product. If unavoidable, a different synthetic strategy that offers better regiocontrol, such as a Suzuki coupling followed by cyclization, might be necessary.
Issue 3: Over-reduction during Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
Mass spectrometry indicates the presence of products with higher mass (additional 4 or 8 mass units).The catalyst is too active, or the reaction conditions (pressure, temperature, time) are too harsh.Use a less active catalyst (e.g., palladium on carbon instead of platinum oxide). Reduce the hydrogen pressure, lower the reaction temperature, and carefully monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material.[7][10]
A mixture of partially and fully saturated products is obtained.Inconsistent catalyst activity or reaction conditions.Ensure uniform mixing and temperature throughout the reaction. The choice of catalyst is crucial for selectivity.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization

This protocol describes a general procedure for the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropanamide.

  • Preparation of N-phenyl-3-chloropropanamide: To a solution of aniline (B41778) (1 equivalent) in an appropriate solvent (e.g., dichloromethane (B109758) or THF), add 3-chloropropionyl chloride (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

  • Cyclization: Add the N-phenyl-3-chloropropanamide (1 equivalent) portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate is then filtered, washed with water until neutral, and dried.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines a general procedure for the hydrogenation of quinolin-2(1H)-one.

  • Reaction Setup: In a hydrogenation vessel, dissolve quinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization.

Visualizations

Friedel_Crafts_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Aniline Aniline N-phenyl-3-chloropropanamide N-phenyl-3-chloropropanamide Aniline->N-phenyl-3-chloropropanamide Acylation 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->N-phenyl-3-chloropropanamide This compound This compound N-phenyl-3-chloropropanamide->this compound Intramolecular Friedel-Crafts (PPA or AlCl3) Side_Products Decomposition/ Polymerization N-phenyl-3-chloropropanamide->Side_Products High Temp.

Caption: Friedel-Crafts synthesis of this compound.

Hydrogenation_Pathway Quinolinone Quinolin-2(1H)-one This compound This compound Quinolinone->this compound Selective Hydrogenation (e.g., Pd/C, H2) Over-reduction Over-reduced Side-products This compound->Over-reduction Harsh Conditions/ Active Catalyst

Caption: Catalytic hydrogenation route to this compound.

Troubleshooting_Logic cluster_FC Friedel-Crafts Issues cluster_H2 Hydrogenation Issues start Low Yield or Impure Product fc_no_reaction No Reaction start->fc_no_reaction Friedel-Crafts fc_side_products Multiple Products start->fc_side_products Friedel-Crafts h2_over_reduction Over-reduction Detected start->h2_over_reduction Hydrogenation fc_solution1 Increase Catalyst Acidity/ Ensure Anhydrous Conditions fc_no_reaction->fc_solution1 fc_solution2 Lower Reaction Temperature fc_side_products->fc_solution2 h2_solution Use Milder Catalyst/ Optimize Conditions (P, T) h2_over_reduction->h2_solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Shelf-Life of Hydrocarbostyril Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on increasing the shelf-life of hydrocarbostyril compounds. The following troubleshooting guides and FAQs address common stability issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

This compound, a dihydroquinolinone derivative, contains a lactam ring, which is susceptible to several degradation pathways. The most common are:

  • Hydrolysis: The amide bond in the lactam ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: The compound may be susceptible to oxidation, especially if the aromatic ring or other functional groups are sensitive to oxidative stress. This can be accelerated by exposure to oxygen, light, or trace metal ions.[2]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation, leading to the formation of photolytic impurities.[2][3]

Q2: How can I determine which degradation pathway is affecting my compound?

A forced degradation (or stress testing) study is the most effective method. This involves subjecting the compound to harsh conditions to accelerate degradation and identify the likely pathways. Key conditions include exposure to strong acids, strong bases, oxidizing agents (like hydrogen peroxide), high heat, and intense light.[2][4] Analytical techniques such as HPLC and LC-MS are then used to separate and identify the degradation products.[2][5]

Q3: What are the general recommended storage conditions for this compound compounds?

To minimize degradation, this compound compounds should generally be stored in a controlled environment. Ideal conditions include:

  • Temperature: Cool or cold temperatures, such as refrigeration (2°C to 8°C) or freezing (below -15°C), can significantly slow down chemical reactions.[6][7]

  • Humidity: Storage in a low-humidity environment, often with the use of desiccants, is crucial to prevent hydrolysis.[3][8]

  • Light: Protection from light is essential to prevent photodegradation. This is achieved by using amber-colored glass vials or other opaque packaging.[1][3]

  • Atmosphere: For oxygen-sensitive compounds, packaging under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[3]

Q4: What types of excipients can help stabilize a this compound formulation?

Selecting appropriate excipients is a key strategy for enhancing stability. Common choices include:

  • Buffers: To maintain a stable pH and prevent acid- or base-catalyzed hydrolysis, buffers like citrate, acetate, and phosphate (B84403) are widely used in liquid formulations.[3]

  • Antioxidants: To inhibit oxidation, antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT) can be added.[1]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that might otherwise catalyze oxidative degradation.[3]

  • Cryoprotectants/Lyoprotectants: For lyophilized (freeze-dried) formulations, sugars like sucrose (B13894) or trehalose (B1683222) can protect the compound during the process and in the solid state.

Q5: How does the choice of packaging impact the stability of my compound?

Packaging serves as the primary barrier against environmental factors.[4]

  • Light-Resistant Packaging: Amber glass bottles or UV-filtered plastic containers are critical for light-sensitive compounds.[3]

  • Moisture-Proof Packaging: For moisture-sensitive solid forms, high-barrier packaging like aluminum-aluminum (Alu-Alu) blisters is effective. Including a desiccant pouch in the container is also a common practice.[3][8]

  • Single-Dose Packaging: Using single-dose units can prevent repeated exposure of the bulk product to environmental conditions, which can occur with multi-dose bottles.[3]

Section 2: Troubleshooting Guides

This section provides solutions to specific stability problems you may encounter.

Issue: My this compound compound shows significant degradation in an aqueous solution.

  • Primary Suspect: Hydrolysis of the lactam ring. The rate of hydrolysis is often pH-dependent.[2]

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH of maximum stability for your compound by conducting a study across a wide pH range (e.g., pH 2 to 10).

    • Formulate with Buffers: Once the optimal pH is identified, use a suitable buffer system (e.g., citrate, phosphate) to maintain it.[3]

    • Consider Lyophilization: If the compound is intended for solution-based applications but is too unstable, lyophilization (freeze-drying) can create a stable solid powder that is reconstituted just before use. This removes water, the primary reactant in hydrolysis.

    • Reduce Water Activity: For solid formulations, co-processing with excipients that deflect moisture can help maintain stability.[8]

Issue: The compound or its formulation is discoloring and/or showing new peaks in the non-polar region of the chromatogram.

  • Primary Suspect: Oxidation.

  • Troubleshooting Steps:

    • Add Antioxidants: Incorporate an antioxidant into the formulation. The choice depends on whether your system is aqueous (e.g., ascorbic acid) or lipid-based (e.g., tocopherol, BHT).[1]

    • Use a Chelating Agent: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[3]

    • Package Under Inert Gas: During manufacturing or packaging, replace the oxygen in the headspace of the container with an inert gas like nitrogen or argon.[3] This is a highly effective method for preventing oxidation.

    • Evaluate Raw Materials: Impurities in other excipients can sometimes accelerate the degradation of the active pharmaceutical ingredient (API).[3]

Issue: The compound is stable in the dark but degrades when exposed to laboratory light.

  • Primary Suspect: Photodegradation.[3]

  • Troubleshooting Steps:

    • Use Light-Resistant Containers: Immediately switch to amber glass vials or tubes for all storage and experimental work. If using plastic, ensure it is UV-resistant.[3]

    • Modify Experimental Setup: Protect the compound during experiments by covering vessels with aluminum foil or working in a room with yellow light, which filters out UV wavelengths.

    • Protective Film Coating: For solid dosage forms, a film coating containing a UV-blocking agent like titanium dioxide can be applied.[[“]]

    • Microencapsulation: Encapsulating the API within a protective polymer shell can physically shield it from light.

Section 3: Data Presentation

Quantitative data from stability and formulation studies should be organized for clear interpretation.

Table 1: Common Stabilizing Excipients for Formulations

Excipient Type Example Mechanism of Action Typical Use Level
Buffer Sodium Phosphate Maintains stable pH to prevent hydrolysis.[3] 10-50 mM
Antioxidant Ascorbic Acid Scavenges free radicals to inhibit oxidation. 0.01-0.1% w/v
Chelating Agent Disodium EDTA Binds metal ions that catalyze oxidation.[3] 0.01-0.05% w/v

| Lyoprotectant | Sucrose/Trehalose | Forms a glassy matrix to protect the API during and after lyophilization. | 2-10% w/v |

Table 2: Standard Stability Study Conditions (Based on ICH Q1A R2 Guidelines)

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH[10] 12 Months To determine the shelf-life under normal storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[10] 6 Months Used if significant change occurs during accelerated studies.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[10] 6 Months To accelerate degradation and predict long-term stability.

| Photostability | ICH-specified light exposure | Varies | To evaluate the impact of light on the compound. |

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify the degradation pathways and develop stability-indicating analytical methods for a this compound compound.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile/water).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC-UV/MS method to quantify the parent compound and identify degradation products.[5]

Protocol 2: Preliminary Long-Term Stability Study

  • Objective: To assess the stability of a lead this compound compound under standard storage conditions.

  • Methodology:

    • Sample Preparation: Package the solid compound in multiple sealed, amber glass vials.

    • Storage: Place the vials into stability chambers set to the desired long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[10]

    • Time Points: Designate pull points for analysis. For a 12-month study, typical points are 0, 3, 6, 9, and 12 months. For the accelerated study, points are 0, 1, 3, and 6 months.

    • Analytical Testing: At each time point, remove vials from each condition and test for key attributes:

      • Appearance: Visual inspection for color change or physical form.

      • Assay: Quantification of the this compound compound, typically by HPLC-UV.

      • Related Substances: Quantification of any impurities or degradation products.

Section 5: Visual Guides

The following diagrams illustrate key workflows and concepts for managing the stability of this compound compounds.

Stability_Workflow cluster_solutions Develop Mitigation Strategy start Degradation Observed in this compound Compound forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) start->forced_deg identify_path Identify Primary Degradation Pathway(s) (e.g., Hydrolysis, Oxidation) forced_deg->identify_path storage Optimize Storage Conditions (Temp, Humidity, Light) identify_path->storage formulation Develop Stable Formulation (Buffers, Antioxidants) identify_path->formulation packaging Select Protective Packaging (Amber Vials, Blisters) identify_path->packaging stability_study Conduct Long-Term and Accelerated Stability Studies storage->stability_study formulation->stability_study packaging->stability_study shelf_life Establish Shelf-Life and Storage Recommendations stability_study->shelf_life

Workflow for Investigating and Improving Compound Stability.

Troubleshooting_Tree issue What is the nature of the degradation? hydrolysis Rapid degradation in aqueous solution issue->hydrolysis  pH or water dependent oxidation Discoloration or formation of new impurities issue->oxidation  Oxygen or metal-ion dependent photo Degradation upon light exposure issue->photo  Light dependent sol_hydro Optimize pH with Buffers Consider Lyophilization hydrolysis->sol_hydro sol_ox Add Antioxidants/Chelators Package under Inert Gas oxidation->sol_ox sol_photo Use Amber Vials Protect from Light photo->sol_photo

Troubleshooting Degradation of this compound Compounds.

Degradation_Pathways compound This compound Compound hydrolysis Hydrolysis (Lactam Cleavage) compound->hydrolysis oxidation_node Oxidation compound->oxidation_node photolysis Photolysis compound->photolysis water Water / H+ / OH- water->compound oxygen Oxygen / Metal Ions oxygen->compound light UV/Visible Light light->compound

Major Degradation Pathways for this compound Compounds.

References

Technical Support Center: Refining Hydrocarbostyril Derivatization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the derivatization of hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for this compound derivatization?

A common and effective method is to begin with the N-methylation of 3,4-dihydroquinolin-2(1H)-one. This precursor is often synthesized through the reduction of quinolin-2(1H)-one.[1] This two-step synthesis route is generally straightforward for laboratory-scale production as the starting materials are widely available and the N-methylation step is a well-documented, high-yielding reaction.[1]

Q2: Which analytical methods are best for monitoring reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most prevalent method for tracking the consumption of starting materials and the formation of the desired product.[1]

  • Product Characterization: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically used to confirm the structure and purity of the final derivatized this compound.[1]

Q3: What is the primary advantage of Friedel-Crafts acylation over alkylation for modifying the aromatic ring of this compound?

The primary advantage is the prevention of polysubstitution. The ketone group formed during acylation is deactivating, which prevents further electrophilic attack on the aromatic ring.[2] In contrast, the alkyl group introduced during alkylation is activating, often leading to multiple alkyl groups being added to the ring. Furthermore, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangements, resulting in more predictable and cleaner product formation.[2]

Q4: My derivatized product is difficult to purify and co-elutes with the starting material. What can I do?

For purification challenges, optimizing your chromatography is a key first step. Try using a less polar solvent system, such as starting with 5% ethyl acetate (B1210297) in hexane (B92381) and gradually increasing the polarity.[1] If your starting material has acidic or basic properties, a pre-purification aqueous wash at an appropriate pH can effectively remove it before running a column.[1]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during common this compound derivatization reactions.

Guide 1: N-Alkylation Reactions

G Start Low or No N-Alkylation Yield Check_Base Check Base Activity Start->Check_Base Cause? Check_Reagents Verify Reagent Quality Start->Check_Reagents Cause? Optimize_Conditions Optimize Conditions Start->Optimize_Conditions Cause? Side_Reaction Check for O-Alkylation Start->Side_Reaction Cause? Solution_Base Use fresh or stronger base (e.g., NaH) Check_Base->Solution_Base Solution Solution_Reagents Increase stoichiometry of alkylating agent/base Check_Reagents->Solution_Reagents Solution Solution_Conditions Increase temperature or extend reaction time Optimize_Conditions->Solution_Conditions Solution Solution_Solvent Use polar aprotic solvent (e.g., DMF) Side_Reaction->Solution_Solvent Solution End Yield Improved Solution_Base->End Solution_Reagents->End Solution_Conditions->End Solution_Solvent->End

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Problem: Low or No Product Yield

Potential Cause Recommended Solution Citation
Inactive Base The base may be old or have absorbed moisture. Use freshly dried potassium carbonate (K₂CO₃) or switch to a stronger base like sodium hydride (NaH).[1]
Insufficient Reagents The stoichiometry may be inadequate. Increase the equivalents of the alkylating agent (e.g., iodomethane) and the base. For example, try increasing from 3.0 to 4.0 equivalents.[1]
Suboptimal Conditions The reaction may require more energy or time. Increase the reaction temperature (e.g., from 80°C to 100°C) or extend the reaction time, while monitoring progress with TLC.[1]
Presence of Water Moisture can consume the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

Problem: O-Alkylation Side Product Formation

Potential Cause Recommended Solution Citation
Incorrect Solvent Choice Protic solvents can favor the formation of the O-alkylated product. Ensure you are using a polar aprotic solvent like dimethylformamide (DMF) to promote N-alkylation.[1]
Guide 2: Friedel-Crafts Acylation

G Start Friedel-Crafts Acylation Failure Reagent_Sensitivity Reagent Sensitivity Start->Reagent_Sensitivity Problem Reaction_Control Exothermic Reaction Start->Reaction_Control Problem Workup_Issue Workup Emulsion Start->Workup_Issue Problem Solution_Sensitivity Handle AlCl₃ & Acyl Chloride under anhydrous conditions. Work quickly. Reagent_Sensitivity->Solution_Sensitivity Solution Solution_Control Control addition rate to prevent boiling. Use an ice bath to cool. Reaction_Control->Solution_Control Solution Solution_Workup Quench reaction carefully with HCl/ice mixture instead of just ice to prevent emulsions. Workup_Issue->Solution_Workup Solution End Successful Acylation Solution_Sensitivity->End Solution_Control->End Solution_Workup->End

Caption: Key considerations for successful Friedel-Crafts acylation.

Problem: Reaction Fails to Initiate or Gives Low Yield

Potential Cause Recommended Solution Citation
Deactivated Reagents Anhydrous aluminum chloride (AlCl₃) and acyl chlorides are highly sensitive to moisture. Handle these reagents with care, ensure they are not exposed to air for long, and keep reagent bottles tightly capped.[4]
Incorrect Stoichiometry The resulting aryl ketone product complexes with the AlCl₃ catalyst. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required for the reaction to proceed to completion.[2]
Uncontrolled Exotherm The reaction between aluminum chloride and the acyl chloride is highly exothermic. The rate of addition should be controlled carefully to prevent the solution from boiling, which can lead to side reactions. Add the acyl chloride dropwise to the AlCl₃ suspension at 0°C.[4]

Problem: Difficult Workup and Purification

Potential Cause Recommended Solution Citation
Emulsion Formation During the aqueous workup, an emulsion can form between the organic and aqueous layers, making separation difficult. To prevent this, quench the reaction by pouring it slowly into a mixture of ice and concentrated HCl, rather than just ice alone.[4][5]
Product Purification After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) before removing the solvent via rotary evaporation.[4]

Section 3: Experimental Protocols

Protocol 1: N-Methylation of 3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from standard N-alkylation procedures.[1]

Materials:

  • 3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

  • Iodomethane (B122720) (3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add iodomethane to the stirred suspension at room temperature.

  • Heat the mixture to 80°C and stir overnight.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and saturated brine, then stir vigorously for 30 minutes.

  • Separate the organic layer and wash it twice more with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography to obtain the pure product.[1]

Protocol 2: Friedel-Crafts Acylation of an Aromatic Ring

This is a general procedure for Friedel-Crafts acylation.[4]

Materials:

  • Aromatic compound (e.g., this compound derivative) (0.050 mol, 1.0 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (0.055 mol, 1.1 equiv)

  • Acetyl chloride (0.055 mol, 1.1 equiv)

  • Methylene (B1212753) chloride

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with an addition funnel and reflux condenser under an inert atmosphere.

  • Add anhydrous AlCl₃ and methylene chloride to the flask and cool to 0°C in an ice bath.

  • Add a solution of acetyl chloride in methylene chloride dropwise to the AlCl₃ suspension over 10 minutes.

  • After the addition is complete, add a solution of the aromatic compound in methylene chloride in the same dropwise manner.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[4]

  • Further purification can be achieved via recrystallization or column chromatography.

References

Addressing batch-to-batch variability in Hydrocarbostyril synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers and Drug Development Professionals.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the synthesis of Hydrocarbostyril (3,4-Dihydro-2(1H)-quinolinone) and its derivatives. Our focus is on the robust and widely used intramolecular Friedel-Crafts cyclization of N-aryl-3-chloropropionamide precursors.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in inconsistent yields between batches. What are the most likely causes?

A1: Inconsistent yields are a frequent challenge and typically stem from three critical areas: reagent quality, reaction conditions, and workup procedures.[1] The quality of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is paramount; it is highly sensitive to moisture and its activity can degrade upon storage, leading to incomplete reactions.[1] Seemingly minor deviations in reaction temperature or time can also significantly impact the extent of the cyclization reaction. Finally, inconsistencies in the quenching and extraction steps of the workup can lead to variable product loss.

Q2: I am observing a significant and variable amount of an unknown impurity in my final product by HPLC. What could it be?

A2: When using substituted N-aryl precursors, the most common significant impurity is a regioisomer of the desired product. For example, in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide, the formation of the 5-hydroxy isomer is a known side-reaction that can account for a substantial portion of the product mixture.[1] The ratio of these isomers can vary depending on the precise reaction conditions, leading to batch variability in purity.

Q3: Can the order of reagent addition impact the reaction outcome?

A3: Yes, particularly in Friedel-Crafts reactions. The catalyst (e.g., AlCl₃) is typically added portion-wise to a mixture of the substrate and solvent to control the initial exotherm. A rapid addition can cause localized temperature spikes, promoting side reactions. For larger-scale preparations, creating a readily stirred slurry by mixing the substrate, catalyst, and a high-boiling point solid like sodium chloride before heating can improve heat transfer and consistency.[1]

Q4: My reaction often stalls before reaching full conversion. What troubleshooting steps should I take?

A4: Reaction stalling is often linked to catalyst deactivation. Ensure your Lewis acid is of high purity and handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The stoichiometry of the catalyst is also crucial; since the product can form a complex with the Lewis acid, a stoichiometric amount or more is often required.[1] For the cyclization of N-(3-methoxyphenyl)-3-chloropropionamide, using approximately 5 molar equivalents of AlCl₃ has been shown to be effective.[1] If stalling persists, consider analyzing the purity of your starting N-aryl-3-chloropropionamide, as impurities can interfere with the catalyst.

Troubleshooting Guides

Issue 1: Low Yield (<70%) with High Starting Material Content

This scenario suggests an incomplete reaction. The troubleshooting workflow below helps diagnose the root cause.

G start Problem: Low Yield, High Starting Material check_catalyst Step 1: Verify Catalyst Quality & Stoichiometry start->check_catalyst catalyst_moisture Was catalyst exposed to moisture? (e.g., clumpy, opened long ago) check_catalyst->catalyst_moisture check_conditions Step 2: Review Reaction Conditions temp_time Was temperature maintained? (e.g., 155-165 °C for 4h) check_conditions->temp_time check_workup Step 3: Analyze Workup Procedure quench_loss Was product lost during acidic quench or extraction? check_workup->quench_loss catalyst_eq Were >4 molar equivalents of AlCl₃ used? catalyst_moisture->catalyst_eq No sol_catalyst Solution: Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. catalyst_moisture->sol_catalyst Yes catalyst_eq->check_conditions Yes sol_eq Solution: Increase AlCl₃ loading to ~5 equivalents. catalyst_eq->sol_eq No temp_time->check_workup Yes sol_conditions Solution: Ensure calibrated temperature control and consistent heating. temp_time->sol_conditions No sol_workup Solution: Optimize extraction pH and solvent volumes. Check for emulsions. quench_loss->sol_workup Yes G start Problem: Low Purity, Major Impurity Peak identify_impurity Step 1: Characterize Impurity (LC-MS, NMR) start->identify_impurity is_isomer Is impurity a regioisomer? (e.g., 5-HQ vs 7-HQ) identify_impurity->is_isomer is_side_product Is it an intermolecular side product? is_isomer->is_side_product No optimize_temp Hypothesis: Temperature affects regioselectivity. is_isomer->optimize_temp Yes sol_concentration Solution: Increase dilution to favor intramolecular reaction. is_side_product->sol_concentration Yes sol_purification Solution: Develop a robust recrystallization protocol. is_side_product->sol_purification No optimize_solvent Hypothesis: Solvent polarity can influence cyclization path. optimize_temp->optimize_solvent sol_temp Solution: Screen temperatures. Lower temp may favor one isomer. optimize_temp->sol_temp sol_solvent Solution: Evaluate alternative high-boiling solvents or solid-state melt. optimize_solvent->sol_solvent sol_temp->sol_purification sol_solvent->sol_purification

References

Enhancing the quantum efficiency of Hydrocarbostyril fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum efficiency of Hydrocarbostyril fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it critical?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bio-imaging and sensing, as it directly relates to the brightness of the fluorophore.

Q2: What are the primary factors that influence the quantum efficiency of this compound fluorophores?

A2: The quantum efficiency of a fluorophore is sensitive to a variety of factors including its intrinsic molecular structure, the polarity of the solvent, temperature, pH, and the concentration of the fluorophore, which can lead to aggregation-caused quenching (ACQ).[3] Interactions between the fluorophore and its surrounding environment can significantly alter the energy levels of its excited state, thereby affecting emission spectra and quantum yield.[3][4]

Q3: What is Aggregation-Caused Quenching (ACQ) and how does it affect this compound?

A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or in the solid state.[5][6] This occurs because planar aromatic molecules, like many fluorophores, tend to form aggregates through π–π stacking.[5][7] These aggregates create non-radiative decay pathways that compete with fluorescence, thus lowering the quantum yield.[6][7]

Q4: How does solvent polarity impact the quantum yield?

A4: Solvent polarity can significantly affect a fluorophore's quantum yield. For many dyes, increasing solvent polarity can lead to a red shift (longer emission wavelengths) and changes in quantum efficiency.[3] This is due to the re-orientation of solvent molecules around the excited-state fluorophore, which stabilizes and lowers its energy level.[3] The specific effect varies; for some fluorophores, quantum yield increases with decreasing solvent polarity, while for others, the opposite may be true.[4][8]

Troubleshooting Guide

Issue 1: The measured quantum yield of my this compound derivative is unexpectedly low.

Q: I've synthesized a new this compound derivative, but its quantum yield is much lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low quantum efficiency can stem from several factors, ranging from environmental effects to intrinsic molecular properties. Follow this troubleshooting workflow to diagnose the issue.

G cluster_workflow Troubleshooting Low Quantum Yield start Low Quantum Yield Observed cause1 Solvent Effects start->cause1 cause2 Concentration Effects (ACQ) start->cause2 cause3 Sample Purity start->cause3 cause4 Structural Issues (e.g., TICT) start->cause4 solution1 Action: Test in a range of solvents with varying polarity. cause1->solution1 solution2 Action: Measure absorbance and fluorescence at multiple dilutions. cause2->solution2 solution3 Action: Purify sample using chromatography or recrystallization. cause3->solution3 solution4 Action: Consider structural modification to inhibit non-radiative decay. cause4->solution4 G cluster_factors Key Factors Influencing Quantum Yield (Φ_F) QY Quantum Yield (Φ_F) Structure Molecular Structure (Rigidity, Substituents) QY->Structure Solvent Solvent Environment (Polarity, Viscosity) QY->Solvent Concentration Concentration (ACQ Effects) QY->Concentration Quenchers Presence of Quenchers (e.g., O₂, Halides) QY->Quenchers Temp Temperature QY->Temp pH pH QY->pH

References

Technical Support Center: Strategies to Mitigate the Toxicity of Hydrocarbostyril Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing the toxicity associated with hydrocarbostyril derivatives. This compound, a core scaffold found in several pharmacologically active compounds, can present toxicity challenges that require careful consideration during drug development. This guide offers insights into toxicity mechanisms, mitigation strategies, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Toxicity

Q1: What are the common toxicities observed with this compound derivatives?

A1: The toxicity profile of this compound derivatives is highly dependent on the specific substitutions on the core structure. Clinically relevant toxicities have been observed with several drugs in this class:

  • Aripiprazole (B633) (Antipsychotic): Common adverse effects include sedation, sinus tachycardia, nausea, and vomiting. In cases of acute overdose, these symptoms are more pronounced.[1][2][3][4][5][6]

  • Cilostazol (Antiplatelet Agent): Frequently reported side effects are headache and diarrhea.[7] It also carries a black box warning for use in patients with heart failure.[8]

  • Vesnarinone (B1683823) (Inotropic Agent): Development was halted due to a narrow therapeutic window and significant adverse effects, including a dose-dependent increase in sudden cardiac death and neutropenia.[9][10][11][12][13][14][15]

  • Roquinimex (Immunomodulator): Clinical development for cancer was stopped due to unacceptable cardiovascular toxicity.[16]

Q2: My this compound derivative shows high cytotoxicity in vitro. What could be the cause?

A2: High in vitro cytotoxicity can stem from several factors. Here’s a troubleshooting guide:

  • Compound-Specific Effects: The inherent chemical structure of your derivative might be cytotoxic. Review structure-activity relationship (SAR) data if available for your compound series to identify potential toxicophores.

  • Off-Target Effects: The compound may be hitting unintended cellular targets. Consider performing target validation and off-target screening assays.

  • Metabolic Activation: The in vitro system (e.g., liver microsomes, hepatocytes) may be metabolizing your compound into a reactive, toxic metabolite.

  • Assay Interference: The compound may be interfering with the assay itself (e.g., precipitating, reacting with assay reagents). Run cell-free controls to test for this.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%).

Q3: How can I begin to investigate the mechanism of toxicity of my novel this compound derivative?

A3: A tiered approach is recommended. Start with in vitro assays to pinpoint the general nature of the toxicity.

  • Assess Cell Viability: Use multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity with an MTT assay, membrane integrity with an LDH assay).

  • Investigate Apoptosis vs. Necrosis: Utilize assays like Annexin V/Propidium Iodide staining to differentiate between these cell death pathways.

  • Evaluate Organ-Specific Toxicity: If you have a hypothesis about a particular organ (e.g., cardiotoxicity, hepatotoxicity), use relevant in vitro models such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or hepatocytes.[17][18]

  • Metabolic Profiling: Analyze the metabolites formed in in vitro systems to identify potentially reactive species.

Section 2: Strategies for Toxicity Reduction

Q4: What are the primary strategies to reduce the toxicity of this compound derivatives?

A4: There are three main pillars for mitigating toxicity:

  • Chemical Modification: Altering the molecular structure to remove or block metabolic sites that lead to toxic metabolites, or to change the compound's physicochemical properties to reduce off-target effects.

  • Formulation Strategies: Encapsulating the drug in a delivery system to control its release and distribution, thereby reducing systemic exposure and side effects.

  • Targeted Delivery: Designing drug delivery systems that specifically deliver the compound to the target tissue or cells, minimizing exposure to healthy tissues.

Q5: Can you provide examples of chemical modifications to reduce toxicity?

A5: While specific examples for this compound derivatives are not abundant in publicly available literature (as this is often proprietary information during drug development), general principles of medicinal chemistry can be applied. For instance, if a particular region of the molecule is found to be rapidly metabolized to a reactive species, chemists might:

  • Introduce steric hindrance: Add a bulky group near the metabolic site to prevent enzyme access.

  • Modify electronic properties: Replace an electron-donating group with an electron-withdrawing group (or vice-versa) to alter the reactivity of a part of the molecule.

  • Bioisosteric replacement: Replace a known toxicophore with a different functional group that retains the desired biological activity but has a better safety profile.

Q6: What formulation strategies have been explored for this compound derivatives like aripiprazole?

A6: For aripiprazole, which has poor water solubility, several advanced formulation strategies have been investigated to improve its delivery and potentially reduce side effects:

  • Niosomal Suspensions: These are vesicle-based delivery systems that can enhance brain uptake and retention, which is particularly relevant for an antipsychotic.[1]

  • Solid Dispersions and In-situ Gels: These approaches aim to improve solubility and permeability. Intranasal in-situ gels are being explored for direct brain targeting, which could reduce systemic side effects.[19]

  • Nanoparticle-based Systems: Loading aripiprazole into nanoparticles, such as those made from thiolated arabinoxylan or combined with chitosan-gold nanoparticles, can improve solubility, bioavailability, and targeted delivery, for example, in cancer therapy applications.[2][20]

Q7: How can targeted delivery systems help reduce the toxicity of my compound?

A7: Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby lowering the systemic dose required for efficacy and minimizing off-target toxicities. This can be achieved by conjugating the drug or its carrier to a ligand that binds to a receptor specifically expressed on the target cells. For example, in cancer therapy, antibodies that recognize tumor-specific antigens can be used to deliver cytotoxic agents directly to cancer cells.

Quantitative Toxicity Data

The following table summarizes publicly available quantitative toxicity data for selected this compound derivatives. It is important to note that in vitro IC50 values can vary significantly depending on the cell line and assay conditions.

CompoundAssay TypeCell LineIC50Reference(s)
AripiprazoleMTT AssayMKN45 (gastric cancer)21.36 µg/mL[19][21]
AripiprazoleMTT AssayNIH3T3 (normal fibroblast)54.17 µg/mL[19][21]
AripiprazoleIn vitro cytogenotoxicityHuman peripheral lymphocytesNo significant genotoxic or cytotoxic risk at concentrations up to 40 µg/mL[17][22]

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8][21][23][24]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is proportional to the number of metabolically active cells.[21]

Detailed Protocol:

  • Cell Seeding:

    • Trypsinize and count adherent cells, or directly count suspension cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate for 24 hours to allow adherent cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium. The final solvent concentration should be consistent across all wells and non-toxic.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, remove the medium.

    • Add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well.

    • Incubate for 1.5 to 4 hours at 37°C, protected from light, until purple formazan crystals are visible.[8]

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[21]

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[7][11][25][26]

Principle: Cells are treated with the test compound, and then a cytokinesis blocker (Cytochalasin B) is added to allow for nuclear division without cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.[26]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., human peripheral blood lymphocytes, CHO cells) to a suitable density.

    • Treat the cells with at least three concentrations of the this compound derivative, along with negative and positive controls. Treatment duration is typically 3-24 hours.[25]

  • Cytokinesis Block:

    • After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B.

    • Incubate for a period equivalent to 1.5-2 cell cycles to allow for nuclear division.[27]

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by centrifugation.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells using a methanol/acetic acid solution.[7][11]

    • Drop the fixed cell suspension onto clean microscope slides and air-dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.[7][25]

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[25]

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[25]

Visualizations

Toxicity_Reduction_Workflow cluster_0 Toxicity Identification cluster_1 Mitigation Strategies cluster_2 Evaluation Initial Screening Initial Screening Mechanism of Action Studies Mechanism of Action Studies Initial Screening->Mechanism of Action Studies High Toxicity Observed Chemical Modification Chemical Modification Mechanism of Action Studies->Chemical Modification Formulation Strategies Formulation Strategies Mechanism of Action Studies->Formulation Strategies Targeted Delivery Targeted Delivery Mechanism of Action Studies->Targeted Delivery In Vitro Re-evaluation In Vitro Re-evaluation Chemical Modification->In Vitro Re-evaluation Formulation Strategies->In Vitro Re-evaluation Targeted Delivery->In Vitro Re-evaluation In Vitro Re-evaluation->Mechanism of Action Studies Toxicity Persists In Vivo Toxicity Studies In Vivo Toxicity Studies In Vitro Re-evaluation->In Vivo Toxicity Studies Reduced Toxicity Lead Optimization Lead Optimization In Vivo Toxicity Studies->Lead Optimization

Workflow for Identifying and Mitigating this compound Derivative Toxicity.

Metabolic_Activation_Pathway Parent_Compound Parent this compound Derivative Phase_I Phase I Metabolism (e.g., CYP3A4, CYP2C19) Parent_Compound->Phase_I Reactive_Metabolite Reactive Electrophilic Metabolite Phase_I->Reactive_Metabolite Detoxification Phase II Metabolism (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Toxicity Covalent Binding to Macromolecules (Toxicity) Reactive_Metabolite->Toxicity Stable_Metabolite Stable, Excretable Metabolite Detoxification->Stable_Metabolite

Potential Metabolic Activation Pathway Leading to Toxicity.

References

Technical Support Center: Method Development for Resolving Hydrocarbostyril Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Hydrocarbostyril isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a separation method for this compound isomers?

A1: The initial step is to determine the type of isomerism you are dealing with. This compound and its derivatives can exist as structural (positional) isomers or stereoisomers (enantiomers or diastereomers). Structural isomers can typically be resolved on standard achiral stationary phases, whereas enantiomers require a chiral environment to be separated. For enantiomers, direct separation using a Chiral Stationary Phase (CSP) is the most common and convenient approach.[1][2]

Q2: My this compound isomers are co-eluting. How can I improve the resolution?

A2: Co-elution is a common challenge when separating structurally similar isomers.[3] A systematic approach is required to improve column selectivity and efficiency.[3]

  • Optimize the Mobile Phase:

    • Change Solvent: If using acetonitrile, try switching to methanol (B129727), or vice-versa. These solvents offer different selectivities.[3] For some separations, tetrahydrofuran (B95107) can also provide unique selectivity.[4]

    • Adjust pH: Since this compound is an ionizable compound, slight changes in mobile phase pH can significantly impact retention and selectivity.[3]

    • Modify Gradient: Employing a shallower gradient increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[3] For positional isomers, consider columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases.[5][6] For enantiomers, screening a variety of chiral stationary phases is necessary.

  • Adjust Temperature: Modifying the column temperature can alter selectivity. Lower temperatures often improve chiral selectivity, while higher temperatures can improve efficiency for achiral separations.

Q3: How do I choose between a chiral and an achiral column for my separation?

A3: The choice is dictated by the type of isomers present.

  • Achiral Columns (e.g., C18, Phenyl): These are used for separating structural isomers or diastereomers. Diastereomers have different physicochemical properties and do not require a chiral environment for separation. Standard C18 columns are a good starting point, but phases like biphenyl (B1667301) can offer enhanced selectivity for aromatic compounds and structural isomers.[6]

  • Chiral Stationary Phases (CSPs): These are essential for separating enantiomers, which are non-superimposable mirror images that behave identically in an achiral environment.[4][7] Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or cyclodextrins.[7]

Q4: Can mobile phase additives help resolve this compound isomers?

A4: Yes, additives are crucial. For reversed-phase separations of ionizable compounds like this compound, adding 0.1% formic acid or acetic acid to the mobile phase is common.[5][8][9] This controls the ionization state of the molecule, leading to sharper peaks and more reproducible retention times.[5] For chiral separations, additives can be even more critical, with small amounts of acids or bases often required to achieve resolution.[7][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; pH of mobile phase is inappropriate for the analyte.Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Adjust the mobile phase pH. Consider a column with a different stationary phase chemistry.[3]
Poor Peak Shape (Fronting) Column overload; sample solvent is too strong.Reduce the sample concentration or injection volume. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Shifting Retention Times Inadequate column equilibration; inconsistent mobile phase preparation; temperature fluctuations.Increase the column equilibration time between runs.[5] Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[5][11]
High Backpressure Blockage in the system (e.g., column frit); buffer precipitation.Systematically disconnect components to locate the blockage.[3] If the manufacturer allows, reverse and flush the column. Ensure buffers are fully dissolved and miscible with the organic solvent.[3]
Split Peaks Issue with the injection port (e.g., bad rotor seal); column bed collapse or blockage at the inlet.Inspect and service the injection port. Check for a void at the column inlet; if present, the column may need to be replaced.[11]

Experimental Protocols

Protocol 1: Achiral Separation of Positional Isomers (Reversed-Phase)

This protocol provides a starting point for separating structural isomers of this compound.

  • Column: High-resolution C18 or Biphenyl column (e.g., 150 mm x 4.6 mm, < 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[5]

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.[5]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum of the specific isomer).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (hold)

      • 17.1-20 min: 10% B (re-equilibration)

Protocol 2: Chiral Separation Screening of Enantiomers

Screening across different stationary and mobile phases is the most efficient way to find a suitable method for enantiomeric resolution.[12]

  • Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) and cyclodextrin-based CSPs.[12][13]

  • Mobile Phase Systems for Screening:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). A small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) may be required.[10]

    • Reversed Phase (RP): Water / Acetonitrile or Methanol mixtures. Use of a buffer (e.g., 10 mM ammonium (B1175870) formate) is common.[4][8]

    • Polar Organic Mode (PO): Acetonitrile or Methanol as the mobile phase, often with additives.

  • General HPLC Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV (as above) or Mass Spectrometry (MS).

  • Procedure: Inject the racemic standard onto each column with each mobile phase system. Evaluate chromatograms for any sign of peak splitting or separation. The system showing the best "hit" can then be further optimized by fine-tuning the mobile phase composition and temperature.

Visualizations

Method_Development_Workflow start_end start_end process process decision decision achiral_path achiral_path chiral_path chiral_path result result start Start: Isomer Mixture define_isomer Define Isomer Type start->define_isomer is_chiral Enantiomers? define_isomer->is_chiral achiral_col Select Achiral Column (C18, Phenyl, PFP) is_chiral->achiral_col No (Structural Isomers) chiral_col Select CSPs for Screening (Polysaccharide, Cyclodextrin) is_chiral->chiral_col Yes achiral_mp Screen Mobile Phase (ACN vs MeOH, pH) achiral_col->achiral_mp optimize Optimize Conditions (Gradient, Temperature) achiral_mp->optimize chiral_mp Screen Mobile Phase Modes (NP, RP, Polar Organic) chiral_col->chiral_mp chiral_mp->optimize resolution_ok Resolution Achieved? optimize->resolution_ok resolution_ok->define_isomer No (Re-evaluate strategy) validate Validate Method resolution_ok->validate Yes final_method Final Analytical Method validate->final_method Troubleshooting_CoElution start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node start Start: Isomers Co-elute step1 1. Optimize Mobile Phase - Switch ACN <=> MeOH - Adjust Gradient Slope - Modify pH / Additives start->step1 check1 Resolution Improved? step1->check1 step2 2. Change Stationary Phase - Try different selectivity (e.g., C18 -> Phenyl) - Screen different CSPs check1->step2 No fine_tune Fine-tune for optimal separation check1->fine_tune Yes check2 Resolution Improved? step2->check2 step3 3. Adjust Temperature - Lower temp for chiral - Vary temp for achiral check2->step3 No check2->fine_tune Yes step3->fine_tune resolved Separation Achieved fine_tune->resolved

References

Validation & Comparative

A Comparative Guide to the Fluorescence of Hydrocarbostyril and Other Prominent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of fluorescent probes, selecting the optimal tool is paramount for generating high-quality, reproducible data in biological imaging and drug development. This guide provides an objective comparison of the fluorescence properties of hydrocarbostyril derivatives against other widely used fluorescent probes, including coumarins, fluorescein, and rhodamine B. The data presented herein, supported by detailed experimental protocols, aims to empower researchers to make informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of selected fluorescent probes. Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Brightness (ε × Φf)
Carbostyril 124 350[1]441-444[2]~18,400[2][3]~0.78-0.81[2]~14,352 - 14,904
7-Hydroxycoumarin 326[4]448[3]16,800[4]0.08 - 0.32[4][5]1,344 - 5,376
7-Aminocoumarin 341-380[2]441-444[2]18,400[2][3]0.78-0.81[2]14,352 - 14,904
Fluorescein 49452183,000~0.92~76,360
Rhodamine B 545[6]566[6]106,0000.49 - 0.65[7]51,940 - 68,900

Note: The photophysical properties of fluorescent dyes can be influenced by the solvent, pH, and conjugation to other molecules. The data presented here are representative values.

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent probes is essential for their effective application. Below are detailed methodologies for determining key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol, DMSO, or buffer)

  • Fluorescent probe of interest

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the fluorescent probe and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the same solvent as a blank reference.

  • Plot data: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of an unknown sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent

  • Fluorescent probe of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

  • Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

  • Calculate the quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Determination of Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. A common method to quantify photostability is to measure the photobleaching quantum yield (φb), which is the probability that a molecule will be photochemically altered after absorbing a photon.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Sample of the fluorescent probe (e.g., in solution or labeling a cellular structure)

  • Image analysis software

Procedure:

  • Sample preparation: Prepare a sample with the fluorescent probe of interest.

  • Image acquisition: Continuously illuminate the sample with a constant excitation intensity and acquire a time-lapse series of fluorescence images.

  • Data analysis: Measure the fluorescence intensity of a region of interest in each image over time.

  • Calculate photobleaching rate: Plot the fluorescence intensity as a function of time. The decay in fluorescence intensity can often be fitted to an exponential function to determine the photobleaching rate constant.

  • Calculate photobleaching quantum yield: The photobleaching quantum yield can be calculated from the photobleaching rate constant, the excitation intensity, and the molar extinction coefficient of the fluorophore. A lower photobleaching quantum yield indicates higher photostability.[8]

Signaling Pathway and Experimental Workflow Visualization

Fluorescent probes are instrumental in visualizing dynamic cellular processes. Below are Graphviz diagrams illustrating a simplified G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release, a common application for such probes, and a typical experimental workflow for cellular imaging.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_protein G Protein GPCR->G_protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 G_protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Calcium_probe Fluorescent Ca²⁺ Probe (e.g., this compound-based) Fluorescence Fluorescence Signal Calcium_probe->Fluorescence 8. Signal Generation Ca_store Ca²⁺ Store IP3R->Ca_store 6. Channel Opening Ca_store->Calcium_probe 7. Ca²⁺ Release & Binding

GPCR-mediated intracellular calcium signaling pathway.

Cellular_Imaging_Workflow A 1. Cell Culture & Seeding B 2. Probe Loading / Transfection A->B C 3. Stimulation / Treatment B->C D 4. Live-Cell Imaging (Fluorescence Microscopy) C->D E 5. Image Acquisition D->E F 6. Data Analysis (e.g., Intensity, Localization) E->F

A typical experimental workflow for cellular imaging.

References

Hydrocarbostyril vs. Carbostyril: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced differences between the saturated hydrocarbostyril and unsaturated carbostyril scaffolds reveals critical insights for drug design and development. This guide provides a comparative analysis of their physicochemical properties, impact on biological activity, and relevant experimental methodologies, offering a valuable resource for researchers and scientists in the field.

The choice of a core molecular scaffold is a pivotal decision in the drug discovery process, profoundly influencing a compound's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Among the privileged heterocyclic structures, carbostyril (2-quinolinone) and its saturated analog, this compound (3,4-dithis compound), have emerged as versatile frameworks in medicinal chemistry. While structurally similar, the presence or absence of a double bond in the lactam ring introduces significant differences in their three-dimensional shape, electronic properties, and metabolic stability, ultimately impacting their suitability for different therapeutic targets.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyCarbostyril (2-Quinolinone)This compound (3,4-Dithis compound)Impact on Drug Design
Structure Planar, aromaticNon-planar, saturated ringAffects binding to target proteins and conformational flexibility.
Lipophilicity (logP) Generally higherGenerally lowerInfluences solubility, membrane permeability, and off-target effects.
Solubility Generally lowerGenerally higherCritical for formulation and bioavailability.
Metabolic Stability More susceptible to oxidative metabolismGenerally more stable to oxidative metabolismAffects drug half-life and potential for drug-drug interactions.
Biological Activity Profile Often associated with antipsychotic (e.g., aripiprazole) and anticancer activities.Explored for antipsychotic (e.g., OPC-4392) and antitubercular (e.g., OPC-167832) activities.The choice of scaffold can fine-tune the pharmacological effect, shifting from agonism to antagonism or altering target selectivity.

In-Depth Analysis: The Influence of Saturation

The seemingly minor structural change of saturating the 3,4-double bond in the carbostyril ring to yield this compound has profound implications for a molecule's behavior.

Physicochemical Properties: The planar and aromatic nature of the carbostyril scaffold contributes to a higher lipophilicity (logP) and often lower aqueous solubility compared to the more flexible, three-dimensional structure of this compound. This increased sp3 character in this compound can lead to improved solubility and a more favorable ADMET profile, a concept often referred to as "escaping flatland" in medicinal chemistry.

Metabolic Stability: The double bond in the carbostyril ring can be a site for oxidative metabolism by cytochrome P450 enzymes. Saturation of this bond in the this compound scaffold removes this potential metabolic soft spot, often leading to increased metabolic stability and a longer in vivo half-life.

Biological Activity - A Case Study of Dopamine (B1211576) D2 Receptor Ligands: A compelling example of the differential effects of these scaffolds is seen in the development of dopamine D2 receptor partial agonists for the treatment of schizophrenia. Aripiprazole (B633), which features the carbostyril core, is a well-established antipsychotic. In a comparative in vitro study, aripiprazole displayed lower intrinsic activity and greater antagonist activity at the human dopamine D2 receptor compared to OPC-4392, its this compound counterpart.[1] This suggests that the subtle change from a carbostyril to a this compound scaffold can significantly modulate the agonist/antagonist profile of a drug candidate, a critical factor for achieving the desired therapeutic effect while minimizing side effects.[1][2]

Experimental Protocols: Assessing Bioactivity

To discern the biological effects of this compound and carbostyril derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST)

This protocol is essential for evaluating the efficacy of derivatives against bacterial pathogens, such as in the case of DprE1 inhibitors.

1. Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific cell density (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution: The test compounds (this compound and carbostyril derivatives) are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for a specified period).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the context in which these scaffolds are evaluated, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-ribose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor Carbostyril/Hydrocarbostyril DprE1 Inhibitor (e.g., OPC-167832) Inhibitor->DprE1 Inhibition

Caption: DprE1 Inhibition Pathway for Antitubercular Agents.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound & Carbostyril Derivatives) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Prepare Assay Plates (e.g., 384-well) Assay_Plates->Dispensing Reagent_Addition Addition of Target Enzyme/ Cells & Substrate Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Absorbance) Incubation->Signal_Detection Data_Processing Raw Data Processing Signal_Detection->Data_Processing Hit_Identification Hit Identification (Based on activity threshold) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

Conclusion: A Tale of Two Scaffolds

The choice between a this compound and a carbostyril scaffold is not merely a matter of synthetic convenience but a strategic decision that can profoundly shape the future of a drug candidate. The increased three-dimensionality and metabolic stability of the this compound framework can offer significant advantages in optimizing ADMET properties. Conversely, the planar, aromatic nature of the carbostyril core may provide specific electronic and steric interactions necessary for potent activity at certain targets. A thorough understanding of the comparative properties of these two scaffolds, supported by robust experimental data, is essential for medicinal chemists to navigate the complexities of drug design and ultimately deliver safer and more effective therapies.

References

A Comparative Guide to Hydrocarbostyril and Commercial Fluorescent Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent dye is a critical decision in the design of sensitive and reliable biological assays and imaging experiments. This guide provides a comprehensive performance comparison of Hydrocarbostyril fluorescent dyes against widely used commercial alternatives, including Coumarins, Fluoresceins, and Rhodamines. The following sections present quantitative photophysical data, detailed experimental protocols for performance evaluation, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in making informed decisions for their specific applications.

Photophysical Performance: A Quantitative Comparison

The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes key parameters for selected this compound derivatives and popular commercial fluorescent dyes. "Brightness" is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ), providing a useful metric for comparing the signal intensity of different fluorophores.

Dye ClassSpecific DyeExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Stokes Shift (nm)Brightness (ε × Φ)Solvent
This compound 6-amino-7-methoxy-4-trifluoromethyl-carbostyril414532~10,000 (estimated)>0.1[1]118>1,000DMSO
This compound 6,7-dimethylamino-4-trifluoromethyl-carbostyril384557~9,000 (estimated)~0.12[2]173~1,080DMSO
Coumarin Coumarin 137345023,5000.737717,155Ethanol
Coumarin Coumarin 3040750042,800[3]0.35[3]9314,980Acetonitrile
Coumarin Coumarin 102~360~440-0.6[4]~80-Ethanol
Coumarin Coumarin 120 (7-amino-4-methylcoumarin)350430-0.56[5]80-Ethanol
Fluorescein Fluorescein49051492,300[6]0.97[6]2489,531Basic Ethanol
Rhodamine Rhodamine B543565106,000[7]0.70[7]2274,200Ethanol
Rhodamine Rhodamine 6G530550116,000[8]0.95[8]20110,200Ethanol
Rhodamine Rhodamine 10156959037,000 (S4←S1)[9]-21-Ethanol

Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and local environment. The data presented here are for comparative purposes and were collected from various sources. Molar extinction coefficients for some this compound derivatives are estimated based on typical values for this class of compounds.

Experimental Protocols for Performance Benchmarking

To ensure a rigorous and unbiased comparison of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance indicators.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of a suitable spectroscopic grade solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. Use the pure solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used technique.

Principle: The quantum yield of an unknown sample can be determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Procedure:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile similar to the sample being tested.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test dye in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.

    • The quantum yield of the test sample (Φsample) can be calculated using the following equation:

      Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)

      where 'Slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye at a concentration that gives a strong initial fluorescence signal.

  • Microscopy Setup: Place the sample on a fluorescence microscope equipped with a stable light source and a sensitive detector.

  • Continuous Illumination: Expose a defined region of the sample to continuous illumination using an appropriate excitation wavelength and a constant light intensity.

  • Time-Lapse Imaging: Acquire a series of images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the illuminated region for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2), the time it takes for the fluorescence to decay to 50% of its initial value, can be determined from this plot. A longer half-life indicates greater photostability.

Evaluation of pH Sensitivity

The fluorescence of many dyes is sensitive to changes in the pH of their environment.

Procedure:

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide range of pH values (e.g., pH 2 to 10).

  • Sample Preparation: Prepare solutions of the fluorescent dye in each of the buffer solutions at a constant concentration.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the dye in each buffer solution using a consistent excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The resulting titration curve can be used to determine the pKa of the dye, which is the pH at which the fluorescence intensity is half of its maximum value. This provides a quantitative measure of the dye's pH sensitivity in a specific range.

Visualizing Experimental Processes and Applications

Diagrams created using the DOT language provide clear visual representations of complex workflows and pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_photostability Photostability Assay cluster_ph pH Sensitivity Assay stock Stock Solutions (Dye & Standard) dilutions Serial Dilutions (Abs < 0.1) stock->dilutions abs Absorbance (UV-Vis) dilutions->abs Measure fluo Fluorescence (Spectrofluorometer) dilutions->fluo Measure plot Plot Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra fluo->integrate integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate prep_photo Prepare Sample illuminate Continuous Illumination prep_photo->illuminate image Time-Lapse Imaging illuminate->image analyze_photo Analyze Intensity Decay image->analyze_photo prep_ph Prepare Buffered Solutions measure_ph Measure Fluorescence vs. pH prep_ph->measure_ph plot_ph Plot Intensity vs. pH measure_ph->plot_ph Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor (Inactive) kinase2->tf Phosphorylates tf_active Transcription Factor (Active) tf->tf_active gene Target Gene tf_active->gene Translocates & Binds protein Protein Expression gene->protein Transcription & Translation ligand Ligand ligand->receptor Binds probe Fluorescent Probe (e.g., this compound) probe->kinase2 Reports Activity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) like Hydrocarbostyril and its derivatives is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical exercise to demonstrate the equivalency of different analytical procedures, ensuring consistent and accurate results across various laboratories or when transferring methods. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method hinges on a variety of factors including the desired sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the expected performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound.

Validation ParameterHPLC-UV Method (based on Cilostazol analysis)GC-MS Method (based on Aripiprazole (B633) analysis with derivatization)
Linearity (r²) > 0.999[1]> 0.999[1][2]
Limit of Detection (LOD) 5.0 - 17.5 µg/mL (Linear Range)[3]Not explicitly stated, but LOQ suggests low ng/mL
Limit of Quantitation (LOQ) 20 ng/mL (in human serum)[4]6.9 ng/mL (for a metabolite in serum)[1][2]
Precision (%RSD) < 2%[1]Intra- and inter-assay precision within acceptable ranges[1][2]
Accuracy (% Recovery) 99.84 - 100.78%[3]75.4 - 102.3%[1][2]
Selectivity Sufficiently selective with good peak purity[2]High, based on specific mass fragmentation patterns
Sample Throughput HighModerate (derivatization step can be time-consuming)
Instrumentation Cost LowerHigher
Derivatization Required NoYes (for improved volatility and thermal stability)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the analysis of Cilostazol, a structurally related quinolinone derivative, in pharmaceutical dosage forms.[1][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50mM sodium hydrogen phosphate, pH 3.0) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.[3]

  • Detection Wavelength: 257 nm.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 5, 7.5, 10, 12.5, 15, 17.5 µg/mL) and construct a calibration curve.[3]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[3]

    • Precision: Analyze multiple injections of a standard solution at a single concentration (repeatability) and on different days with different analysts (intermediate precision).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This hypothetical method is based on a validated procedure for the analysis of Aripiprazole, a nitrogen-containing heterocyclic compound, which requires derivatization for GC-MS analysis.[1][2]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A low-bleed capillary column suitable for the analysis of derivatized compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), hold for a few minutes, then ramp to a final temperature (e.g., 300 °C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.[1][2]

    • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Validation Parameters:

    • Linearity: Prepare a series of derivatized standard solutions of this compound over a suitable concentration range (e.g., 10 - 500 ng/mL) and construct a calibration curve.[1][2]

    • Accuracy: Determine the recovery of the derivatization and extraction process by analyzing spiked samples at different concentrations.[1][2]

    • Precision: Evaluate the repeatability and intermediate precision of the entire analytical procedure, including the derivatization step.[1][2]

    • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[1][2]

Mandatory Visualization

The following diagrams illustrate the logical workflows for cross-validation and method selection.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_protocol Define Protocol A_validate Validate Method (Linearity, Accuracy, Precision, etc.) A_protocol->A_validate A_analyze Analyze Common Samples A_validate->A_analyze compare Compare Results (Statistical Analysis, e.g., t-test, F-test) A_analyze->compare B_protocol Define Protocol B_validate Validate Method (Linearity, Accuracy, Precision, etc.) B_protocol->B_validate B_analyze Analyze Common Samples B_validate->B_analyze B_analyze->compare conclusion Conclusion on Method Equivalency compare->conclusion

Workflow for the cross-validation of two analytical methods.

MethodSelection start Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes throughput High Throughput Needed? sensitivity->throughput No matrix->throughput No gcms Select GC-MS matrix->gcms Yes hplc Select HPLC-UV throughput->hplc Yes throughput->gcms No

Decision tree for selecting an appropriate analytical method.

References

Comparative Photostability of Hydrocarbostyril Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the photostability of hydrocarbostyril analogs, a class of compounds with significant interest in drug development. Understanding the photochemical behavior of these molecules is crucial for ensuring drug efficacy, safety, and stability. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations of key processes.

Introduction to this compound Analogs and Photostability

This compound, also known as 3,4-dihydro-2(1H)-quinolinone, and its analogs are bicyclic compounds that form the core structure of several pharmaceutical agents. Their therapeutic applications are diverse, ranging from antipsychotics to treatments for intermittent claudication. Exposure to light can induce photodegradation of these compounds, potentially leading to loss of potency and the formation of toxic byproducts. Therefore, a thorough evaluation of their photostability is a critical aspect of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Comparative Analysis of Photostability

Direct comparative studies on a wide range of this compound analogs are limited in publicly available literature. However, by compiling data from individual studies and drawing parallels with the closely related quinolone class of compounds, we can construct a comparative overview.

Table 1: Summary of Photostability Data for Selected this compound Analogs and Related Compounds

Compound NameAnalog ClassAvailable Photostability DataKey Findings & Inferences
Vesnarinone (B1683823) This compoundThe photostability of solid vesnarinone has been studied under daylight and lamplight. A mathematical relationship between surface reflectance and cumulative illuminance was established.[1]Demonstrates susceptibility to photodegradation in the solid state. The study suggests that lamplight can be a viable substitute for daylight in photostability studies.[1]
Aripiprazole This compoundFound to be stable under photolytic stress conditions as per ICH guidelines in its final dosage form.[2] However, general reviews on psychotropic drugs suggest that atypical antipsychotics can undergo photodegradation.[3][4]While the formulated drug product shows stability, the active pharmaceutical ingredient (API) may still possess inherent photosensitivity. Further studies on the API in solution would be beneficial.
Tolvaptan This compoundStress testing, including photostability, was performed as per ICH guidelines. The drug showed some instability under these conditions.The exact extent of photodegradation is not detailed, but the finding of instability under stress conditions indicates a potential for light-induced degradation that warrants protective measures in formulation and packaging.
Quinolines Parent CompoundThe photodegradation kinetics of quinoline (B57606) have been studied in various aqueous environments. The half-life in sunlight is significantly influenced by environmental factors.[5] Photoproducts can include hydroxyquinolines.[5]The basic quinoline structure is susceptible to photodegradation, suggesting that its derivatives, including hydrocarbostyrils, are likely to exhibit some degree of photosensitivity.

Experimental Protocols for Photostability Testing

The following is a generalized protocol for assessing the photostability of this compound analogs, based on the ICH Q1B guidelines.[4]

Objective: To evaluate the intrinsic photostability characteristics of a this compound analog (drug substance) and its formulated product.

1. Sample Preparation:

  • Drug Substance: A sufficient amount of the this compound analog is placed in a chemically inert and transparent container (e.g., quartz or borosilicate glass). The sample should be spread to a uniform thickness, typically not more than 3 millimeters.

  • Solution Phase: The compound is dissolved in a suitable, transparent solvent (e.g., water, acetonitrile, or a mixture) in a chemically inert and transparent container. The concentration should be chosen to allow for accurate analytical measurement of degradation.

  • Dark Control: A parallel set of samples is prepared and protected from light (e.g., by wrapping in aluminum foil) to serve as a dark control. This helps to distinguish between photodegradation and thermal degradation.

2. Light Source and Exposure Conditions:

  • Samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

  • The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp, or a xenon or metal halide lamp that mimics the solar spectrum.

3. Analytical Methods:

  • At specified time points, aliquots of the exposed and dark control samples are withdrawn.

  • The samples are analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). This method must be able to separate the parent compound from its photodegradation products.

  • Physical properties, such as appearance, color, and clarity (for solutions), should also be monitored.

4. Data Analysis:

  • The percentage of degradation of the this compound analog is calculated by comparing its concentration in the exposed sample to that in the dark control.

  • The rates of degradation and photodegradation quantum yields can be calculated if the incident light intensity is measured using a chemical actinometer or a calibrated radiometer.

  • The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.

Visualization of Experimental Workflow and Potential Degradation Pathway

Diagram 1: Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation A This compound Analog (Solid/Solution) C Photostability Chamber (Visible + UV Light) A->C B Dark Control (Wrapped in Foil) B->C D Withdraw Samples at Timepoints C->D E HPLC/UPLC Analysis D->E F Physical Observation D->F G Calculate % Degradation E->G H Identify Degradation Products (LC-MS) E->H I Determine Degradation Kinetics & Quantum Yield G->I

Caption: Workflow for assessing the photostability of this compound analogs.

Diagram 2: Postulated Photodegradation Pathway

Based on the known photochemistry of related quinolone structures, a potential photodegradation pathway for a generic this compound analog could involve reactions such as oxidation and ring modification.

G A This compound Analog B Excited State* A->B Light (hν) C Oxidized Products (e.g., Hydroxylation) B->C Oxygen D Ring Cleavage Products B->D E Polymerization Products C->E D->E

Caption: A generalized photodegradation pathway for this compound analogs.

Conclusion

References

Assessing the Specificity of Hydrocarbostyril-Based Molecular Probes for Phosphodiesterase 5 (PDE5)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of a molecular probe derived from a hydrocarbostyril-like scaffold with an alternative fluorescent probe for the specific detection of Phosphodiesterase 5 (PDE5), an enzyme crucial in various signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tools for their experimental needs.

Introduction

This guide focuses on the assessment of a fluorescent probe, PCO2003, designed from a chromeno[2,3-c]pyrrol-9(2H)-one scaffold, which is structurally related to the this compound core and acts as a selective probe for Phosphodiesterase 5 (PDE5). We will compare its specificity and experimental application with a widely used alternative, a Förster Resonance Energy Transfer (FRET)-based cGMP probe.

Comparative Analysis of Molecular Probes for PDE5

The following table summarizes the key specificity and performance characteristics of the this compound-like probe PCO2003 and a FRET-based cGMP probe for PDE5.

FeaturePCO2003 (this compound-like)FRET-based cGMP-Rhodamine Probe
Probe Type Small Molecule, "Turn-On" FluorescenceFRET-based, Competitive Displacement
Target Phosphodiesterase 5 (PDE5) catalytic sitePhosphodiesterase 5 (PDE5) catalytic site
Reported IC50 (PDE5) Competitive with sildenafil (B151) (IC50 = 2.5 nM)Not directly applicable (measures displacement)
Selectivity High for PDE5; not competitively inhibited by the non-specific PDE inhibitor dipyridamole.[1]Dependent on the selectivity of the cGMP analog for the PDE5 catalytic site.
Mode of Action Binds to the catalytic site of PDE5, leading to an increase in fluorescence intensity ("turn-on").[1]A rhodamine-labeled cGMP analog binds to the PDE5 catalytic site. Displacement by an unlabeled ligand disrupts FRET, leading to a change in the fluorescence signal.
Advantages - Direct "turn-on" signal upon binding- High sensitivity and specificity demonstrated in live cells and tissue slices[1][2]- Simple operational workflow- Enables quantitative determination of binding affinities (Ki) for unlabeled ligands- Well-established methodology
Limitations - Limited publicly available data on selectivity against a full panel of PDE isoforms- Synthesis may be complex- Indirect measurement of binding- Requires a labeled cGMP analog and a FRET partner on the enzyme or a secondary binding agent

Experimental Protocols

Detailed methodologies for assessing the specificity of molecular probes for PDE5 are crucial for obtaining reliable and reproducible data. Below are protocols for two common assays.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5 using a fluorescent probe.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescent probe (e.g., a fluorescein-labeled cGMP analog)

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.5)

  • Test compounds (e.g., PCO2003 or other inhibitors)

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorescent probe solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data by setting the "no inhibitor" control as 100% binding and a well with a saturating concentration of a known potent inhibitor as 0% binding.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FRET-Based Competitive Displacement Assay

This assay measures the ability of a test compound to displace a fluorescently labeled cGMP analog from the PDE5 catalytic site.

Materials:

  • Recombinant human PDE5 enzyme (labeled with a FRET donor, e.g., a fluorescent protein or a lanthanide)

  • Fluorescently labeled cGMP analog (FRET acceptor, e.g., cGMP-Rhodamine)

  • Assay Buffer

  • Test compounds

  • Microplate reader with FRET capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the donor-labeled PDE5, the acceptor-labeled cGMP, and serial dilutions of the test compounds in assay buffer.

  • Reaction Setup:

    • In a microplate, combine the donor-labeled PDE5 and the acceptor-labeled cGMP.

    • Add the diluted test compounds or buffer (for control) to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • A decrease in the FRET ratio indicates displacement of the fluorescent cGMP analog by the test compound.

    • Plot the change in FRET ratio against the concentration of the test compound to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Probe Mechanism

The following diagram illustrates the cGMP signaling pathway and the mechanism of action for a PDE5-targeted fluorescent probe.

PDE5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Hydrolyzes Fluorescence Fluorescence Signal PDE5->Fluorescence Induces 'Turn-On' Relaxation Smooth Muscle Relaxation PKG->Relaxation Probe Fluorescent Probe (e.g., PCO2003) Probe->PDE5 Binds to catalytic site NO Nitric Oxide (NO) NO->sGC Activates

Caption: cGMP signaling pathway and the action of a PDE5 fluorescent probe.

Experimental Workflow for Specificity Assessment

The following diagram outlines the general workflow for assessing the specificity of a molecular probe using a competitive binding assay.

Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cluster_comparison Specificity Comparison A Prepare Reagents: - Fluorescent Probe - Target Enzyme (PDE5) - Test Compounds - Assay Buffer B Dispense reagents into 384-well plate A->B C Incubate to reach binding equilibrium B->C D Measure signal (e.g., Fluorescence Polarization) C->D E Plot dose-response curve D->E F Calculate IC50 value E->F G Repeat assay with other PDE isoforms (PDE1-11) F->G H Compare IC50 values to determine selectivity G->H

Caption: Workflow for determining the specificity of a molecular probe.

Logical Relationship in Competitive Binding

This diagram illustrates the principle of a competitive binding assay.

Competitive_Binding cluster_0 Initial State cluster_1 Probe Binding cluster_2 Competitive Displacement T Target (PDE5) T_FP Target Fluorescent Probe FP Fluorescent Probe Signal_High High Signal T_FP->Signal_High T_UL Target Unlabeled Ligand FP_free Free Fluorescent Probe Signal_Low Low Signal T_UL->Signal_Low UL Unlabeled Ligand

Caption: Principle of a competitive displacement fluorescence assay.

References

Hydrocarbostyril Derivatives: A Comparative Efficacy Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of prominent hydrocarbostyril derivatives—cilostazol, aripiprazole (B633), and rebamipide (B173939)—against standard therapeutic agents in their respective clinical applications. The analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Cilostazol: Enhancing Vascular Patency and Mobility

Cilostazol, a selective phosphodiesterase III (PDE3) inhibitor, has demonstrated significant efficacy in the management of intermittent claudication and the prevention of restenosis following coronary stenting. Its therapeutic effects are primarily attributed to its antiplatelet and vasodilatory properties.

Comparative Efficacy of Cilostazol

Table 1: Cilostazol vs. Pentoxifylline and Placebo for Intermittent Claudication

Treatment GroupNMean Increase in Maximal Walking Distance (meters) at 24 WeeksPercent Increase from Baselinep-value vs. Placebop-value vs. Pentoxifylline
Cilostazol (100 mg twice daily)22710754%<0.001<0.001
Pentoxifylline (400 mg three times daily)2326430%0.82-
Placebo2396534%--

Data from a randomized, double-blind, placebo-controlled, multicenter trial.[1]

Table 2: Cilostazol in Combination with Aspirin and Clopidogrel vs. Dual Antiplatelet Therapy for Prevention of Revascularization After Drug-Eluting Stent Implantation

OutcomeTriple Antiplatelet Therapy (Cilostazol + Aspirin + Clopidogrel)Dual Antiplatelet Therapy (Aspirin + Clopidogrel)Odds Ratio (95% CI)p-value
Target Lesion Revascularization (TLR)ReducedStandard0.58 (0.43 to 0.78)<0.001
Target Vessel Revascularization (TVR)ReducedStandard0.58 (0.40 to 0.83)0.003

Data from a meta-analysis of eight randomized controlled trials involving 3,590 patients.[2]

Experimental Protocols

Treadmill Test for Intermittent Claudication:

A standardized, graded treadmill protocol is employed to assess walking ability. A common protocol involves the patient walking at a constant speed of 3.2 km/hour, starting at a 0% grade. The grade is then increased by 2% every 2 minutes. The primary endpoints measured are the pain-free walking distance and the maximal walking distance, at which point the patient stops due to intolerable claudication symptoms.

Signaling Pathway and Experimental Workflow

Cilostazol_Mechanism cluster_platelet Platelet cluster_vsmc Vascular Smooth Muscle Cell Cilostazol_p Cilostazol PDE3_p Phosphodiesterase III (PDE3) Cilostazol_p->PDE3_p inhibits cAMP_p cAMP PDE3_p->cAMP_p hydrolyzes ATP_p ATP ATP_p->cAMP_p converts to PKA_p Protein Kinase A (PKA) cAMP_p->PKA_p activates Aggregation_Inhibition Inhibition of Platelet Aggregation PKA_p->Aggregation_Inhibition leads to Cilostazol_v Cilostazol PDE3_v PDE3 Cilostazol_v->PDE3_v inhibits cAMP_v cAMP PDE3_v->cAMP_v hydrolyzes MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) cAMP_v->MLCK_inhibition leads to Vasodilation Vasodilation MLCK_inhibition->Vasodilation results in

Mechanism of Action of Cilostazol.

Treadmill_Workflow Start Patient on Treadmill (Constant Speed: 3.2 km/h, Grade: 0%) Walk Patient Walks Start->Walk Time 2 minutes elapse Walk->Time Pain Pain-Free Walking Distance Recorded Walk->Pain Stop Patient Stops due to Intolerable Claudication Walk->Stop IncreaseGrade Increase Grade by 2% Time->IncreaseGrade Yes IncreaseGrade->Walk MaxDistance Maximal Walking Distance Recorded Stop->MaxDistance

Graded Treadmill Test Workflow.

Aripiprazole: A Dopamine-Serotonin System Stabilizer for Schizophrenia

Aripiprazole's unique mechanism as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors, offers a distinct approach to the management of schizophrenia. This profile aims to balance dopaminergic and serotonergic activity, leading to efficacy against both positive and negative symptoms with a potentially favorable side-effect profile.

Comparative Efficacy of Aripiprazole

Table 3: Aripiprazole vs. Haloperidol in Schizophrenia (52-Week Study)

Outcome MeasureAripiprazoleHaloperidolp-value
PANSS Negative Subscale Score ImprovementGreater ImprovementLess Improvement<0.05
Time to Discontinuation (Any Reason)LongerShorter0.0001
Patients with ≥30% Improvement in PANSS Total Score52%44%<0.003

Data from a pooled analysis of two 52-week, randomized, double-blind, multicenter studies involving 1,294 patients.[3][4]

Table 4: Aripiprazole vs. Olanzapine - Weight Gain in Schizophrenia (26-Week Study)

Outcome MeasureAripiprazole (N=156)Olanzapine (N=161)p-value
Patients with ≥7% Weight Gain14%37%<0.001
Mean Weight Change (kg)-1.37+4.23<0.001

Data from a 26-week, multicenter, randomized, double-blind, active-controlled trial.[5][6][7]

Table 5: Aripiprazole vs. Risperidone (B510) - Adverse Events in Schizophrenia

Adverse EventAripiprazoleRisperidoneNote
Extrapyramidal SymptomsLower IncidenceHigher IncidenceAripiprazole was not associated with significant EPS compared to placebo.
Prolactin ElevationDecreased Levels5-fold IncreaseSignificant difference observed.
Weight GainSimilar Low IncidenceSimilar Low IncidenceNo significant difference between aripiprazole and risperidone in this study.

Data from a 4-week, double-blind, randomized study.[8]

Experimental Protocols

Positive and Negative Syndrome Scale (PANSS):

The PANSS is a 30-item scale used to assess the severity of symptoms in schizophrenia.[9] It is administered through a semi-structured interview lasting approximately 45-50 minutes.[10] The scale is divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items). Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[11]

Assessment of Extrapyramidal Symptoms (EPS):

  • Simpson-Angus Scale (SAS): A 10-item scale used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and gait. Each item is rated on a 5-point scale (0-4).[12]

  • Barnes Akathisia Rating Scale (BARS): This scale assesses akathisia through observation and patient reporting of restlessness and distress. It consists of objective and subjective items rated on a 4-point scale and a global clinical assessment on a 6-point scale.[13][14][15]

  • Abnormal Involuntary Movement Scale (AIMS): The AIMS is used to assess the severity of tardive dyskinesia. It involves a 12-item examination of involuntary movements across different body regions, rated on a 5-point severity scale.[1][16][17]

Signaling Pathway and Experimental Workflow

Aripiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_high High Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_high->D2_Receptor binds Dopamine_low Low Dopamine Dopamine_low->D2_Receptor binds weakly Reduced_Signal Reduced Dopaminergic Signal (Antagonist Effect) D2_Receptor->Reduced_Signal leads to Increased_Signal Increased Dopaminergic Signal (Agonist Effect) D2_Receptor->Increased_Signal leads to Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor competes with Dopamine Aripiprazole->D2_Receptor binds and activates

Aripiprazole's Dopamine D2 Partial Agonism.

PANSS_Workflow Start Initiate Semi-Structured Interview (45-50 min) Assess_Positive Assess 7 Positive Symptoms Start->Assess_Positive Assess_Negative Assess 7 Negative Symptoms Start->Assess_Negative Assess_General Assess 16 General Psychopathology Symptoms Start->Assess_General Rate_Items Rate each of the 30 items on a 7-point scale (1-7) Assess_Positive->Rate_Items Assess_Negative->Rate_Items Assess_General->Rate_Items Calculate_Scores Calculate Subscale Scores (Positive, Negative, General) and Total Score Rate_Items->Calculate_Scores

PANSS Assessment Workflow.

Rebamipide: A Mucosal Protective Agent for Gastric Health

Rebamipide enhances the defensive mechanisms of the gastric mucosa, offering a therapeutic approach for gastritis and gastric ulcers that is distinct from acid-suppressing agents. Its multifaceted mechanism of action includes stimulating prostaglandin (B15479496) synthesis, scavenging free radicals, and increasing mucus production.[18][19][20]

Comparative Efficacy of Rebamipide

Table 6: Rebamipide in Combination with a Proton Pump Inhibitor (PPI) vs. PPI Monotherapy for Endoscopic Submucosal Dissection (ESD)-Induced Ulcers

Study/Meta-analysisUlcer SizeHealing Rate at 4 Weeks (Rebamipide + PPI vs. PPI alone)p-value
Liu J, et al. (Meta-analysis)>20 mm1.98 (Risk Ratio)0.006
Fujiwara S, et al.>20 mm68% vs. 36%0.010

Data from a meta-analysis and a randomized controlled study.[7][21]

Table 7: Rebamipide vs. Famotidine (H2 Receptor Antagonist) for EMR-Induced Gastric Ulcers

Outcome Measure (at 4 weeks)RebamipideFamotidinep-value
Ulcer Reduction Ratio9.989.930.991
Distribution of Ulcer StagesNot Significantly DifferentNot Significantly Different0.746

Data from a prospective randomized pilot study where all patients also received one week of lansoprazole.[20]

Experimental Protocols

Assessment of Gastric Ulcer Healing:

The efficacy of treatment for gastric ulcers is typically assessed via endoscopy at baseline and at specified follow-up intervals (e.g., 4 and 8 weeks). The primary endpoint is the ulcer healing rate, often categorized by ulcer stage (e.g., active, healing, scarring). The size of the ulcer is also measured to assess the reduction in size over the treatment period.

Signaling Pathway and Experimental Workflow

Rebamipide_Mechanism cluster_prostaglandin Prostaglandin Pathway cluster_mucus Mucus Production cluster_antioxidant Antioxidant Effect Rebamipide Rebamipide COX2 ↑ COX-2 Expression Rebamipide->COX2 PGDH ↓ 15-PGDH Expression Rebamipide->PGDH Mucin ↑ Mucin Gene Expression (MUC1, MUC2, MUC4) Rebamipide->Mucin Scavenging Scavenging of ROS Rebamipide->Scavenging PGE2 ↑ Prostaglandin E2 (PGE2) COX2->PGE2 PGDH->PGE2 Mucosal_Protection Gastric Mucosal Protection and Healing PGE2->Mucosal_Protection contributes to Mucus_Glycoproteins ↑ Mucus Glycoproteins Mucin->Mucus_Glycoproteins Mucus_Glycoproteins->Mucosal_Protection contributes to ROS Reactive Oxygen Species (ROS) ROS->Scavenging inhibits Scavenging->Mucosal_Protection contributes to

Multifaceted Mechanism of Action of Rebamipide.

Ulcer_Healing_Workflow Start Patient with Gastric Ulcer Baseline_Endoscopy Baseline Endoscopy: - Measure ulcer size - Determine ulcer stage Start->Baseline_Endoscopy Randomization Randomization to Treatment Groups Baseline_Endoscopy->Randomization Treatment_A Treatment A (e.g., Rebamipide + PPI) Randomization->Treatment_A Treatment_B Treatment B (e.g., PPI alone) Randomization->Treatment_B Follow_up_4w 4-Week Follow-up Endoscopy: - Measure ulcer size - Determine ulcer stage Treatment_A->Follow_up_4w Treatment_B->Follow_up_4w Follow_up_8w 8-Week Follow-up Endoscopy: - Measure ulcer size - Determine ulcer stage Follow_up_4w->Follow_up_8w Analysis Compare Healing Rates and Ulcer Size Reduction between groups Follow_up_8w->Analysis

Clinical Trial Workflow for Gastric Ulcer Healing.

References

Validating the Binding Affinity of Hydrocarbostyril Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) derivatives to their target proteins, alongside established alternative compounds. Experimental data is presented for clear comparison, and detailed protocols for key binding assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Data Presentation: Comparative Binding Affinities

The following tables summarize the quantitative data for the binding affinities of Hydrocarb-ostyril derivatives and established inhibitors targeting tubulin, NMDA receptors, and AMPA receptors.

Table 1: Inhibition of Tubulin Polymerization

CompoundTargetParameterValueReference
This compound Derivative D13 TubulinIC506.74 µM[1][2][3]
ColchicineTubulinIC50~0.1 µM - 2.12 µM[4]
VincristineTubulinIC50 / KiIC50: ~0.1 µM; Ki: 85 nM[5]
Paclitaxel (Taxol)TubulinEC50~10 nM - 23 µM[6][7]

Table 2: Antagonism of NMDA Receptors

CompoundTargetParameterValueReference
3-Nitro-3,4-dihydro-2(1H)-quinolone Derivative Glycine Site on NMDA ReceptorIC501.32 µM
Dizocilpine (MK-801)NMDA Receptor ChannelKd37.2 nM[8]
CNQXNMDA Receptor (Glycine Site)Ki> 50 µM (low affinity)[9]

Table 3: Antagonism of AMPA Receptors

CompoundTargetParameterValueReference
This compound Derivative (Hypothetical) AMPA Receptor--
NBQXAMPA ReceptorIC50 / KiIC50: 0.15 µM; Ki: 63 nM[10]
GYKI 52466AMPA Receptor (non-competitive)IC5010-20 µM[9][11][12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Lyophilized tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (10 mM)

  • Test compound (this compound derivative) and control inhibitors (e.g., colchicine) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound and control inhibitors in General Tubulin Buffer. The final DMSO concentration should be below 1%.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions to the respective wells.

    • Add 90 µL of the cold tubulin solution to each well.

    • Add 1 µL of 10 mM GTP to each well to initiate polymerization.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) from the steepest slope of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

NMDA Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]dizocilpine (MK-801))

  • Non-labeled ("cold") ligand for non-specific binding determination (e.g., dizocilpine)

  • Test compound (this compound derivative)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In test tubes, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the cold ligand.

  • Incubation:

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for validating binding affinity and the signaling pathways associated with the target proteins.

G cluster_workflow Experimental Workflow: Binding Affinity Validation A Compound Synthesis (this compound Derivative) C Primary Binding Assay (e.g., Radioligand Competition) A->C B Target Protein Preparation/Purification B->C D Determine IC50/Kd/Ki C->D E Secondary/Functional Assay (e.g., Tubulin Polymerization) D->E F Determine EC50/IC50 E->F G Data Analysis & Comparison with Alternative Inhibitors F->G G cluster_glutamate Glutamatergic Synapse Signaling cluster_receptors Postsynaptic Receptors Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Na_Influx Na+ Influx (Depolarization) AMPA->Na_Influx Ca_Influx Ca2+ Influx (Second Messenger) NMDA->Ca_Influx Na_Influx->NMDA Relieves Mg2+ block Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Plasticity G cluster_microtubule Microtubule Dynamics in Mitosis Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Microtubule Growth) Tubulin->Polymerization MitoticSpindle Mitotic Spindle Formation Polymerization->MitoticSpindle Depolymerization Depolymerization (Microtubule Shrinkage) Depolymerization->Tubulin MitoticSpindle->Depolymerization Dynamic Instability CellDivision Chromosome Segregation MitoticSpindle->CellDivision Inhibitor Tubulin Inhibitor (e.g., this compound Derivative) Inhibitor->Tubulin Binds to dimers Inhibitor->Polymerization Inhibits

References

A Comparative Guide to Hydrocarbostyril and Other Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its parent scaffold, quinolinone, with other prominent heterocyclic compounds, namely coumarins and indoles. The objective is to offer a comprehensive resource for researchers engaged in drug discovery and development, supported by experimental data and detailed methodologies.

Introduction to the Heterocyclic Scaffolds

This compound (3,4-Dihydro-2(1H)-quinolinone) and its unsaturated counterpart, 2-quinolinone , are privileged scaffolds in medicinal chemistry. The quinolinone core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinolinone ring system allows for extensive chemical modification, leading to the development of a large library of bioactive molecules.

Coumarins are a class of benzopyrone compounds widely distributed in nature. They are known for their diverse pharmacological effects, which include anticoagulant, antioxidant, anticancer, and antimicrobial activities. The coumarin (B35378) nucleus is a versatile scaffold that can be readily functionalized to enhance its biological and physicochemical properties.

Indoles represent one of the most important heterocyclic ring systems in medicinal chemistry. The indole (B1671886) nucleus is a key structural component of many natural products and synthetic drugs. Indole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Their ability to mimic peptide structures allows them to bind to various enzymes and receptors.

Comparative Biological Activity: Quantitative Data

The following tables summarize the in vitro biological activities of representative derivatives of this compound/quinolinone, coumarin, and indole against various cancer cell lines and microbial strains. The data is presented as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinolinone 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)1.89[1]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-methoxyphenyl)acrylic acid (5b)MCF-7 (Breast)8.48[1]
Ciprofloxacin Derivative 32MCF-7 (Breast)4.3[2]
Levofloxacin Derivative 125MCF-7 (Breast)0.3[2]
Coumarin Compound 32 (Coumarin-pyrimidine hybrid)MCF-7 (Breast)0.23[3]
Compound 33 (Coumarin-sulfonamide hybrid)MCF-7 (Breast)0.0088[3]
Compound 28 (Coumarin-based hydroxamate)MCF-7 (Breast)1.84[3]
Compound 5d (Coumarin acrolein hybrid)A549 (Lung)0.70[4]
Compound 6e (Coumarin acrolein hybrid)KB (Oral)0.39[4]
Indole Quinoline-indole derivative 13Various0.002 - 0.011[5]
Benzimidazole-indole derivative 8Various0.05[5]
Ursolic acid-indole derivative 30aSMMC-7721 (Liver)0.89[5]
Indole-based Tyrphostin DerivativeVariousSub-micromolar[6]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinolone CiprofloxacinEscherichia coli0.013 - 1[7]
CiprofloxacinStaphylococcus aureus0.125 - 8[7]
LevofloxacinEscherichia coli≤ 0.06 - 2[7]
LevofloxacinStaphylococcus aureus0.06 - >8.0[7]
Coumarin Amido-coumarins 55e-fVarious Bacteria50 - >200[8]
Coumarin-imidazole hybrid 129dBacteria0.2[8]
Coumarin derivative C1Bacillus cereus>20 mm inhibition zone[9]
Indole 5-iodoindoleExtensively Drug-Resistant Acinetobacter baumannii64[10]
3-methylindoleExtensively Drug-Resistant Acinetobacter baumannii64[10]
6-bromo-4-iodoindoleStaphylococcus aureus20-50[11]
4-bromo-6-chloroindoleStaphylococcus aureus20-50[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 1 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

DNA Gyrase Inhibition Assay

This assay is used to screen for inhibitors of bacterial DNA gyrase, a key target for quinolone antibiotics.

  • Reaction Setup: In a reaction buffer containing relaxed plasmid DNA, ATP, and DNA gyrase, add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Termination and Electrophoresis: Stop the reaction and run the samples on an agarose (B213101) gel.

  • Analysis: Visualize the DNA bands under UV light. Inhibitors will prevent the conversion of relaxed plasmid DNA to its supercoiled form.

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating some of the major pathways implicated in their anticancer and anti-inflammatory activities.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives (this compound, Coumarin, Indole) characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, etc.) characterization->antioxidant pathway Signaling Pathway Analysis (Western Blot, RT-PCR) anticancer->pathway enzyme Enzyme Inhibition Assays (DNA Gyrase, etc.) antimicrobial->enzyme lead_id Lead Compound Identification pathway->lead_id enzyme->lead_id

Caption: A generalized experimental workflow for the discovery and evaluation of novel bioactive heterocyclic compounds.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb_kinase->nf_kb ubiquitination & degradation of IκB nucleus Nucleus nf_kb->nucleus translocates to gene_transcription Gene Transcription (Inflammatory mediators) nucleus->gene_transcription mapk_pathway growth_factors Growth Factors receptor_tk Receptor Tyrosine Kinase growth_factors->receptor_tk ras Ras receptor_tk->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation nucleus->transcription_factors apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 activates dna_damage DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion induces release of cytochrome_c Cytochrome c mitochondrion->cytochrome_c apoptosome Apoptosome cytochrome_c->apoptosome forms caspase9 Caspase-9 apoptosome->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Performance Evaluation of Hydrocarbostyril in Biological Samples: A Review of Available Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a notable lack of specific performance data for the analytical evaluation of "Hydrocarbostyril" in various biological samples. Despite extensive searches for comparative guides, experimental data, and detailed methodologies, no direct studies detailing the extraction, quantification, or performance of analytical methods specifically for a compound named this compound were identified.

Researchers and professionals in drug development seeking to analyze this compound and its potential metabolites in biological matrices such as plasma, urine, or tissue will find limited established protocols. The absence of publicly available data necessitates the development and validation of novel analytical methods. This guide, therefore, pivots to a broader discussion of the analytical approaches used for structurally related compounds, such as carbostyril and quinolone derivatives, which may serve as a foundational reference for researchers embarking on the analysis of this compound.

Challenges in Sourcing Comparative Data

The term "this compound" does not correspond to a commonly referenced pharmaceutical agent or analyte in the available scientific literature. Searches for this specific compound did not yield validated analytical methods, performance comparisons with alternative techniques, or data on its determination in biological samples. Consequently, the direct comparison of performance metrics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound analysis is not possible at this time.

Analytical Methodologies for Structurally Related Compounds

In the absence of specific data for this compound, a review of analytical techniques for the broader classes of carbostyril and quinolone derivatives offers valuable insights. These methods typically employ advanced analytical instrumentation to achieve the necessary sensitivity and selectivity for quantification in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and powerful technique for the analysis of pharmaceutical compounds and their metabolites in biological fluids.[1][2] Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations. For related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique.[1]

Sample Preparation: A critical step in the analysis of biological samples is the extraction of the target analyte from the matrix. Common techniques for related compounds include:

  • Protein Precipitation (PPT): A straightforward method often used for plasma and serum samples.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): Provides a high degree of selectivity and concentration of the analyte, leading to cleaner extracts and improved sensitivity.

General Workflow for Method Development and Validation

For researchers needing to develop an analytical method for this compound, the following workflow, based on general principles of bioanalytical method validation, is recommended.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Literature Review for Related Compounds MD2 Selection of Analytical Technique (e.g., LC-MS/MS) MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 Development of Sample Extraction Protocol MD3->MD4 MV1 Specificity & Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV3->MV4 MV5 Matrix Effect & Recovery MV4->MV5 MV6 Stability MV5->MV6 SA1 Analysis of Biological Samples MV6->SA1 Apply Validated Method SA2 Data Interpretation SA1->SA2

Caption: A generalized workflow for the development and validation of a bioanalytical method.

Conclusion

While a direct performance evaluation and comparison guide for this compound in biological samples cannot be provided due to the absence of specific data in the public domain, researchers can draw upon the established analytical methodologies for structurally similar compounds. The development of a robust and reliable analytical method for this compound will require a systematic approach to method development and a thorough validation process in accordance with regulatory guidelines. Future research that publishes such methods and their performance characteristics will be invaluable to the scientific community.

References

In Vivo Imaging Performance: A Comparative Analysis of Hydrocarbostyril-Based Probes and Other Leading Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate in vivo imaging agent is a critical decision that directly impacts the quality and reliability of preclinical and clinical data. This guide provides an objective comparison of Hydrocarbostyril-based fluorescent probes against other widely used imaging agents, supported by available experimental data. The focus is on quantitative performance metrics, experimental methodologies, and the underlying biological pathways.

Introduction to In Vivo Imaging Agents

In vivo fluorescence imaging is a powerful technique that enables the visualization of biological processes in living organisms. The choice of an imaging agent is dictated by several factors, including its brightness, target specificity, in vivo stability, and pharmacokinetic profile. This guide delves into the performance of a promising class of fluorophores, this compound derivatives, and compares them with established agents such as Indocyanine Green (ICG) and various cyanine (B1664457) dyes.

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key quantitative performance indicators for this compound-based probes and other selected near-infrared (NIR) imaging agents. It is important to note that the available data for this compound derivatives is still emerging.

Imaging Agent ClassSpecific Probe ExampleExcitation (nm)Emission (nm)Quantum Yield (in vivo)Brightness (in vivo)Signal-to-Noise Ratio (in vivo)
This compound BOH-HCy-Man~780~810Data Not AvailableData Not Available1.3-fold enhancement
Cyanine Dyes ICG~780~820LowModerateVariable
Cy5.5~675~694ModerateHighHigh
Zwitterionic Dyes ZW800-1~760~780HighVery HighVery High

Table 1: Comparison of Photophysical Properties. This table highlights the spectral properties and performance metrics of different imaging agents. While specific in vivo quantum yield and brightness data for this compound derivatives are not yet widely published, initial studies show promising fluorescence enhancement.

Imaging Agent ClassSpecific Probe ExampleAdministration RouteHalf-life (Blood)Primary Clearance RouteKey Biodistribution Sites
This compound BOH-HCy-ManIntravenousData Not AvailableData Not AvailableLiver, Intestine
Cyanine Dyes ICGIntravenous2-4 minutesHepaticLiver, Biliary system
Cy5.5IntravenousVariable (conjugate dependent)Renal/HepaticVariable (conjugate dependent)
Zwitterionic Dyes ZW800-1Intravenous~10 minutesRenalKidneys, Bladder

Table 2: Comparison of Pharmacokinetic and Biodistribution Properties. This table outlines the in vivo behavior of the imaging agents. The biodistribution of the this compound-based probe BOH-HCy-Man suggests hepatobiliary involvement in its processing.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental setups, the following diagrams illustrate key processes.

experimental_workflow cluster_pre_imaging Pre-Imaging Preparation cluster_imaging_procedure In Vivo Imaging cluster_post_imaging Post-Imaging Analysis animal_model Animal Model Preparation (e.g., tumor induction) injection Intravenous Injection of Imaging Probe animal_model->injection probe_prep Imaging Probe Preparation (e.g., this compound derivative) probe_prep->injection anesthesia Anesthesia injection->anesthesia imaging Fluorescence Imaging (e.g., IVIS Spectrum) anesthesia->imaging data_acq Image Data Acquisition imaging->data_acq quant Quantitative Analysis (Signal Intensity, Biodistribution) data_acq->quant ex_vivo Ex Vivo Organ Imaging quant->ex_vivo

Figure 1: General experimental workflow for in vivo fluorescence imaging.

signaling_pathway cluster_inflammation Inflammatory Response cluster_probe_activation Probe Activation lps LPS (Lipopolysaccharide) macrophage Macrophage Activation lps->macrophage ros Reactive Oxygen Species (ROS) Production (e.g., H2O2) macrophage->ros activation Probe Activation by H2O2 ros->activation This compound This compound Probe (BOH-HCy-Man) This compound->activation fluorescence Fluorescence Emission activation->fluorescence

Figure 2: Signaling pathway for inflammation-mediated activation of a this compound-based probe.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison of these imaging agents.

In Vivo Fluorescence Imaging Protocol

Objective: To visualize and quantify the biodistribution and tumor targeting of a near-infrared fluorescent probe in a murine tumor model.

Materials:

  • Near-infrared fluorescent probe (e.g., this compound derivative, ICG, or Cyanine dye conjugate)

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle for injection

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the laboratory conditions. Shave the fur from the imaging area to reduce signal attenuation.

  • Probe Administration: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Inject the fluorescent probe intravenously via the tail vein. The typical injection volume is 100-200 µL.

  • Imaging: Immediately after injection, place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution and clearance. Use appropriate excitation and emission filters for the specific probe.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs (liver, kidneys, spleen, lungs). Calculate the tumor-to-background ratio to assess targeting efficiency.

  • Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution findings.

Synthesis of a this compound-Based Fluorescent Probe (General Scheme)

Objective: To synthesize a functionalized this compound derivative for targeted in vivo imaging.

Materials:

  • This compound core structure

  • Targeting ligand (e.g., peptide, antibody, or small molecule)

  • Linker with appropriate functional groups (e.g., NHS ester, maleimide)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., Mass Spectrometry, NMR)

Procedure:

  • Functionalization of this compound Core: Introduce a reactive functional group (e.g., carboxylic acid, amine) onto the this compound core through standard organic synthesis reactions.

  • Activation of Functional Group: Activate the functional group on the this compound for conjugation. For example, convert a carboxylic acid to an NHS ester.

  • Conjugation to Targeting Ligand: React the activated this compound with the targeting ligand in an appropriate solvent. The reaction conditions (temperature, time, pH) will depend on the specific chemistry of the linker and ligand.

  • Purification: Purify the resulting conjugate using HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Conclusion

This compound-based probes represent a promising new class of near-infrared fluorescent imaging agents. While current data indicates their potential for sensitive in vivo imaging, particularly in the context of inflammation, more extensive quantitative studies are needed to fully establish their performance characteristics relative to established agents like ICG and cyanine dyes. Future research should focus on determining the in vivo quantum yield, brightness, and detailed pharmacokinetic profiles of various this compound derivatives to guide their optimal design and application in preclinical and clinical imaging. The provided protocols and comparative data serve as a valuable resource for researchers embarking on in vivo imaging studies and highlight the critical parameters to consider when selecting an imaging agent.

Hydrocarbostyril Scaffold: A Comparative Analysis of Its Prominent Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and mechanistic comparison of key drugs derived from the hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) scaffold: aripiprazole (B633), cilostazol (B1669032), and carteolol (B1214276). The performance of these drugs is evaluated against their therapeutic alternatives, supported by experimental data and detailed methodologies.

The 3,4-dihydro-2(1H)-quinolinone moiety is a versatile scaffold present in several commercially successful and experimental drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including phosphodiesterase inhibition, β-adrenergic receptor blockade, and modulation of serotonin (B10506) and dopamine (B1211576) receptors.[1][2] This guide delves into the experimental validation of three prominent drugs based on this scaffold, offering a clear comparison of their efficacy, safety, and mechanisms of action.

Aripiprazole: A Dopamine-Serotonin System Stabilizer

Aripiprazole is an atypical antipsychotic utilized in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[3] Its unique mechanism of action as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, and an antagonist at 5-HT₂A receptors, distinguishes it from other antipsychotics.[3][4][5][6]

Comparative Efficacy of Aripiprazole

Clinical trials have compared the efficacy of aripiprazole to other atypical antipsychotics, primarily olanzapine (B1677200) and risperidone, using the Positive and Negative Syndrome Scale (PANSS) to assess symptom severity in schizophrenia.

Treatment GroupMean Change from Baseline in PANSS Total ScoreStudy Reference
Aripiprazole-13.3 to -19.1[7]
Olanzapine-18.2 to -22.4[7]
RisperidoneNo significant difference compared to aripiprazole[7][8]

A Cochrane review of four randomized controlled trials (RCTs) involving 1404 participants found that aripiprazole was slightly less effective than olanzapine in improving the overall mental state (PANSS total score).[7][8] However, when compared with risperidone, there was no significant difference in efficacy.[7][8] For adjunctive treatment in major depressive disorder, aripiprazole has demonstrated a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo.[9]

Comparative Safety and Tolerability

Aripiprazole generally exhibits a more favorable side-effect profile compared to some other atypical antipsychotics, particularly concerning metabolic effects and sedation.

Adverse EffectAripiprazoleOlanzapineRisperidoneStudy Reference
Weight GainLess frequentMore frequent-[7][8]
Cholesterol IncreaseLess frequentMore frequentMore frequent[7][8]
SedationLess frequentMore frequent-[7][8]
Prolactin IncreaseLess frequent-More frequent[7][8]
Dystonia--More frequent[7][8]
TremorMore frequent-Less frequent[7][8]
Experimental Protocols

PANSS Assessment: The PANSS is a 30-item rating scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. It is administered by a trained clinician who interviews the patient and their primary caregivers. Each item is rated on a 7-point scale, and the total score can range from 30 to 210.

Signaling Pathway of Aripiprazole

Aripiprazole's mechanism involves the modulation of dopaminergic and serotonergic pathways. As a partial agonist at D₂ receptors, it can act as a functional antagonist in hyperdopaminergic conditions and a functional agonist in hypodopaminergic conditions.[5]

Aripiprazole_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Full Agonist AC Adenylyl Cyclase D2_receptor->AC Serotonin_receptor 5-HT1A/2A Receptors cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonist Aripiprazole->Serotonin_receptor Partial Agonist (5-HT1A) Antagonist (5-HT2A)

Aripiprazole's dual action on dopamine and serotonin receptors.

Cilostazol: A Phosphodiesterase 3 (PDE3) Inhibitor

Cilostazol is primarily used to treat the symptoms of intermittent claudication resulting from peripheral arterial disease (PAD).[1] Its therapeutic effects are attributed to its inhibition of phosphodiesterase-3 (PDE3), which leads to increased cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][10][11][12] This results in vasodilation and inhibition of platelet aggregation.[1][10][11][12]

Comparative Efficacy of Cilostazol

The efficacy of cilostazol has been compared to pentoxifylline (B538998) and placebo in improving walking distance in patients with intermittent claudication.

Treatment GroupMean Increase in Maximal Walking Distance (MWD)Study Reference
Cilostazol (100 mg twice daily)107 meters (54% increase from baseline)[13][14][15]
Pentoxifylline (400 mg three times daily)64 meters (30% increase from baseline)[13][14]
Placebo65 meters (34% increase from baseline)[13][14]

In a 24-week, randomized, double-blind, placebo-controlled trial involving 698 patients, cilostazol was significantly more effective than both pentoxifylline and placebo in increasing maximal walking distance.[13][16] The improvement with pentoxifylline was not significantly different from placebo.[13] A meta-analysis of eight randomized, placebo-controlled trials confirmed that cilostazol significantly increased both maximal and pain-free walking distances.[17]

Comparative Safety and Tolerability

Cilostazol is generally well-tolerated, with the most common side effects being headache, palpitations, and diarrhea.

Adverse EffectCilostazolPentoxifyllinePlaceboStudy Reference
Headache27.8%11.2%11.7%[14]
Palpitations17.2%2.2%1.3%[14]
DiarrheaMore common--[13]

Withdrawal rates due to adverse events were similar between the cilostazol and pentoxifylline groups.[13]

Experimental Protocols

Treadmill Exercise Test: The primary efficacy endpoint for intermittent claudication trials is typically the change in maximal walking distance (MWD) on a graded treadmill test. A common protocol involves a constant speed (e.g., 3.2 km/h) with a progressively increasing grade (e.g., 2% every 2 minutes) until the patient is forced to stop due to claudication pain.

Signaling Pathway of Cilostazol

Cilostazol's mechanism centers on the inhibition of PDE3, leading to an accumulation of cAMP and subsequent activation of Protein Kinase A (PKA).[11]

Cilostazol_Pathway cluster_cell Platelet / Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PKA PKA cAMP->PKA AMP AMP PDE3->AMP Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Cilostazol Cilostazol Cilostazol->PDE3

Cilostazol's inhibition of PDE3 and downstream effects.

Carteolol: A Non-selective Beta-Blocker with Intrinsic Sympathomimetic Activity

Carteolol is a non-selective beta-adrenergic receptor antagonist used topically to treat glaucoma and ocular hypertension.[18][19] A distinguishing feature of carteolol is its intrinsic sympathomimetic activity (ISA), which may contribute to a better side-effect profile compared to other beta-blockers.[19][20]

Comparative Efficacy of Carteolol

The efficacy of carteolol in reducing intraocular pressure (IOP) has been compared to timolol (B1209231), a commonly used beta-blocker for glaucoma.

Treatment GroupMean IOP Reduction from BaselineStudy Reference
Carteolol 1%5.5 mm Hg[2]
Timolol 0.5%5.6 mm Hg[2]

A 12-week, randomized, double-masked, multicenter trial with 176 patients demonstrated that carteolol 1% was as effective as timolol 0.5% in lowering IOP.[2] The mean difference in IOP reduction between the two groups was not statistically significant.[2]

Comparative Safety and Tolerability

Carteolol may have a more favorable safety profile than timolol, particularly concerning cardiovascular side effects.

Adverse EffectCarteolol 1%Timolol 0.5%Study Reference
Nocturnal Bradycardia4.5% of patients18.4% of patients[21]
Ocular IrritationSignificantly fewer reportsMore frequent reports[22]
Effect on HDL CholesterolNo significant changeSignificant decrease[23]

A study using 24-hour ambulatory blood pressure monitoring found that timolol caused a significantly lower mean heart rate during the night and more nocturnal bradycardia than carteolol.[21] This difference is likely due to carteolol's intrinsic sympathomimetic activity.[21] Furthermore, carteolol appears to have a neutral effect on serum lipid levels, whereas timolol has been shown to adversely affect the HDL and total cholesterol/HDL ratio.[23]

Experimental Protocols

Tonometry: Intraocular pressure is measured using a tonometer. The Goldmann applanation tonometer is considered the gold standard and measures the force required to flatten a specific area of the cornea.

Signaling Pathway of Carteolol

Carteolol acts by blocking β-adrenergic receptors in the ciliary body of the eye, which reduces the production of aqueous humor.[19]

Carteolol_Pathway cluster_ciliary Ciliary Body Epithelium Norepinephrine Norepinephrine Beta_receptor β-Adrenergic Receptor Norepinephrine->Beta_receptor AC Adenylyl Cyclase Beta_receptor->AC cAMP cAMP AC->cAMP Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production Carteolol Carteolol Carteolol->Beta_receptor Antagonist

Carteolol's antagonism of β-adrenergic receptors in the eye.

References

Reproducibility of Clinical Endpoints with Hydrocarbostyril-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental outcomes is a cornerstone of scientific advancement and drug development. This guide provides a comparative analysis of two prominent drugs, Cilostazol (B1669032) and Aripiprazole, that feature the hydrocarbostyril chemical moiety. The data presented here, derived from extensive clinical trials, highlights the reproducible therapeutic effects of these compounds in their respective indications. While direct experimental data on the reproducibility of this compound itself is limited, the consistent performance of these approved drugs underscores the robustness of this chemical scaffold in producing reliable physiological effects.

Performance Comparison of this compound-Based Drugs

The following tables summarize the quantitative data from clinical trials of Cilostazol and Aripiprazole, demonstrating their efficacy and providing a basis for comparing their performance.

Table 1: Efficacy of Cilostazol in Intermittent Claudication
ParameterCilostazol (100 mg BID)PlaceboPentoxifylline (400 mg TID)p-valueCitation
Mean Change from Baseline in Maximal Walking Distance (MWD) 50.7% improvement24.3% improvement30% improvement<0.001 (vs. Placebo)[1][2]
Absolute Improvement in MWD 42.1 meters greater than placebo--<0.001[2]
Increase in Initial Claudication Distance (ICD) 35% increase--<0.01[3][4]
Increase in Absolute Claudication Distance (ACD) 41% increase--<0.01[3][4]
Pain-Free Walking Distance Increase (Self-Reported) 285m at 3 months, 387m at 6 months--<0.01[5]
Patency Rate (5 years post-intervention) 52%33% (Control)-<0.05[1]
Table 2: Efficacy of Aripiprazole in Psychiatric Disorders
IndicationAripiprazole DosePrimary Outcome MeasureResultp-valueCitation
Schizophrenia (Acute Relapse) 20-30 mg/dayReduction in Positive and Negative Syndrome Scale (PANSS) Total ScoreSignificantly more effective than placebo-[6][7]
Schizophrenia (Maintenance) -Lower relapse rate, longer time between relapsesMore effective than placebo-[6]
Major Depressive Disorder (Adjunctive Therapy) -Change in Montgomery–Åsberg Depression Rating Scale (MADRS) Total ScoreStatistically significant improvement vs. placebo-[8]
Cognitive Symptoms of Schizophrenia 30 mg/dayImprovement in secondary verbal memorySignificant improvement at 8 and 26 weeks vs. placebo and olanzapine-[6]
Bipolar Mania 15 or 30 mg/daySimpson Angus Rating Scale and Barnes Akathisia ScaleSignificant difference compared to placebo-[7]

Experimental Protocols

Protocol 1: Evaluation of Cilostazol in Intermittent Claudication
  • Study Design: Multicenter, randomized, prospective, double-blind, placebo-controlled trial.[3][4]

  • Inclusion Criteria: Patients aged 40 years or older with an initial claudication distance (ICD) between 30 and 200 meters on a treadmill (12.5% incline, 3.2 km/h) and confirmed chronic lower-extremity arterial occlusive disease.[3][4]

  • Treatment: Patients were randomized to receive either Cilostazol 100 mg orally twice daily or a placebo for 12-24 weeks.[1][3][4]

  • Primary Outcome Measures:

    • Initial Claudication Distance (ICD): The distance a patient can walk before the onset of claudication pain.[3][4]

    • Absolute Claudication Distance (ACD) or Maximal Walking Distance (MWD): The maximum distance a patient can walk on a treadmill.[1][3][4]

  • Statistical Analysis: Comparisons between treatment groups were based on logarithms of the ratios of changes in ICD and ACD from baseline using an ANOVA test. An intention-to-treat analysis was used.[2][3][4]

Protocol 2: Evaluation of Aripiprazole in Schizophrenia
  • Study Design: 4 to 6-week, placebo-controlled trials.[7]

  • Patient Population: Patients with a diagnosis of schizophrenia.

  • Treatment: Aripiprazole administered in doses ranging from 2 to 30 mg/day.[7]

  • Primary Outcome Measures:

    • Positive and Negative Syndrome Scale (PANSS): A medical scale used for measuring symptom severity of patients with schizophrenia.[7]

    • Clinical Global Impressions-Severity (CGI-S) score.[7]

  • Statistical Analysis: Efficacy was established in four 4- to 6-week placebo-controlled trials.[7]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Cilostazol

Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it increases the levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation.

Cilostazol_Pathway cluster_inhibition Mechanism of Action cluster_effects Physiological Effects Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP Degradation PDE3->cAMP cAMP_levels ↑ Intracellular cAMP Platelet Platelet Aggregation Inhibition cAMP_levels->Platelet Vessel Vasodilation cAMP_levels->Vessel

Caption: Mechanism of action of Cilostazol.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial, similar to those used to evaluate Cilostazol and Aripiprazole.

Clinical_Trial_Workflow Start Patient Recruitment (Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group (e.g., this compound Drug) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB FollowUp Follow-up Assessments (Efficacy and Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized clinical trial workflow.

Signaling Pathway of Aripiprazole

Aripiprazole exhibits a unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This is often referred to as a "dopamine-serotonin system stabilizer".[9]

Aripiprazole_Pathway Aripiprazole Aripiprazole D2 Dopamine D2 Receptor Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Stabilization Dopamine-Serotonin System Stabilization D2->Stabilization HT1A->Stabilization HT2A->Stabilization Effect Antipsychotic & Antidepressant Effects Stabilization->Effect

Caption: Aripiprazole's receptor binding profile.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents like hydrocarbostyril, a heterocyclic compound, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.

Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative in use.[1] The SDS is the primary source of detailed safety, handling, and disposal information for any chemical.

Immediate Safety and Hazard Identification

This compound and its derivatives can present several hazards. Based on data from structurally similar compounds, researchers should be aware of the following potential risks:

  • Toxicity: May be toxic if swallowed.[1]

  • Irritation: Can cause skin and serious eye irritation.[1][2]

  • Allergic Reactions: May cause an allergic skin reaction or respiratory irritation.[1][2][3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is the first line of defense against these hazards. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial.[2][3] If significant dust is generated, a respirator may be necessary.

Quantitative Hazard Data Summary

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a guideline, and the specific SDS for the compound in use should be consulted for precise information.

Hazard StatementGHS ClassificationKey Precautions
Toxic/Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1]
Causes skin irritationSkin IrritationAvoid contact with skin. Wash thoroughly after handling.[2]
Causes serious eye irritation/damageEye Irritation/DamageWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
May cause an allergic skin reactionSkin SensitizationAvoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[2][3]
May cause respiratory irritationSpecific Target Organ ToxicityUse only in a well-ventilated area. Avoid breathing dust.[1][2]
Very toxic/harmful to aquatic life with long-lasting effectsHazardous to the Aquatic EnvironmentAvoid release to the environment.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the detailed methodology for the safe collection and disposal of this compound waste.

1.0 Pre-Disposal Preparation

1.1. Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound compound.

1.2. Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.

2.0 Waste Segregation and Collection

2.1. Solid Waste:

  • Collect uncontaminated, solid this compound waste in a dedicated, clearly labeled, and sealable container.[1]
  • The label must include the chemical name, concentration, and appropriate hazard symbols.
  • For materials grossly contaminated with this compound (e.g., weigh boats, contaminated paper towels), place them in a sealed plastic bag before depositing them into the designated solid chemical waste container.[1]

2.2. Liquid Waste:

  • Collect all liquid waste containing this compound in a compatible, leak-proof container.[1]
  • The container must be clearly labeled with the chemical name, solvent used, and the approximate concentration of the this compound.
  • Crucially, do not mix this compound waste with incompatible waste streams. [1][4] Refer to your institution's chemical hygiene plan for specific segregation guidelines.

3.0 Spill Management

3.1. Minor Spills:

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
  • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]

3.2. Major Spills:

  • Evacuate the immediate area.
  • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.
  • Follow your institution's established emergency procedures for chemical spills.[1]

4.0 Final Disposal Procedures

4.1. Storage:

  • Store all this compound waste containers in a designated and secure "Satellite Accumulation Area" (SAA).[4][5][6]
  • The SAA must be well-ventilated and away from incompatible materials.[4]
  • Ensure all waste containers are securely capped at all times, except when adding waste.[4]

4.2. Arrangement for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1]
  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[7]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in the this compound disposal process.

Hydrocarbostyril_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal sds Consult SDS ppe Don PPE sds->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: A workflow for the routine disposal of this compound waste.

Spill_Response_Plan cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs spill_size Assess Spill Size spill->spill_size absorb Absorb with Inert Material spill_size->absorb Minor evacuate Evacuate Area spill_size->evacuate Major collect Collect as Hazardous Waste absorb->collect clean Clean Area collect->clean contact_ehs_spill Contact EHS for Pickup clean->contact_ehs_spill Dispose of Waste alert Alert Supervisor & EHS evacuate->alert follow_emergency Follow Emergency Procedures alert->follow_emergency

Caption: A decision tree for responding to a this compound spill.

References

Personal protective equipment for handling Hydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hydrocarbostyril (CAS 553-03-7), also known as 3,4-Dihydro-2(1H)-quinolinone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Data Summary

This compound is classified as hazardous. The following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Oral Toxicity, Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritationWarning
Skin Sensitization, Category 1H317: May cause an allergic skin reactionWarning
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Individual Protection Measures:

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[1]

  • Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and sleeves for added protection. Contaminated work clothing should not be allowed out of the workplace.[2]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

Step-by-Step Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[2]

  • The storage area should be clearly marked with appropriate hazard warnings.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.[1][3]

  • Spill Prevention: Use plastic trays or bench paper on the work surface to contain any potential spills.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the work area.[2]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be placed in a clearly labeled, sealed container.

  • Do not allow the product to enter drains or waterways.[1]

  • Consult with your institution's environmental health and safety department for specific disposal protocols.

Operational Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures a Review SDS b Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Tray) b->c d Weigh and Transfer Chemical c->d Proceed to Handling e Perform Experimental Procedure d->e f Post-Handling Decontamination (Wash Hands and Surfaces) e->f g Store in Tightly Closed Container f->g Store Unused Material h Label Waste Container f->h Prepare for Disposal g->h i Dispose of Waste via Approved Channels h->i j Spill Occurs l Follow Spill Response Protocol j->l k Exposure Occurs m Follow First-Aid Measures k->m

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocarbostyril
Reactant of Route 2
Hydrocarbostyril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。